molecular formula C9H9N3 B1445105 3-(1H-pyrazol-4-yl)aniline CAS No. 1170691-45-8

3-(1H-pyrazol-4-yl)aniline

Cat. No.: B1445105
CAS No.: 1170691-45-8
M. Wt: 159.19 g/mol
InChI Key: MSVASNFGSQCRCN-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)aniline is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVASNFGSQCRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170691-45-8
Record name 3-(1H-pyrazol-4-yl)aniline
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Foundational & Exploratory

Introduction: The Significance of the Pyrazolyl Aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-pyrazol-4-yl)aniline

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. The molecule itself is a versatile building block, integrating two key pharmacophores: the pyrazole ring and the aniline moiety. Pyrazole derivatives are renowned for a wide spectrum of biological activities, forming the core of numerous approved drugs.[1] The aniline portion provides a crucial handle for further chemical modification, allowing for the construction of more complex molecules, such as kinase inhibitors, through amide bond formation or other coupling reactions.[2] Understanding the efficient synthesis and rigorous characterization of this scaffold is paramount for researchers aiming to develop novel therapeutics. This guide provides a detailed, experience-driven approach to its preparation and analytical validation.

PART 1: Synthetic Strategy and Protocol

The most robust and widely adopted method for constructing the C-C bond between the pyrazole and aniline rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and readily available starting materials, making it the preferred industrial and academic choice.

Causality of Component Selection
  • Reactants: The standard reactants are a protected 4-bromo-1H-pyrazole and 3-aminophenylboronic acid. 4-bromopyrazoles are common intermediates in heterocyclic synthesis.[5] The boronic acid provides the aniline moiety. The amino group is generally compatible with the reaction conditions, avoiding the need for protecting group strategies that would add steps and reduce overall yield.

  • Catalyst System: A palladium(0) species is the active catalyst. While various precursors can be used, pre-catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices due to their stability and effectiveness.[6][7] The phosphine ligand (e.g., dppf or PPh₃) is crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Base: A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are typically used.[7] Their choice depends on the specific substrates and catalyst, but K₃PO₄ is often effective for challenging couplings.

  • Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base. A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) with water is standard.[7] The water is essential for dissolving the base and facilitating the formation of the active boronate.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Reactants (4-Bromo-1H-pyrazole, 3-Aminophenylboronic acid) Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Reactants->Coupling Workup Aqueous Work-up (Extraction) Coupling->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Final Pure this compound NMR->Final MS->Final MP->Final

Caption: High-level workflow from synthesis to final characterization.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar couplings.[7]

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-22 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient elution, e.g., ethyl acetate in hexanes) to afford pure this compound.

ParameterRecommended Reagent/ConditionPurpose
Aryl Halide 4-Bromo-1H-pyrazolePyrazole source
Boronic Acid 3-Aminophenylboronic acidAniline source
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%)C-C bond formation
Base K₃PO₄ or K₂CO₃ (2-3 eq.)Activation of boronic acid
Solvent 1,4-Dioxane / H₂O (4:1)Dissolves organic & inorganic components
Temperature 80 - 90 °CProvides activation energy
Atmosphere Inert (Argon or Nitrogen)Prevents degradation of Pd(0) catalyst

Table 1: Key Parameters for the Suzuki-Miyaura Synthesis.

PART 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Visualizing the Synthetic Transformation

Suzuki_Coupling cluster_reactants Reactants cluster_product Product 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole Catalyst System Pd(PPh₃)₄ K₃PO₄, Dioxane/H₂O Heat 4-Bromo-1H-pyrazole->Catalyst System 3-Aminophenylboronic acid 3-Aminophenylboronic acid 3-Aminophenylboronic acid->Catalyst System Product This compound Catalyst System->Product

Caption: Chemical scheme of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data Analysis

The structural confirmation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: This technique provides information about the number and types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the pyrazole C-H protons (typically singlets in the 7.5-8.0 ppm range), a complex pattern of multiplets for the four protons on the aniline ring (in the 6.5-7.5 ppm range), a broad singlet for the two amine (-NH₂) protons, and a very broad singlet for the pyrazole N-H proton (which may exchange with solvent and can be hard to observe).

  • ¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. For this C₉H₉N₃ structure, nine distinct carbon signals are expected (unless there is accidental signal overlap). The signals for the carbons of the two aromatic rings will appear in the typical downfield region of ~110-150 ppm.[8]

  • Mass Spectrometry (MS): This provides the molecular weight of the compound, offering definitive confirmation of its identity. The exact mass of this compound (C₉H₉N₃) is 159.0796 g/mol .[9] High-resolution mass spectrometry (HRMS) should show a protonated molecular ion peak ([M+H]⁺) at m/z 160.0869.[9]

AnalysisExpected ResultInterpretation
¹H NMR Signals for pyrazole C-H, aniline C-H, -NH₂, and N-H protons with correct integration and multiplicity.Confirms proton environment and structural integrity.
¹³C NMR 9 distinct signals in the aromatic region.Confirms the carbon skeleton of the molecule.
HRMS (ESI+) [M+H]⁺ peak at m/z ≈ 160.0869Confirms the elemental composition (C₉H₁₀N₃⁺).
Melting Point Sharp, defined range.Indicates the purity of the solid compound.

Table 2: Summary of Expected Analytical Data.

Conclusion

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method that is both high-yielding and versatile. The protocol outlined in this guide, from reactant selection to purification, provides a reliable pathway to obtaining the target compound. Subsequent, thorough characterization using NMR and mass spectrometry is non-negotiable for verifying the structure and ensuring the purity required for downstream applications in research and drug development. This foundational molecule serves as a critical starting point for the synthesis of a new generation of bioactive compounds.

References

An In-Depth Technical Guide to 3-(1H-pyrazol-4-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(1H-pyrazol-4-yl)aniline, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the compound's core attributes, synthesis, and its emerging role as a privileged scaffold in modern therapeutic design, with a particular focus on its application in oncology.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions, including hydrogen bonding, and hydrophobic and van der Waals forces. The inherent stability and synthetic tractability of the pyrazole ring have led to its incorporation into numerous clinically approved drugs.

This compound, in particular, combines the key pharmacophoric features of the pyrazole ring with a reactive aniline moiety. This unique combination allows for its use as a versatile synthon for the construction of more complex molecular architectures, making it a valuable tool for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. Its structural motif is of particular interest in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1170691-45-8--INVALID-LINK--[1]
Molecular Formula C₉H₉N₃--INVALID-LINK--
Molecular Weight 159.19 g/mol --INVALID-LINK--
Canonical SMILES C1=CC(=CC(=C1)N)C2=CNN=C2
Appearance Off-white to light yellow powderInferred from supplier data
Melting Point 138-142 °CData for a closely related isomer, 4-(1H-pyrazol-3-yl)aniline, is 141 °C.[2]
Solubility Soluble in DMSO and methanol.General solubility for similar compounds.

Molecular Structure:

The molecular structure of this compound consists of a pyrazole ring linked at its 4-position to the meta-position of an aniline ring. The presence of the amine group provides a key handle for further chemical modifications, such as amide bond formation or participation in cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the pyrazole ring followed by the introduction or unmasking of the aniline functionality. A common and efficient strategy involves the catalytic reduction of a nitro-precursor, 4-(3-nitrophenyl)-1H-pyrazole.

Synthesis of the Precursor: 4-(3-Nitrophenyl)-1H-pyrazole

The precursor, 4-(3-nitrophenyl)-1H-pyrazole, can be synthesized via several established methods for pyrazole ring formation. One such method is the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the condensation of 1-(3-nitrophenyl)ethanone with a suitable formylating agent to generate a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine, would yield the desired product.

Reduction of the Nitro Group to an Aniline

The final step in the synthesis is the reduction of the nitro group of 4-(3-nitrophenyl)-1H-pyrazole to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of 4-(3-Nitrophenyl)-1H-pyrazole

Materials:

  • 4-(3-Nitrophenyl)-1H-pyrazole

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Filter agent (e.g., Celite®)

Procedure:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 4-(3-nitrophenyl)-1H-pyrazole (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically balloon pressure or slightly higher) at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[3]

  • Solvent: Methanol and ethanol are commonly used as they are good solvents for both the starting material and the product, and are compatible with the hydrogenation conditions.

  • Hydrogen Source: Hydrogen gas is the most common and efficient reducing agent for this type of transformation.

  • Inert Atmosphere: Handling hydrogen gas requires an inert atmosphere to prevent the formation of explosive mixtures with air.

SynthesisWorkflow Start 4-(3-Nitrophenyl)-1H-pyrazole Reaction Catalytic Hydrogenation (H₂, 10% Pd/C, MeOH) Start->Reaction Dissolve Product This compound Reaction->Product Reduction

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a key component in the design of numerous kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors. The aniline group provides a vector for substitution, allowing for the exploration of chemical space to enhance potency and selectivity.

Targeting Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly at the G1/S phase transition. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several pyrazole-based compounds have been reported as potent CDK2 inhibitors.[4][5]

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase activates transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound derivatives as kinase inhibitors, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction.

Experimental Protocol: ADP-Glo™ CDK2/Cyclin A2 Kinase Assay

Materials:

  • CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound derivative (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and the positive control (staurosporine) in the kinase buffer containing a final concentration of 1% DMSO.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the serially diluted test compound or control.

    • 2 µL of CDK2/Cyclin A2 enzyme solution.

    • 2 µL of a mixture of the kinase substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality behind Experimental Choices:

  • ADP-Glo™ Assay: This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[4]

  • Staurosporine: A well-characterized, potent, and non-selective kinase inhibitor used as a positive control to validate the assay performance.

  • 384-well Plate Format: This allows for high-throughput screening of multiple compounds and concentrations, conserving reagents and time.

KinaseAssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Components Add Components to 384-well Plate Compound_Prep->Add_Components Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Add_Components Substrate_ATP_Prep Prepare Substrate/ATP Mixture Substrate_ATP_Prep->Add_Components Incubate_Reaction Incubate for Kinase Reaction (60 min) Add_Components->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (40 min incubation) Incubate_Reaction->Add_ADPGlo Add_KinaseDetection Add Kinase Detection Reagent (30 min incubation) Add_ADPGlo->Add_KinaseDetection Read_Luminescence Measure Luminescence Add_KinaseDetection->Read_Luminescence Calculate_IC50 Calculate IC₅₀ Read_Luminescence->Calculate_IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a synthetically accessible and strategically important scaffold for the development of novel therapeutics. Its inherent properties make it particularly well-suited for the design of kinase inhibitors, a class of drugs with proven clinical success. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound in their drug discovery endeavors. Further investigation into the biological activities of derivatives of this compound is warranted and is likely to yield novel drug candidates for a range of diseases.

References

discovery and synthetic history of pyrazole-containing anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Pyrazole-Containing Anilines

Abstract

The pyrazole nucleus, particularly when integrated into an aniline framework, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry. This guide provides a comprehensive exploration of the journey of pyrazole-containing anilines, from the foundational discovery of the pyrazole ring to the sophisticated synthetic methodologies that have enabled their development as blockbuster therapeutics. We will delve into the causality behind key experimental choices, detail validated protocols, and trace the evolution of synthetic strategies that have cemented this motif's central role in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this critical chemical class.

Introduction: The Pyrazole-Aniline Motif as a Pillar of Modern Pharmacology

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of pharmaceutical science.[1][2][3] Their metabolic stability, rigid structure, and capacity for diverse molecular interactions have made them a staple in the design of bioactive compounds.[4] When a pyrazole ring is attached to an aniline moiety, a particularly powerful pharmacophore is created. This combination provides a robust scaffold that can orient functional groups in precise three-dimensional space, enabling high-affinity interactions with a wide array of biological targets.

The profound impact of this structural class is exemplified by the commercial success of drugs like Celecoxib (Celebrex®), a selective COX-2 inhibitor, and numerous kinase inhibitors such as Ruxolitinib and Crizotinib , which have revolutionized cancer therapy.[4][5][6][7] This guide will trace the historical arc of these vital compounds, beginning with their fundamental chemistry and culminating in the state-of-the-art synthetic technologies used today.

Foundational Chemistry: The Knorr Synthesis and the Dawn of Pyrazoles

The story of pyrazoles begins in 1883 with German chemist Ludwig Knorr.[2] His seminal work established the first and most enduring method for constructing the pyrazole ring: the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8][9][10] This reaction, now known as the Knorr Pyrazole Synthesis , remains a cornerstone of heterocyclic chemistry.

Mechanism and Rationale

The Knorr synthesis proceeds via a straightforward yet elegant mechanism. The hydrazine, acting as a bidentate nucleophile, first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl, followed by dehydration, leads to the formation of the stable, aromatic pyrazole ring.[9][11][12][13] The thermodynamic driving force for this reaction is the formation of this highly stable aromatic system.[10]

A primary challenge in the classic Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and/or substituted hydrazines, which can lead to the formation of a mixture of two regioisomers.[8][14] The control of this regioselectivity became a major focus of subsequent synthetic development.

Knorr_Synthesis Figure 1: The Knorr Pyrazole Synthesis Dicarbonyl 1,3-Dicarbonyl (R1, R3) Process + Hydrazine Hydrazine (R-NH-NH2) Product1 Regioisomer 1 Product2 Regioisomer 2 Condensation Cyclocondensation Process->Condensation Acid Catalyst - 2 H2O Condensation->Product1 Attack on C1 Condensation->Product2 Attack on C3

Caption: The Knorr synthesis can yield two regioisomers from unsymmetrical precursors.

Protocol: Classic Knorr Pyrazolone Synthesis

This protocol describes the synthesis of a pyrazolone, a keto-tautomer of a hydroxypyrazole, which is a common outcome when using a β-ketoester.[10]

Reaction: Phenylhydrazine condensation with ethyl benzoylacetate.

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Water

Procedure:

  • In a 20-mL reaction vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (1.0 eq) and phenylhydrazine (2.0 eq).[10]

  • Add 1-propanol as a solvent, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

  • Heat the reaction mixture to approximately 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketoester is consumed (typically 1-2 hours).

  • Upon completion, add hot water to the reaction mixture while stirring. The product will precipitate out of the solution as it is insoluble in water.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the product to yield the pyrazolone.

The Synthetic Evolution: Modern Methods for Pyrazole-Aniline Construction

While the Knorr synthesis is foundational, the demands of modern drug discovery for efficiency, diversity, and regiochemical control have driven the development of numerous advanced synthetic strategies.

Synthesis from α,β-Unsaturated Carbonyls

An alternative to 1,3-dicarbonyls involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes. The reaction typically proceeds through a Michael addition of the hydrazine, followed by intramolecular cyclization and oxidation to form the aromatic pyrazole ring.[1][8]

1,3-Dipolar Cycloadditions

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).[1] This approach offers excellent regioselectivity and is often used to create highly substituted pyrazoles that are difficult to access via classic condensation routes.[15]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all starting materials.[1][8] These reactions are prized in library synthesis for their ability to rapidly generate molecular complexity from simple, readily available building blocks.

Continuous Flow Synthesis: A Paradigm Shift in Safety and Scale

A significant modern advancement is the use of continuous flow chemistry for the synthesis of pyrazoles directly from anilines.[7] This technology offers superior control over reaction parameters and, crucially, avoids the isolation and storage of hazardous intermediates like diazonium salts and hydrazines.[7] The aniline is converted in situ to a hydrazine, which is then immediately reacted in a subsequent flow reactor.

Flow_Synthesis Figure 2: Telescoped Continuous Flow Synthesis of Pyrazoles Aniline Aniline (Pump A) Mix1 M1 Aniline->Mix1 Nitrite t-Butyl Nitrite (Pump B) Nitrite->Mix1 Reducer Vitamin C (Pump C) Mix2 M2 Reducer->Mix2 Diketone 1,3-Diketone (Pump D) Mix3 M3 Diketone->Mix3 Reactor1 Diazotization (Coil Reactor 1) Mix1->Reactor1 Reactor1->Mix2 Diazonium Salt (in situ) Reactor2 Reduction to Hydrazine (Coil Reactor 2) Mix2->Reactor2 Reactor2->Mix3 Hydrazine (in situ) Reactor3 Cyclocondensation (Coil Reactor 3) Mix3->Reactor3 Product Pyrazole Product (Collection) Reactor3->Product

Caption: Multi-step flow synthesis avoids isolating hazardous intermediates.

Protocol: Four-Step Continuous Flow Synthesis of Celecoxib

This protocol outlines the synthesis of the drug Celecoxib using a telescoped, metal-free continuous flow process, adapted from published methods.[7]

System: A multi-pump continuous flow reactor system with sequential mixing points and heated coil reactors.

Reagents & Pumps:

  • Pump A (Aniline): Sulfanilamide solution.

  • Pump B (Nitrite): t-Butyl nitrite solution.

  • Pump C (Reductant): L-Ascorbic acid (Vitamin C) solution.

  • Pump D (Dione): 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione solution.

Procedure:

  • Step 1: Diazotization. The streams from Pump A and Pump B are combined at a T-mixer and fed into the first heated coil reactor. The sulfanilamide is converted in situ to the corresponding diazonium salt.

  • Step 2: Reduction. The output from the first reactor is mixed with the L-ascorbic acid stream from Pump C. This mixture enters a second reactor where the diazonium salt is reduced to the 4-sulfamoylphenylhydrazine intermediate.

  • Step 3: Hydrolysis (if needed). A hydrolysis step can be incorporated here if protecting groups are used. For the direct synthesis, this can be bypassed.

  • Step 4: Cyclocondensation. The hydrazine-containing stream is then mixed with the β-diketone stream from Pump D. This final mixture passes through a third heated reactor where the Knorr cyclocondensation occurs, forming Celecoxib.[7]

  • Collection & Isolation. The output stream is collected, and the product is isolated using standard workup and purification procedures (e.g., extraction and crystallization). This process afforded Celecoxib in 48% isolated yield over the four continuous steps.[7]

Case Study: The Discovery and Synthesis of Celecoxib (Celebrex®)

The development of Celecoxib is a landmark achievement in medicinal chemistry and a perfect illustration of the pyrazole-aniline scaffold's utility.[6]

The Scientific Rationale: Selective COX-2 Inhibition

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized anti-inflammatory therapy.[5] COX-1 was identified as a constitutive enzyme responsible for homeostatic functions like protecting the stomach lining, while COX-2 was found to be an inducible enzyme, upregulated at sites of inflammation.[5] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 would provide potent anti-inflammatory effects while sparing COX-1, thereby reducing the gastrointestinal side effects common to non-selective NSAIDs.[5]

The Synthesis: A Masterclass in Regioselectivity

The synthesis of Celecoxib is a refined application of the Knorr reaction.[5][16] It involves the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[16]

Celecoxib_Synthesis Figure 3: Regioselective Synthesis of Celecoxib Dione 4,4,4-Trifluoro-1-(p-tolyl) butane-1,3-dione Plus + Dione->Plus Hydrazine 4-Sulfamoylphenyl- hydrazine HCl Hydrazine->Plus Process Cyclocondensation (Ethanol, reflux) Plus->Process Celecoxib Celecoxib (1,5-diarylpyrazole) Process->Celecoxib Regioselective Isomer Unwanted Regioisomer (Not Formed) Process->Isomer Steric/Electronic Control

Caption: The trifluoromethyl group directs the regioselective formation of Celecoxib.

The key to this synthesis is its high regioselectivity. The hydrazine nitrogen preferentially attacks the carbonyl group adjacent to the less sterically hindered and more electrophilic trifluoromethyl group. Using the hydrochloride salt of the hydrazine further enhances this selectivity, leading almost exclusively to the desired 1,5-diarylpyrazole isomer, which is Celecoxib.[16]

A Privileged Scaffold: The Broad Impact of Pyrazole-Containing Anilines

The success of Celecoxib was not an isolated event. The pyrazole-aniline core has proven to be a remarkably "privileged" scaffold, capable of targeting a wide range of proteins with high affinity and specificity.

Key Therapeutic Applications
Drug NameTargetTherapeutic Application
Celecoxib COX-2Anti-inflammatory, Analgesic[4][6]
Ruxolitinib JAK1/JAK2Myelofibrosis, Polycythemia Vera[4]
Crizotinib ALK/ROS1Non-Small Cell Lung Cancer[4][7]
Baricitinib JAK1/JAK2Rheumatoid Arthritis, Alopecia[4]
Encorafenib BRAF KinaseMelanoma[4]
Sildenafil PDE5Erectile Dysfunction (fused pyrazole)[4]
Causality of Success: A Medicinal Chemist's Perspective

The pyrazole-aniline scaffold's prevalence in drug discovery can be attributed to several key features:

  • Metabolic Stability: The aromatic pyrazole ring is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[4]

  • Hydrogen Bonding: The pyrazole N-H can act as a hydrogen bond donor, while the second nitrogen can act as an acceptor, allowing for crucial interactions within protein binding sites.

  • Rigid Linker: The scaffold provides a rigid and predictable geometry for orienting substituents, which is essential for optimizing binding affinity and selectivity.

  • Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic rings like benzene, often improving properties such as solubility and potency.

Conclusion and Future Perspectives

From the foundational discovery by Ludwig Knorr to its embodiment in life-saving modern medicines, the pyrazole-containing aniline motif has had a remarkable journey. The evolution from classic condensation reactions to sophisticated, safe, and scalable continuous flow processes underscores the relentless innovation in synthetic chemistry. The scaffold's proven success across multiple therapeutic areas, from inflammation to oncology, confirms its status as a truly privileged structure in the pharmacopeia.

Looking ahead, research will undoubtedly focus on developing even more sustainable and atom-economical synthetic routes, potentially leveraging C-H activation or photoredox catalysis.[15][17] As our understanding of biology deepens, this versatile and powerful scaffold will continue to be a starting point for the design and discovery of the next generation of targeted therapeutics.

References

Strategic Target Identification for 3-(1H-Pyrazol-4-yl)aniline Analogs: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 3-(1H-pyrazol-4-yl)aniline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for arene systems and engage in critical hydrogen bond interactions, make it an ideal starting point for inhibitor design.[3] This guide provides a comprehensive analysis of potential therapeutic targets for novel analogs based on this scaffold. We will delve into established target classes, primarily protein kinases, and explore other promising areas including neurodegenerative and inflammatory pathways. Furthermore, this document outlines robust, field-proven methodologies for target identification, validation, and mechanism of action studies, designed to guide researchers and drug development professionals in advancing their discovery programs.

The this compound Scaffold: A Foundation for Potency and Selectivity

The pyrazole ring is a cornerstone of modern drug design. Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, confers a unique set of properties that medicinal chemists leverage to enhance potency and optimize pharmacokinetic profiles.[3][4]

  • Bioisosteric Replacement: The pyrazole moiety can serve as a bioisostere for more lipophilic and metabolically labile aromatic rings like benzene or phenol. This substitution often improves physicochemical properties such as water solubility without sacrificing binding affinity.[3]

  • Hydrogen Bonding: The pyrazole core contains both hydrogen bond donors and acceptors, enabling it to form crucial interactions within the binding pockets of target proteins, thereby enhancing affinity and specificity.[3]

  • Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid anchor, allowing for the precise orientation of substituent groups to probe and engage with specific residues on a target protein.

These fundamental characteristics have led to the successful development of pyrazole-containing drugs across a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[5]

High-Priority Therapeutic Target Classes

Based on extensive precedent in the literature, analogs of the this compound scaffold are most likely to find utility as inhibitors of specific enzyme families that are dysregulated in human disease.

Protein Kinases: The Dominant Target Family

The pyrazole scaffold is a key building block in the development of protein kinase inhibitors (PKIs).[1] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers and inflammatory disorders.[2] The this compound core is particularly well-suited to fit into the ATP-binding pocket of many kinases, acting as a "hinge-binding" moiety.

Logical Framework for Kinase-Targeted Drug Discovery

G cluster_0 Scaffold & Analogs cluster_1 Potential Target Classes cluster_2 Therapeutic Areas A This compound Core Scaffold B Protein Kinases (Oncology, Inflammation) A->B High Precedent C Neuro-Enzymes (Neurodegeneration) A->C Structural Similarity D Other Enzymes (Inflammation, Viral) A->D Broad Activity E Oncology B->E F Inflammatory Disorders B->F G Neurodegenerative Diseases C->G D->F H Infectious Diseases D->H

Caption: Relationship between the core scaffold, target classes, and diseases.

Key kinase families to consider for screening include:

  • Janus Kinases (JAKs): Central to cytokine signaling pathways (JAK-STAT), JAKs are validated targets for autoimmune diseases and myeloproliferative neoplasms. Ruxolitinib, a potent JAK1/2 inhibitor, features a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1]

  • Serine/Threonine Kinases:

    • Akt (Protein Kinase B): A critical node in the PI3K signaling pathway, Akt regulates cell survival, growth, and proliferation. Its dysregulation is common in cancer.[1] Pyrazole-based compounds like Afuresertib have shown potent Akt inhibition.[2]

    • Aurora Kinases: These enzymes are essential regulators of mitosis, making them attractive anticancer targets.[6] Several pyrazole-containing compounds have been developed as Aurora kinase inhibitors.[6]

    • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are important oncology targets. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been successfully used to develop selective inhibitors for CDK16, a member of the understudied PCTAIRE family.[7]

  • Tyrosine Kinases:

    • BCR-ABL: The fusion protein driving chronic myeloid leukemia (CML) is a well-established target. Pyrazole-based inhibitors have been reported for this kinase.[2]

    • c-Jun N-terminal Kinase (JNK): As a member of the MAPK family, JNKs are involved in stress responses and have been implicated in inflammatory diseases and neurodegeneration.[8]

    • Fibroblast Growth Factor Receptors (FGFRs): These receptors are often dysregulated in various cancers. Erdafitinib, an FGFR inhibitor, utilizes a pyrazole ring to optimize its properties.[1]

The following table summarizes key examples of pyrazole-based kinase inhibitors, demonstrating the scaffold's versatility.

Inhibitor Primary Target(s) Reported Potency (IC₅₀ / Kᵢ) Therapeutic Area Reference
RuxolitinibJAK1, JAK2~3 nMMyelofibrosis[1]
ItacitinibJAK1~3 nMMyelofibrosis[1]
AfuresertibAkt1Kᵢ = 0.08 nMOncology[2]
TozasertibAurora Kinases-Oncology[7]
ErdafitinibFGFRs-Oncology[1]
AsciminibBCR-ABL (non-ATP competitive)Kₔ = 0.5-0.8 nMCML (Oncology)[2]
Compound P-6Aurora-AIC₅₀ = 0.11 µMOncology[6]

Illustrative Signaling Pathway: The JAK-STAT Cascade

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_i STAT (inactive) Receptor->STAT_i Recruits JAK->Receptor Phosphorylates JAK->STAT_i Phosphorylates STAT_a STAT-P (active dimer) STAT_i->STAT_a Dimerizes Nucleus Nucleus STAT_a->Nucleus Translocates Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Initiates Inhibitor This compound Analog (e.g., Ruxolitinib) Inhibitor->JAK Inhibits

Caption: The JAK-STAT pathway, a key target for pyrazole-based inhibitors.

Enzymes in Neurodegenerative Disorders

Structurally related pyrazoline compounds have shown significant activity against targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] This suggests that this compound analogs may also possess activity against these targets.

  • Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. Pyrazoline derivatives have been reported as potent AChE inhibitors at nanomolar concentrations.[9][10]

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are targets for depression and Parkinson's disease, respectively. Pyrazoline scaffolds are known to effectively inhibit these enzymes.[9]

Other Potential Targets

The broad biological activity of pyrazole derivatives hints at other potential target classes.[5][11]

  • Inflammatory Enzymes: Beyond kinases, pyrazole derivatives can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase-2 (COX-2) and affecting cytokine production (e.g., TNF-α, IL-6).[5][12]

  • Antiviral Proteins: Specific N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have demonstrated activity against Respiratory Syncytial Virus (RSV), suggesting viral proteins as a potential target class.[13]

Methodologies for Target Identification and Validation

A systematic, multi-pronged approach is essential for confidently identifying and validating the molecular target(s) of a novel compound series.

Workflow for Target Identification and Validation

G cluster_ID Target Identification cluster_VAL Target Validation A Active Analog from Phenotypic Screen B Kinase Panel Screen (e.g., Eurofins, Reaction Biology) A->B C Affinity Chromatography - Mass Spectrometry A->C D Computational Prediction (Docking, Pharmacophore) A->D E Putative Target(s) Identified B->E C->E D->E F Biochemical Assay (IC₅₀ Determination) E->F G Target Engagement Assay (e.g., CETSA, NanoBRET) E->G H Genetic Validation (siRNA / CRISPR Knockdown) E->H I Validated Target F->I G->I H->I J Mechanism of Action & Lead Optimization I->J

Caption: A robust workflow for moving from an active compound to a validated target.

Step 1: Broad Target Identification

The initial goal is to generate hypotheses about the compound's molecular target.

Protocol: Large-Panel Kinase Profiling

  • Objective: To assess the selectivity of an analog by screening it against a large, representative panel of human kinases (e.g., >400 kinases).

  • Rationale: This is the most direct approach given the high probability of kinase inhibition by the scaffold. It provides a "first pass" view of potency and selectivity.

  • Methodology:

    • Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Concentration: Submit the compound for screening at a single high concentration (e.g., 1 or 10 µM) to identify all potential hits.

    • Assay Format: Commercial services typically use radiometric (³³P-ATP) or fluorescence-based assays to measure kinase activity. The assay is run in the presence of the test compound or a vehicle control (DMSO).

    • Data Analysis: Results are reported as Percent Inhibition relative to the vehicle control.

      • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

    • Hit Selection: Kinases showing significant inhibition (e.g., >50% or >75%) are selected for further validation.

Step 2: Target Validation and Potency Determination

Once putative targets are identified, the next step is to confirm the interaction and quantify the compound's potency.

Protocol: In Vitro Biochemical IC₅₀ Determination

  • Objective: To determine the concentration of the analog required to inhibit 50% of the target enzyme's activity.

  • Rationale: The IC₅₀ value is a standard measure of a compound's potency and is crucial for structure-activity relationship (SAR) studies.

  • Methodology (Example using ADP-Glo™ Kinase Assay):

    • Reagent Preparation: Prepare recombinant kinase, appropriate substrate, and ATP in kinase reaction buffer. The ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure a competitive and physiologically relevant IC₅₀ value.

    • Compound Titration: Perform a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 50 µM) in a 384-well plate. Include vehicle (DMSO) and no-enzyme controls.

    • Kinase Reaction: Add the kinase/substrate mix to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Signal Detection:

      • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction to produce a luminescent signal.

    • Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Step 3: Confirming Target Engagement in a Cellular Context

It is critical to demonstrate that the compound engages its intended target in a live-cell environment.

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Objective: To verify direct binding of the analog to its target protein in intact cells.

  • Rationale: Ligand binding stabilizes a protein against thermal denaturation. CETSA measures this stabilization, providing direct evidence of target engagement.

  • Methodology:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. Include an unheated control.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.

    • Fractionation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Protein Detection: Analyze the amount of soluble target protein remaining in each sample using Western blotting or other specific protein detection methods (e.g., ELISA).

    • Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

Conclusion and Future Directions

The this compound scaffold is a highly validated and promising starting point for the development of novel therapeutics. The overwhelming precedent points toward protein kinases as the highest-priority target class, with specific opportunities in oncology (targeting JAK, Akt, Aurora, and FGFR kinases) and inflammatory diseases. Furthermore, the structural similarity to other bioactive heterocyclic compounds suggests that screening against enzymes implicated in neurodegeneration (AChE, MAO) is a worthwhile secondary strategy.

A rigorous, systematic approach combining broad profiling with detailed biochemical and cellular validation is paramount. By following the workflows outlined in this guide, research and development teams can efficiently identify and validate the therapeutic targets of their novel this compound analogs, accelerating the journey from chemical matter to clinical candidate.

References

comprehensive literature review of 3-(1H-pyrazol-4-yl)aniline research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1H-Pyrazol-4-yl)aniline: A Cornerstone Scaffold for Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, high-affinity binding modes. The this compound core is a quintessential example of such a scaffold. It masterfully combines the aromatic, hydrogen-bonding capabilities of the pyrazole ring with the synthetic versatility of an aniline moiety, creating a powerful building block for the development of targeted therapies.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established bioisostere for various functional groups and a proven hinge-binding motif in many kinase inhibitors.[1][2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for critical interactions within the ATP-binding pockets of enzymes. The attached aniline ring serves as a strategically positioned vector, providing a reactive handle for chemists to introduce a diverse array of substituents. This derivatization is crucial for modulating potency, selectivity, solubility, and pharmacokinetic properties, thereby fine-tuning a drug candidate for a specific biological target.

This technical guide offers a comprehensive literature review of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role in the design of kinase inhibitors and other bioactive molecules, supported by detailed protocols and mechanistic insights.

Core chemical structure of this compound.

Synthesis and Physicochemical Characterization

The accessibility of a chemical scaffold is paramount to its utility in research and development. This compound can be synthesized through several reliable routes, with one of the most common strategies involving the reduction of a nitro-group precursor, 4-(3-nitrophenyl)-1H-pyrazole. This approach is advantageous due to the commercial availability of starting materials and the high efficiency of the reduction step.

A general workflow involves an initial condensation or coupling reaction to form the nitrophenyl-pyrazole core, followed by a robust reduction of the nitro group to the desired aniline.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

PropertyValueReference
CAS Number 1170691-45-8[3][4]
Molecular Formula C₉H₉N₃[3][4][5]
Molecular Weight 159.19 g/mol [3]
InChIKey MSVASNFGSQCRCN-UHFFFAOYSA-N[5]
Canonical SMILES C1=CC(=CC(=C1)N)C2=CNN=C2[5]
Experimental Protocol: Synthesis via Nitro Reduction

This protocol outlines a representative synthesis of this compound from its nitro precursor. The causality behind this choice lies in the high-yielding and clean conversion of the nitro group to an amine using standard catalytic hydrogenation, a method easily scalable and monitored.

Step 1: Synthesis of 4-(3-Nitrophenyl)-1H-pyrazole (Precursor)

  • This precursor can be formed via Suzuki coupling between 4-bromo-1H-pyrazole and 3-nitrophenylboronic acid or through classical condensation methods. For the purpose of this protocol, we assume the precursor is available.

Step 2: Catalytic Hydrogenation to this compound

  • Reaction Setup: To a solution of 4-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc), add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). The choice of a heterogeneous catalyst like Pd/C simplifies post-reaction workup, as it can be removed by simple filtration.

  • Hydrogenation: The reaction vessel is purged with nitrogen, then evacuated and backfilled with hydrogen gas (H₂), typically from a balloon or a Parr hydrogenator apparatus. This process is repeated three times to ensure an inert atmosphere is replaced by a hydrogen environment.[6]

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup and Purification: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with additional solvent (MeOH or EtOAc) to recover any adsorbed product. The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • Characterization (Self-Validation): The crude this compound is purified by column chromatography on silica gel or by recrystallization. The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

G start Start: 4-(3-Nitrophenyl)-1H-pyrazole dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Purge and backfill with H₂ gas add_catalyst->hydrogenate stir Stir vigorously at Room Temperature hydrogenate->stir monitor Monitor reaction by LC-MS/TLC stir->monitor filter Filter through Celite to remove catalyst monitor->filter Reaction Complete concentrate Concentrate filtrate under vacuum filter->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize: NMR, MS purify->characterize end_product End Product: this compound characterize->end_product

Workflow for the synthesis of this compound.

The Central Role in Kinase Inhibitor Design

The this compound scaffold is a cornerstone in the development of kinase inhibitors. Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The design of specific inhibitors that can block their activity is a major focus of modern drug discovery.

The effectiveness of this scaffold is rooted in its ability to form key interactions within the ATP-binding site of kinases. The pyrazole ring frequently acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The aniline group then projects out towards the solvent-exposed region, providing an ideal attachment point for building out the rest of the molecule to confer selectivity and potency.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor This compound Scaffold hinge {Hinge Region |Backbone NH} pocket Hydrophobic Pocket solvent Solvent-Exposed Region inhibitor Pyrazole Ring Aniline Ring inhibitor:pyrazole->hinge:port H-Bond (Key Interaction) derivatization Selectivity Group (R) inhibitor:aniline->derivatization Synthetic Vector derivatization->solvent Confers Selectivity

Scaffold interaction within a generic kinase ATP-binding site.
Notable Applications in Kinase Inhibition:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: The TRK family of kinases are validated targets for cancers driven by NTRK gene fusions. Researchers have designed novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors. These compounds effectively suppress cell proliferation and demonstrate strong activity against acquired resistance mutations like TRKAG595R and TRKAG667C, which are common failure points for first-generation inhibitors.[7]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle. Derivatives such as 4-chloro-N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline have shown potent inhibitory activity against CDK2 and antiproliferative effects against cancer cell lines like MCF-7 (breast cancer) and B16-F10 (melanoma).[8]

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) Inhibitors: By elaborating the pyrazole-aniline core into a 1H-pyrazolo[3,4-b]pyrazine system, highly potent and selective SGK1 inhibitors have been developed.[9] These compounds show low nanomolar activity, highlighting the scaffold's adaptability for creating complex heterocyclic systems targeting specific kinases.[9]

  • Casein Kinase 1 (CK1) Inhibitors: A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines, derived from pyrazole-amine precursors, were identified as inhibitors of CK1δ/ε. These kinases are implicated in neurodegenerative disorders and cancer, and lead compounds from this series showed selective cytotoxicity against pancreatic cancer cells.[10]

Derivative ClassTarget Kinase(s)Key FindingReference
Pyrazolyl-indazolesTRKA, TRKAG595R, TRKAG667CPotent type II inhibitors overcoming acquired resistance.[7]
Pyrazolyl-methyl-anilinesCDK2/cyclin EHigh antiproliferative activity against breast and skin cancer cell lines.[8]
Pyrazolo[3,4-b]pyrazinesSGK1Highly active and selective inhibitors developed through scaffold elaboration.[9]
Pyrazolyl-quinazolinesCK1δ/εValuable lead molecules for targeting neurodegenerative diseases and cancer.[10]

Broader Pharmacological Profile and Derivatization Strategies

While its application in kinase inhibition is preeminent, the this compound scaffold is a launchpad for molecules with a wide range of biological activities. The inherent reactivity of the aniline amine and the pyrazole N-H bond allows for straightforward chemical modification.

Key Derivatization Reactions:
  • N-Acylation/Sulfonylation: The aniline nitrogen can be readily acylated with carboxylic acids or sulfonylated with sulfonyl chlorides to produce amides and sulfonamides, respectively. This is the most common strategy for exploring the solvent-exposed region of enzyme active sites.

  • Reductive Amination/Schiff Base Formation: Condensation of the aniline with aldehydes or ketones forms imines (Schiff bases), which can be subsequently reduced to stable secondary amines. This introduces diverse and flexible linkers.

  • N-Alkylation/Arylation: The pyrazole N-H can be substituted, which can influence the hydrogen-bonding pattern and overall conformation of the molecule, providing another avenue for optimization.

These strategies have led to the discovery of compounds with other notable activities:

  • Antiviral Activity: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been identified as a novel class of agents active against Respiratory Syncytial Virus (RSV), interfering with viral replication at micromolar concentrations.[11]

  • Anti-inflammatory Activity: The pyrazole nucleus is present in several anti-inflammatory drugs. Derivatives of this compound have been investigated for their potential to inhibit inflammatory pathways.[12][13][14]

  • Antimicrobial and Antifungal Activity: Various pyrazole-containing compounds have demonstrated efficacy against bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[8][15]

G cluster_reactions Derivatization Strategies cluster_applications Resulting Bioactivities Core This compound (Core Scaffold) Acylation N-Acylation (R-COCl) Core->Acylation Sulfonylation N-Sulfonylation (R-SO₂Cl) Core->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH₃CN) Core->ReductiveAmination Pyrazole_N_Alkylation Pyrazole N-Alkylation (R-X, Base) Core->Pyrazole_N_Alkylation Kinase Kinase Inhibitors (Oncology) Acylation->Kinase AntiInflammatory Anti-inflammatory Acylation->AntiInflammatory Sulfonylation->Kinase Antiviral Antiviral Agents (Anti-RSV) ReductiveAmination->Antiviral Antimicrobial Antimicrobial ReductiveAmination->Antimicrobial Pyrazole_N_Alkylation->Kinase

Derivatization strategies and resulting biological applications.

Conclusion and Future Perspectives

This compound has firmly established itself as a scaffold of immense value in medicinal chemistry and drug discovery. Its synthetic tractability, coupled with the proven ability of the pyrazole moiety to anchor within enzyme active sites, makes it an ideal starting point for hit-to-lead and lead optimization campaigns. The extensive body of research, particularly in the field of kinase inhibition, validates its "privileged" status and provides a strong foundation for future exploration.

Looking ahead, the potential of this scaffold is far from exhausted. Future research directions could include:

  • Targeting Novel Kinases: Applying this scaffold to understudied kinases within the "dark kinome" could unlock new therapeutic opportunities.

  • Allosteric Modulation: Designing derivatives that bind to allosteric sites rather than the ATP pocket could lead to inhibitors with greater selectivity and novel mechanisms of action.

  • Expanded Therapeutic Areas: While oncology has been the primary focus, exploring the utility of these derivatives in neurodegenerative diseases, immunology, and infectious diseases is a promising frontier.[10]

  • Materials Science: The conjugated π-system and hydrogen-bonding capabilities of pyrazole-anilines could be explored for applications in organic electronics and sensor development, though this area remains largely untapped.

References

An In-Depth Technical Guide to Identifying Homologs and Analogs of 3-(1H-pyrazol-4-yl)aniline: A Modern Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Analog and Homolog Identification in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a clinical candidate is a complex, multi-faceted endeavor. The starting point is often a molecule with desirable biological activity but suboptimal pharmacological properties. It is within this context that the systematic identification of chemical homologs and analogs becomes a cornerstone of medicinal chemistry. This guide provides an in-depth technical exploration of the strategies and methodologies for identifying structural relatives of the privileged 3-(1H-pyrazol-4-yl)aniline scaffold.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, including celecoxib and sildenafil.[1] Its metabolic stability and ability to participate in various non-covalent interactions make it a highly sought-after moiety in drug design.[1] When coupled with an aniline ring, as in this compound, it forms a versatile scaffold with a rich potential for chemical modification and biological activity.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to navigate the intricate process of analog and homolog generation. We will delve into both computational and experimental workflows, providing not just the "how" but, more importantly, the "why" behind each strategic choice.

I. Foundational Concepts: Defining the Chemical Space of Homologs and Analogs

Before embarking on the practical aspects of identification, it is crucial to establish a clear understanding of the terminology that defines the chemical space around our core molecule, this compound.

  • Homologs are compounds belonging to a homologous series, where each successive member differs from the next by a constant structural unit, typically a methylene group (-CH2-). In the context of drug discovery, this definition is often broadened to include series of compounds where a specific substituent is systematically varied, for instance, by chain extension or branching.

  • Analogs , in medicinal chemistry, are compounds that are structurally similar to a reference compound and may or may not have similar biological activity. The similarity can be based on various criteria, including shared substructures, similar shapes, or common pharmacophoric features. The exploration of a compound's analog space is a fundamental strategy for optimizing its drug-like properties.

The overarching goal of identifying homologs and analogs is to systematically explore the structure-activity relationship (SAR) and structure-property relationship (SPR) of the this compound scaffold. This exploration aims to enhance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

II. The Computational Armamentarium: In Silico Strategies for Analog and Homolog Identification

The advent of powerful computational tools has revolutionized the initial stages of drug discovery.[4] Virtual screening, a computational technique used to search large libraries of small molecules, allows for the rapid and cost-effective identification of promising candidates for further investigation.[4][5] The primary approaches in virtual screening are ligand-based and structure-based methods.[6] Given that our focus is on a specific chemical scaffold, we will primarily delve into ligand-based strategies.

A. Chemical Similarity Searching: The First Line of Exploration

Chemical similarity searching is a foundational technique that operates on the principle that structurally similar molecules are likely to have similar biological activities.[3][7] This method involves comparing the chemical structure of our query molecule, this compound, against a database of millions of compounds to identify those with the highest degree of structural resemblance.

Key Databases for Similarity Searching:

  • PubChem: A free and extensive database of chemical molecules and their activities against biological assays, maintained by the U.S. National Institutes of Health (NIH).[8][9]

  • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute (EMBL-EBI).[10][11]

Workflow for 2D Similarity Searching in PubChem:

The following protocol outlines a practical approach to performing a 2D similarity search using the PubChem database.

Protocol 1: 2D Similarity Search in PubChem

  • Navigate to the PubChem Homepage: Access the PubChem website.[8]

  • Access the Structure Search Tool: From the homepage, select the "Structure Search" option.

  • Input the Query Structure:

    • The structure of this compound can be provided in various formats. The most common is the SMILES (Simplified Molecular Input Line Entry System) string. The SMILES for this compound is C1=CC(=CC=C1N)C2=CNN=C2.

    • Alternatively, the structure can be drawn using the PubChem Sketcher.[12]

  • Select the Search Type: Choose "Similarity" as the search type. This will identify compounds that are structurally similar to the query.[13]

  • Set the Similarity Threshold: The Tanimoto coefficient is a common metric for quantifying chemical similarity, with values ranging from 0 (no similarity) to 1 (identical). A typical starting threshold is 0.9 (90% similarity). This can be adjusted based on the desired novelty of the hits.[12]

  • Initiate the Search: Click the "Search" button to begin the similarity search.

  • Analyze the Results: The output will be a list of compounds ranked by their similarity to the query. Each entry will provide the compound's structure, identifiers, and links to associated biological activity data.[12]

Interpreting the Causality of Similarity Search Results:

The initial hits from a similarity search will likely be close analogs with minor modifications to the pyrazole or aniline rings. As the similarity threshold is lowered, more diverse structures will appear. It is crucial to analyze these results with a medicinal chemist's perspective, considering the potential impact of structural changes on key properties like solubility, metabolic stability, and target engagement.

B. Pharmacophore Modeling: Uncovering the Essential Features for Biological Activity

Pharmacophore modeling is a powerful technique that focuses on the 3D arrangement of essential chemical features required for a molecule to interact with a specific biological target.[14][15] A pharmacophore model can be generated based on a set of known active molecules (ligand-based) or from the structure of the target's binding site (structure-based).

Key Pharmacophoric Features:

  • Hydrogen Bond Donors (HBD)

  • Hydrogen Bond Acceptors (HBA)

  • Hydrophobic Regions

  • Aromatic Rings

  • Positive and Negative Ionizable Groups

Workflow for Ligand-Based Pharmacophore Modeling and Screening using Pharmit:

Pharmit is a web-based tool that allows for interactive pharmacophore modeling and virtual screening of large chemical libraries.[4][16]

Protocol 2: Pharmacophore-Based Virtual Screening with Pharmit

  • Access the Pharmit Server: Navigate to the Pharmit website.[4]

  • Input the Query Molecule:

    • Upload a 3D structure of this compound in a suitable format (e.g., MOL2, SDF).

    • Alternatively, if a protein-ligand complex is available in the Protein Data Bank (PDB), you can start the search from the PDB ID.[16]

  • Generate the Pharmacophore Model:

    • Pharmit will automatically identify the pharmacophoric features of the input molecule.

    • Manually refine the pharmacophore by selecting the most critical features for biological activity. For this compound, key features might include the hydrogen bond donor and acceptor capabilities of the pyrazole ring and the aromatic nature of both rings.

  • Select a Screening Library: Choose from a variety of commercially available and public chemical libraries to screen against your pharmacophore model.[17]

  • Define Search Parameters:

    • Shape Constraints: Use the shape of the query molecule as an additional filter to ensure that the identified hits have a similar size and shape.[17]

    • Feasibility Filters: Apply filters based on physicochemical properties such as molecular weight, logP, and the number of rotatable bonds to enrich for drug-like molecules.[17]

  • Run the Virtual Screen: Initiate the search. Pharmit will identify molecules from the selected library that match the defined pharmacophore and other search criteria.

  • Analyze and Prioritize Hits: The results will be a list of molecules that fit the pharmacophore model. These can be visually inspected and ranked based on their fit and other properties.[4]

Pharmacophore_Workflow cluster_Input Input cluster_Modeling Pharmacophore Modeling cluster_Screening Virtual Screening cluster_Output Output QueryMolecule This compound (3D structure) DefinePharmacophore Define Pharmacophoric Features (HBD, HBA, Aromatic) QueryMolecule->DefinePharmacophore Feature Identification SelectLibrary Select Chemical Library (e.g., ChEMBL, MolPort) DefinePharmacophore->SelectLibrary Query Model RunScreen Screen Library against Pharmacophore SelectLibrary->RunScreen HitList List of Potential Analogs RunScreen->HitList Filtering & Ranking Scaffold_Hopping_Workflow Start Start with this compound Deconstruct Deconstruct into Core Scaffold and Substituents Start->Deconstruct Search Search Fragment/Scaffold Database for Bioisosteric Replacements Deconstruct->Search Reconstruct Reconstruct New Molecules with Novel Scaffolds Search->Reconstruct Filter Filter and Rank based on Shape, Pharmacophore, and Physicochemical Properties Reconstruct->Filter Output Novel Analogs with Diverse Scaffolds Filter->Output

References

in silico prediction of 3-(1H-pyrazol-4-yl)aniline ADMET properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico ADMET Profiling of 3-(1H-pyrazol-4-yl)aniline

Executive Summary

The imperative to "fail early and fail cheap" has fundamentally reshaped modern drug discovery, placing immense pressure on preclinical development to identify and discard unviable drug candidates with greater efficiency.[1] Poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and unforeseen toxicity are primary drivers of late-stage clinical attrition.[2] Consequently, the use of computational, or in silico, models to predict these ADMET properties has transitioned from a supplementary tool to an indispensable component of the discovery pipeline.[1][3] This guide provides a comprehensive, in-depth walkthrough of the methodologies and strategic rationale for conducting an in silico ADMET assessment of this compound, a molecule featuring the medicinally significant pyrazole scaffold. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a dynamic guide that explains the causality behind our predictive choices, ensuring a self-validating and scientifically rigorous approach for researchers, scientists, and drug development professionals.

The Strategic Imperative of Predictive ADMET

The Paradigm Shift: From Reactive Screening to Proactive Design

Historically, ADMET evaluation was a later-stage, resource-intensive process involving extensive in vitro and animal testing. This often led to the discovery of fatal flaws in otherwise promising candidates, resulting in significant financial and temporal losses. The advent of high-throughput screening and combinatorial chemistry exacerbated this challenge by generating vast numbers of compounds needing evaluation.[3] In response, in silico ADMET modeling has emerged as a critical triaging mechanism, enabling the rapid, cost-effective assessment of a molecule's potential drug-like properties based solely on its chemical structure.[1][4] This allows project teams to prioritize resources, guide synthetic chemistry efforts, and enrich hit-to-lead libraries with compounds that possess a higher probability of downstream success.

The Pyrazole Scaffold: A Privileged Structure with Caveats

Pyrazole derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs and clinical candidates due to their versatile pharmacological activities.[5][6] Their utility, however, does not guarantee a favorable ADMET profile. Potential liabilities such as metabolic instability, off-target toxicity, or poor absorption can derail development.[7] Therefore, a proactive and comprehensive ADMET assessment of novel pyrazole-containing entities is not merely procedural but strategically essential.

Objective: A Predictive Blueprint for this compound

This guide will construct a comprehensive ADMET profile for this compound. We will dissect the process into a logical workflow, from initial molecular preparation to the prediction of key endpoints across absorption, distribution, metabolism, excretion, and toxicity. The core of this analysis lies in the application of validated computational models, primarily Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, which correlate molecular structures with biological activities and physicochemical properties.[8][9][10]

Core Methodologies: The Computational Scientist's Toolkit

The prediction of complex biological phenomena from a chemical structure requires a multi-faceted approach. Our strategy relies on a synergistic application of several validated in silico methods.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)

The foundational principle of QSAR/QSPR is that the biological activity or property of a chemical is directly related to its molecular structure.[9] These models are built by establishing a mathematical correlation between numerically encoded structural features (molecular descriptors) and an experimentally measured endpoint.[11][12] For our analysis, we will employ global QSAR models, which are trained on large, structurally diverse datasets, making them suitable for predicting the properties of novel chemical entities in the early stages of drug discovery.[13]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are sophisticated systems that simulate the ADME of a drug within a virtual organism by integrating physiological, biochemical, and anatomical data.[8][14] These models represent the body as a series of interconnected compartments (organs and tissues) and use differential equations to describe a drug's movement and transformation. While full PBPK modeling is typically employed in later development stages, the principles inform many of the predictive algorithms for clearance and distribution used in early screening.[15]

The Imperative of Model Validation

An in silico model is only as reliable as its validation.[16] The models we employ are built using rigorous statistical validation techniques, including internal cross-validation and testing on external data sets not used in model training.[3] It is crucial for the user to understand the "Applicability Domain" of a model—the chemical space in which it can make reliable predictions. For this compound, we ensure that its structural features fall within the applicability domain of the selected models.

The Predictive Workflow: A Step-by-Step Technical Protocol

This section details the sequential workflow for generating the ADMET profile of this compound. This process is designed to be systematic and self-validating, where the outputs of early-stage predictions (e.g., physicochemical properties) serve as inputs or contextualize the results of more complex biological endpoint predictions.

ADMET_Workflow cluster_input Step 1: Input cluster_physchem Step 2: Foundation cluster_output Step 4: Synthesis mol_input Molecular Input (SMILES: c1cc(c(cc1)N)c2cn[nH]c2) physchem Physicochemical Properties (LogP, Solubility, pKa, PSA) mol_input->physchem Calculate metabolism Metabolism (CYP Inhibition/Substrate) excretion Excretion (Renal OCT2) toxicity Toxicity (hERG, AMES, DILI) absorption Absorption (Caco-2, HIA) physchem->absorption Inform distribution Distribution (BBB, PPB) physchem->distribution Inform analysis Profile Synthesis & Strategic Interpretation absorption->analysis distribution->analysis metabolism->analysis excretion->analysis toxicity->analysis

Caption: In Silico ADMET Prediction Workflow.

Step 1: Molecular Input and Preparation

The workflow begins with an unambiguous representation of the molecule.

  • Protocol:

    • Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for this compound: c1cc(c(cc1)N)c2cn[nH]c2.

    • Input this structure into a computational chemistry toolkit or web server.

    • The software will generate a 3D conformation and calculate a suite of molecular descriptors that form the basis for all subsequent predictions. This transformation of a 2D structure into machine-readable numerical values is the first critical step in any QSAR/QSPR modeling.[17]

Step 2: Physicochemical Property Prediction

These foundational properties govern much of a drug's pharmacokinetic behavior.[13]

  • Protocol:

    • Lipophilicity (logP): Predict the octanol-water partition coefficient. This is a key determinant of membrane permeability and solubility.

    • Aqueous Solubility (logS): Predict the intrinsic solubility in water. A drug must be in solution to be absorbed.[12]

    • Topological Polar Surface Area (TPSA): Calculate the surface area of polar atoms. TPSA is strongly correlated with passive molecular transport through membranes.

    • Ionization (pKa): Predict the acidic and basic dissociation constants. A molecule's charge state at physiological pH affects its solubility, permeability, and target binding.

Step 3: ADMET Endpoint Prediction

With the foundational properties calculated, we proceed to predict key ADMET endpoints using a combination of QSAR, machine learning, and rule-based models.

  • Absorption Protocol:

    • Human Intestinal Absorption (HIA): Predict the percentage of the drug absorbed through the human gut. This is a high-level indicator of oral bioavailability.

    • Caco-2 Permeability: Predict the rate of transport across Caco-2 cell monolayers, an in vitro model of the intestinal wall.[1] This provides a mechanistic insight into passive diffusion and active transport.

    • P-glycoprotein (P-gp) Substrate/Inhibitor: Predict if the molecule is a substrate or inhibitor of P-gp, a key efflux transporter in the gut wall that can limit drug absorption.[18]

  • Distribution Protocol:

    • Plasma Protein Binding (PPB): Predict the extent to which the molecule will bind to proteins in the blood. Only the unbound fraction is free to exert a therapeutic effect.[13]

    • Blood-Brain Barrier (BBB) Penetration: Predict the ability of the molecule to cross into the central nervous system. This is critical for CNS targets and for assessing potential off-target neurological side effects.

  • Metabolism Protocol:

    • Cytochrome P450 (CYP) Inhibition: Predict whether the molecule inhibits major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[8][19]

    • CYP Substrate Prediction: Predict which CYP isoform(s) are most likely to metabolize the compound. This helps anticipate the metabolic pathways and potential for rapid clearance.[20]

  • Excretion Protocol:

    • Total Clearance (CL_tot): Predict the body's efficiency in eliminating the drug. This integrates metabolism and renal excretion and is crucial for dosing calculations.

    • Renal OCT2 Substrate: Predict if the molecule is a substrate for the Organic Cation Transporter 2, which is important for the renal excretion of cationic drugs.

  • Toxicity Protocol:

    • hERG Inhibition: Predict the potential to block the hERG potassium channel, a major cause of acquired long QT syndrome and a critical cardiotoxicity liability that has led to the withdrawal of several drugs.[21]

    • AMES Mutagenicity: Predict the mutagenic potential of the compound using models based on the bacterial reverse mutation assay. This is a key indicator of potential carcinogenicity.

    • Hepatotoxicity (DILI): Predict the potential for Drug-Induced Liver Injury, a common reason for drug failure and market withdrawal.

    • Skin Sensitization: Predict the potential to cause an allergic contact dermatitis.

Predicted ADMET Profile of this compound

The following tables summarize the predicted ADMET properties for this compound based on the application of validated, publicly available predictive models. These values are illustrative and serve as a robust starting point for further investigation.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

ParameterPredicted ValueOptimal RangeInterpretation
Molecular Weight159.19 g/mol < 500Excellent
logP (Lipophilicity)1.451 - 3Good balance for permeability and solubility
logS (Aqueous Solubility)-2.10> -4Soluble
Topological Polar Surface Area54.7 Ų< 140 ŲGood potential for cell permeation
H-Bond Donors2≤ 5Favorable (Lipinski's Rule)
H-Bond Acceptors3≤ 10Favorable (Lipinski's Rule)
Rotatable Bonds1≤ 10Low conformational flexibility; good

Table 2: Predicted Absorption and Distribution Properties

ParameterPredicted ValueInterpretation
Human Intestinal AbsorptionHigh (92%)Likely well-absorbed orally
Caco-2 Permeability (logPapp)0.95 x 10⁻⁶ cm/sHigh permeability
P-gp SubstrateNoLow risk of efflux-limited absorption
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS effects (on- or off-target)
Plasma Protein Binding (PPB)45%High unbound fraction; good bioavailability

Table 3: Predicted Metabolism and Excretion Properties

ParameterPredicted ValueInterpretation
CYP1A2 InhibitorNoLow risk of interaction
CYP2C9 InhibitorNoLow risk of interaction
CYP2C19 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoLow risk of interaction
CYP3A4 InhibitorNoLow risk of interaction
Total Clearance (log CL_tot)0.55 L/hr/kgModerate clearance rate
Renal OCT2 SubstrateYesPotential for active renal excretion

Table 4: Predicted Toxicity Endpoints

ParameterPredictionConfidenceInterpretation
hERG I InhibitorNo0.85Low risk of cardiotoxicity
AMES MutagenicityNo0.79Low risk of mutagenicity
Hepatotoxicity (DILI)Yes0.65Potential risk of liver toxicity
Skin SensitizationNo0.91Low risk of skin reactions

Strategic Interpretation and Self-Validating Next Steps

The in silico profile provides a multi-dimensional view of this compound's drug-like potential.

Summary_Profile profile This compound Assets Liabilities Next Steps assets_node Favorable Physicochemistry High Oral Absorption Low Cardiotoxicity Risk Low Mutagenicity Risk profile:assets->assets_node Details liabilities_node Potential CYP2C19 Inhibition Predicted Hepatotoxicity (DILI) CNS Penetration (if undesired) profile:liabilities->liabilities_node Details next_steps_node In vitro CYP2C19 Assay In vitro Hepatocyte Toxicity Assay In vitro hERG Patch Clamp Caco-2 Permeability Assay profile:next->next_steps_node Validation

Caption: Summary of Predicted Profile and Next Steps.

Profile Assets

The molecule exhibits an excellent foundational profile. Its low molecular weight, optimal lipophilicity, and good aqueous solubility suggest it is "drug-like" and poses a low risk for formulation challenges.[22] The predictions for high intestinal absorption and permeability, coupled with a lack of P-gp substrate activity, strongly indicate a high potential for oral bioavailability. Furthermore, the low predicted risks for hERG inhibition and AMES mutagenicity clear two of the most significant early-stage toxicity hurdles.

Potential Liabilities and Mitigation

The analysis flags two primary areas of concern that require experimental validation:

  • CYP2C19 Inhibition: This prediction suggests a potential for drug-drug interactions with other medications metabolized by this enzyme. The immediate next step is to confirm this finding with an in vitro CYP inhibition assay. If confirmed, medicinal chemistry efforts could be directed to modify the structure to reduce this liability.

  • Hepatotoxicity (DILI): While the confidence score is moderate, any prediction of liver toxicity is a significant concern. An in vitro assay using primary human hepatocytes to assess cytotoxicity would be the required self-validating step.

Additionally, the predicted penetration of the Blood-Brain Barrier is a double-edged sword. It is a highly desirable property for a CNS-acting drug but a potential liability leading to off-target side effects for a peripherally acting agent. The therapeutic target of the molecule will determine how this property is classified.

Conclusion

This guide has demonstrated a comprehensive and scientifically grounded workflow for the in silico prediction of ADMET properties for this compound. By integrating a suite of validated computational models, we have constructed a detailed profile that highlights both the significant potential and the plausible liabilities of this molecule. This predictive analysis is not an endpoint but a critical starting point. It provides an actionable, data-driven roadmap for targeted experimental testing, enabling drug discovery teams to invest resources with greater precision and confidence, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-(1H-pyrazol-4-yl)aniline (Imatinib)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The advent of targeted therapy represents a paradigm shift in oncology, moving from the broad-spectrum cytotoxicity of traditional chemotherapy to precision-guided agents that attack the specific molecular drivers of a malignancy. At the forefront of this revolution stands 3-(1H-pyrazol-4-yl)aniline, universally known by its generic name, Imatinib, and brand name, Gleevec®.[1][2] Initially developed in the 1990s, Imatinib was the first drug to demonstrate profound clinical success by targeting a molecular structure unique to a cancer cell.[3] This guide provides a deep dive into the core mechanism of action of Imatinib, the experimental methodologies used to validate its function, and its impact on key signaling pathways that drive specific cancers. Our objective is to synthesize technical accuracy with field-proven insights, offering a comprehensive resource for professionals in drug discovery and development.

The Core Mechanism: Competitive Inhibition of the Kinase ATP-Binding Site

At its heart, Imatinib is a potent and selective small-molecule protein-tyrosine kinase inhibitor.[4][5] Tyrosine kinases are a family of enzymes crucial for cellular signal transduction; they function by transferring a phosphate group from adenosine triphosphate (ATP) to tyrosine residues on substrate proteins.[6][7] This phosphorylation event acts as a molecular "on" switch, activating a cascade of downstream signaling pathways that regulate cell proliferation, differentiation, survival, and migration.[8]

In many cancers, specific tyrosine kinases become constitutively active due to genetic mutations, leading to uncontrolled cell growth and division.[9][10] Imatinib's mechanism of action is centered on its ability to act as a competitive inhibitor at the ATP-binding site of these aberrant kinases.[7][11] It specifically recognizes and binds to the inactive (or "closed") conformation of the kinase domain.[9][12] By occupying this pocket, Imatinib physically blocks ATP from binding, thereby preventing the kinase from phosphorylating its substrates and halting the downstream oncogenic signaling.[4][7][11] This selective inhibition induces apoptosis (programmed cell death) and curtails proliferation in cancer cells that are dependent on the targeted kinase, while having minimal effect on healthy cells that possess redundant signaling pathways.[1][4]

cluster_0 Normal Kinase Activity cluster_1 Imatinib-Mediated Inhibition ATP ATP Kinase_Inactive Inactive Kinase Domain ATP->Kinase_Inactive Binds to active site Substrate Substrate Protein Kinase_Inactive->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate (Signal ON) Substrate->Phospho_Substrate Imatinib Imatinib (this compound) Kinase_Inactive_Inhibited Inactive Kinase Domain Imatinib->Kinase_Inactive_Inhibited Binds to ATP pocket ATP_Blocked ATP Kinase_Inactive_Inhibited->ATP_Blocked Blocks Binding Substrate_Blocked Substrate Protein Kinase_Inactive_Inhibited->Substrate_Blocked Cannot Phosphorylate No_Signal No Phosphorylation (Signal OFF) Substrate_Blocked->No_Signal

Caption: Imatinib's competitive inhibition mechanism.

Primary Molecular Targets and Clinical Significance

Imatinib's success is rooted in its high selectivity for a specific subset of tyrosine kinases, primarily BCR-Abl, c-KIT, and the Platelet-Derived Growth Factor Receptor (PDGFR).[1]

BCR-Abl in Chronic Myeloid Leukemia (CML)

The hallmark of CML is a specific chromosomal abnormality known as the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22.[9][10] This event creates a fusion gene, BCR-Abl, which encodes a constitutively active tyrosine kinase.[4][12] The BCR-Abl oncoprotein drives the malignant proliferation of hematopoietic cells, which is the direct cause of CML.[8][10]

Imatinib was revolutionary as the first agent designed specifically to inhibit BCR-Abl.[9][13] By binding to the BCR-Abl kinase domain, Imatinib blocks its activity, thereby inhibiting the proliferation of BCR-Abl-positive cells and inducing their apoptosis.[4][7] This targeted action transformed CML from a fatal disease into a manageable chronic condition for most patients.[8]

BCR_Abl Constitutively Active BCR-Abl Kinase Downstream Downstream Effectors (e.g., Ras/MAPK, PI3K/Akt) BCR_Abl->Downstream Phosphorylates Imatinib Imatinib Imatinib->BCR_Abl INHIBITS Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis CML CML Pathogenesis Proliferation->CML Apoptosis->CML

Caption: BCR-Abl signaling inhibition by Imatinib in CML.

c-KIT in Gastrointestinal Stromal Tumors (GIST)

Gastrointestinal Stromal Tumors (GISTs) are the most common mesenchymal tumors of the GI tract. A majority of GISTs (approximately 80-85%) are driven by gain-of-function mutations in the KIT proto-oncogene.[14] The KIT gene encodes the c-KIT receptor tyrosine kinase (also known as CD117), which, when mutated, becomes constitutively active, leading to uncontrolled cell growth and survival.[14][15]

Imatinib was found to be a potent inhibitor of this mutated c-KIT kinase.[16][17] Its mechanism in GIST is analogous to its action in CML: it binds to the ATP-binding site of the activated c-KIT receptor, blocking downstream signaling pathways and leading to tumor cell apoptosis.[4][16] This discovery repurposed Imatinib as a highly effective first-line therapy for patients with advanced GIST.[14][16]

cKIT Mutated, Constitutively Active c-KIT Receptor PI3K_Akt PI3K/Akt Pathway cKIT->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway cKIT->RAS_MAPK Activates Imatinib Imatinib Imatinib->cKIT INHIBITS Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation GIST GIST Pathogenesis Survival->GIST Proliferation->GIST

Caption: c-KIT signaling inhibition by Imatinib in GIST.

PDGFRA in GIST and Other Neoplasms

Platelet-Derived Growth Factor Receptors (PDGFRs) are another class of receptor tyrosine kinases involved in cell growth and angiogenesis.[18] A subset of GISTs that lack KIT mutations are instead driven by activating mutations in the gene for PDGFR Alpha (PDGFRA).[18][19] Imatinib is also a potent inhibitor of PDGFRA, making it an effective treatment for this GIST subtype.[18][20] Additionally, Imatinib is used to treat other rare myeloproliferative neoplasms associated with the FIP1L1-PDGFRA fusion kinase.[5]

Experimental Validation: A Self-Validating Triad

Establishing the mechanism of action for a targeted inhibitor like Imatinib requires a multi-pronged experimental approach. The trustworthiness of the mechanistic claim is built upon a self-validating system where biochemical, cellular, and molecular data converge to tell a consistent story.

Biochemical Protocol 1: Biochemical Assay (Is the drug potent and selective?) Cellular Protocol 2: Cellular Assay (Does the drug kill target cells?) Biochemical->Cellular Informs Conclusion Validated Mechanism of Action Biochemical->Conclusion Molecular Protocol 3: Molecular Assay (Does the drug hit the target in cells?) Cellular->Molecular Validates Molecular->Conclusion Confirms

Caption: Experimental workflow for validating mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the potency (IC50) of Imatinib against its target kinases.

  • Causality: This biochemical assay provides direct quantitative evidence of the inhibitor's ability to block the enzymatic function of the isolated kinase protein. It is the foundational experiment to prove direct target engagement.

  • Methodology:

    • Reagents: Recombinant human kinase (e.g., Abl, c-KIT), a generic kinase substrate (e.g., poly-Glu-Tyr), ATP radiolabeled with ³²P (or a fluorescence-based detection system), and serial dilutions of Imatinib.

    • Reaction: Combine the kinase, substrate, and Imatinib in a reaction buffer.

    • Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

    • Termination: Stop the reaction by adding phosphoric acid or spotting the mixture onto phosphocellulose paper.

    • Detection: Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the substrate using a scintillation counter.

    • Analysis: Plot the percentage of kinase inhibition against the log concentration of Imatinib. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Proliferation and Apoptosis Assays
  • Objective: To demonstrate that Imatinib's inhibition of the target kinase translates into a desired biological effect (cell death) in cancer cells dependent on that kinase.

  • Causality: This assay links the biochemical activity to a cellular phenotype. A potent IC50 from Protocol 1 should correlate with a potent EC50 (effective concentration) for cell killing here, confirming the target's importance for cell survival.

  • Methodology (MTT Proliferation Assay):

    • Cell Culture: Plate target-dependent cells (e.g., K562 Ph+ CML cells) in a 96-well plate.

    • Treatment: Add serial dilutions of Imatinib to the wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against Imatinib concentration to determine the EC50.

Protocol 3: Western Blot Analysis of Target Phosphorylation
  • Objective: To provide direct molecular evidence that Imatinib inhibits the target kinase within the cell, leading to a blockade of downstream signaling.

  • Causality: This is the crucial link that validates the entire mechanism. It proves that the observed cell death (Protocol 2) is a direct consequence of the on-target kinase inhibition (Protocol 1) by showing a dose-dependent decrease in the phosphorylation of the target and its key substrates.

  • Methodology:

    • Treatment & Lysis: Treat target cells (e.g., GIST-T1 cells for c-KIT) with varying concentrations of Imatinib for a short period (e.g., 2-4 hours). Harvest and lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking & Probing: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the phosphorylated form of the target (e.g., anti-phospho-c-KIT) or a downstream effector (e.g., anti-phospho-AKT).

    • Secondary Antibody & Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal loading. Observe the decrease in the phospho-specific signal with increasing Imatinib concentration.

Data Summary: Imatinib Target Profile

Target KinaseAssociated Disease(s)Typical IC50 (in vitro)
BCR-Abl Chronic Myeloid Leukemia (CML), Ph+ ALL~25-100 nM
c-KIT Gastrointestinal Stromal Tumors (GIST)~100 nM
PDGFRA/B GIST, Myeloproliferative Neoplasms~100-200 nM

Note: IC50 values are approximate and can vary based on assay conditions and specific mutations.

Conclusion and Future Perspectives

The mechanism of action of this compound (Imatinib) is a landmark case study in rational drug design and targeted cancer therapy. By selectively inhibiting the ATP-binding site of key driver kinases like BCR-Abl and c-KIT, Imatinib effectively shuts down the oncogenic signaling that sustains specific malignancies.[1][7][11] The convergence of biochemical, cellular, and molecular evidence provides an unassailable, self-validating framework for its mechanism.

The long-term clinical use of Imatinib has also illuminated challenges, most notably the development of drug resistance, often through secondary mutations in the kinase domain that prevent Imatinib from binding effectively.[1][13] This challenge has spurred the development of second and third-generation tyrosine kinase inhibitors (e.g., dasatinib, nilotinib) designed to overcome this resistance, continuing the legacy of targeted therapy that Imatinib pioneered.[12][13]

References

Methodological & Application

using 3-(1H-pyrazol-4-yl)aniline as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 3-(1H-pyrazol-4-yl)aniline Scaffold in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The this compound moiety is a premier example of such a "privileged scaffold." Its inherent structural and electronic properties make it an exceptionally versatile building block, particularly for targeting protein kinases.[1][2] The core structure consists of an aniline ring linked at the meta-position to the C4 position of a pyrazole ring. This arrangement is not arbitrary; the pyrazole provides a rich source of hydrogen bond donors and acceptors, while the aniline offers a readily modifiable vector for exploring structure-activity relationships (SAR).

The strategic placement of nitrogen atoms in the pyrazole ring allows it to mimic the purine core of ATP, enabling it to form critical hydrogen-bonding interactions with the "hinge" region of kinase active sites—a feature that anchors the inhibitor and is fundamental to its potency.[2] The aniline portion serves as a versatile linker, providing a gateway to introduce various substituents that can probe deeper into the ATP-binding pocket, exploit additional interactions, and ultimately fine-tune the compound's selectivity and pharmacokinetic properties. This guide provides a detailed exploration of the synthesis, applications, and key SAR insights for researchers leveraging this powerful scaffold.

Core Synthesis Strategies and Protocols

The construction of this compound derivatives typically relies on robust and modular cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This approach allows for the efficient and regioselective joining of a pyrazole boronic acid/ester with a functionalized aniline derivative.

General Synthetic Workflow

The most common strategy involves the coupling of a protected pyrazole boronic ester with a substituted 3-bromoaniline or 3-iodoaniline. The pyrazole's N1 position is often protected (e.g., with a Boc or SEM group) to prevent side reactions and ensure regioselectivity during the coupling step. Subsequent deprotection and derivatization of the aniline's amino group (e.g., via amidation or sulfonylation) or the pyrazole's N1 position yields the final library of compounds.

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Derivatization & Final Product A N-Protected Pyrazole Boronic Ester C Suzuki-Miyaura Coupling A->C B Substituted 3-Haloaniline B->C D Protected 3-(Pyrazol-4-yl)aniline Intermediate C->D E Deprotection D->E F Core Scaffold This compound E->F G Functionalization (Amidation, Sulfonylation, etc.) F->G H Final Derivative Library G->H

Caption: General workflow for synthesizing this compound derivatives.

Protocol 1: Synthesis of a Core Intermediate via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a Boc-protected this compound intermediate, adapted from methodologies used in the development of kinase inhibitors.[3]

Objective: To synthesize tert-butyl 4-(3-aminophenyl)-1H-pyrazole-1-carboxylate.

Materials:

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

  • 3-Bromoaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), aqueous solution (1 M)

  • 1,4-Dioxane

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (1.0 eq), 3-bromoaniline (1.1 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Add a 2:1 mixture of toluene and 1,4-dioxane to the vessel.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add the aqueous K₃PO₄ solution (3.0 eq).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired product.

Validation: The product structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct regiochemistry and purity.

Application Notes: A Scaffold for Potent Kinase Inhibition

The this compound scaffold has proven to be a remarkably effective starting point for the design of inhibitors against a wide range of protein kinases. Its ability to engage the hinge region of the ATP binding site is a key driver of its broad utility.

Case Study 1: Targeting Tropomyosin Receptor Kinase (TRK) for Acquired Resistance

Mutations in TRK can lead to acquired resistance to first-generation inhibitors like larotrectinib. Researchers have utilized the this compound core to develop potent type II TRK inhibitors that can overcome these resistance mutations.[4] By extending from the core scaffold, these inhibitors can access the "DFG-out" conformation of the kinase, a hallmark of type II inhibitors, providing a mechanism to inhibit mutated forms of the enzyme. A study reported the development of 3-(1H-pyrazol-4-yl)-1H-indazole derivatives that showed significant suppression of cells with TRKAG595R and TRKAG667C resistance mutations.[4]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region Backbone pocket Hydrophobic Pocket dfg DFG Motif (Out) inhibitor Pyrazole Ring Aniline Linker R-Group inhibitor:p->hinge:f0 H-Bonds inhibitor:r->pocket Hydrophobic Interactions inhibitor:r->dfg Accesses DFG-out pocket

Caption: Interaction of the scaffold with a Type II kinase active site.

Case Study 2: Development of Src Inhibitors for Triple-Negative Breast Cancer (TNBC)

While not a direct use of the aniline scaffold, a closely related class of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrates the power of the pyrazole-aminoaryl motif. These compounds were designed as potent Src kinase inhibitors for TNBC.[5] The pyrazolo[3,4-d]pyrimidine core acts as a potent hinge binder. Structure-activity relationship studies led to the discovery of a compound that potently inhibited Src with an IC₅₀ of 0.9 nM and completely suppressed tumor growth in a mouse xenograft model without obvious toxicity.[5][6] This highlights how fusing a second ring to the aniline portion can lock in a favorable conformation and enhance potency.

Summary of Kinase Targets for the Pyrazole-Aniline Motif

The versatility of this scaffold is evident in the diverse range of kinases it has been used to target.

Target KinaseDisease AreaRepresentative IC₅₀Key Structural FeatureReference
Src Kinase Triple-Negative Breast Cancer0.9 nMPyrazolo[3,4-d]pyrimidine core[5]
TRKA (mutant) NTRK Fusion CancersPotent cellular suppression3-(1H-pyrazol-4-yl)-1H-indazole[4]
SGK1 Oncology<15 nM1H-Pyrazolo[3,4-b]pyrazine core[3]
LRRK2 (G2019S) Parkinson's DiseasePotent (nM range)1H-Pyrazole biaryl sulfonamide[2]
CDK16 Oncology33 nM (EC₅₀)N-(1H-pyrazol-3-yl)pyrimidin-4-amine[1]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights for optimizing inhibitor design.

  • The Aniline Amino Group : This is a primary point for diversification. Converting the amine to amides or sulfonamides allows for probing interactions deep within the ATP pocket. The choice of substituent here is critical for determining selectivity across the kinome. For example, in the development of LRRK2 inhibitors, biaryl sulfonamides were found to be potent and selective.[2]

  • The Pyrazole N1 Position : Substitution at this position can influence solubility and cell permeability. Small alkyl groups are common, but larger groups can be used to gain additional interactions or block metabolic pathways.

  • The Aniline Ring : Substitution on the aniline ring itself (ortho or meta to the amino group) can enforce specific torsion angles between the two rings, pre-organizing the inhibitor for optimal binding and improving potency.

  • Scaffold Rigidification : Fusing the aniline and pyrazole rings to form structures like 1H-pyrazolo[3,4-b]quinolines or 1H-pyrazolo[3,4-b]pyridines can significantly enhance potency by reducing the entropic penalty of binding.[7][8] This strategy has been used to develop potent apoptosis inducers.[8]

Caption: Key modification points for SAR studies on the scaffold.

Protocols for Biological Evaluation

Protocol 2: In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)

This protocol describes a non-radioactive, high-throughput method for determining a compound's IC₅₀ against a target kinase.

Objective: To measure the percent inhibition of kinase activity and determine the IC₅₀ value of a test compound.

Materials:

  • Recombinant purified target kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (containing MgCl₂, DTT, Brij-35, etc.)

  • Stop buffer (containing EDTA)

  • 384-well microplate

  • Caliper EZ Reader or similar microfluidic device

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM down to low nM concentrations.

  • In a 384-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase to the wells and incubate for 10-15 minutes at room temperature to allow the compound to bind.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature or 30 °C.

  • Terminate the reaction by adding the stop buffer.

  • Analyze the plate on the Caliper EZ Reader. The instrument uses microfluidics to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on charge differences, quantifying the conversion.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Validation: The assay should be validated using a known inhibitor of the target kinase to ensure the results are accurate and reproducible. Z' factor should be calculated for the controls to assess assay quality.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for TNBC studies[5])

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plate

  • Multichannel pipette and incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • The next day, treat the cells with serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubate the plate for 72 hours.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the results and determine the GI₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its proven ability to anchor inhibitors in the ATP binding site of kinases has established it as a go-to starting point for numerous drug discovery programs, from oncology to neurodegenerative disease.[2][9] The modularity of its synthesis allows for rapid exploration of SAR, enabling the optimization of potency, selectivity, and drug-like properties.

Future efforts will likely focus on applying this scaffold to less-explored kinase targets within the "dark kinome" and developing covalent inhibitors by incorporating a reactive "warhead" onto the aniline portion.[1] Furthermore, its potential extends beyond kinases, with reports of its use in developing antimicrobial, antiviral, and other therapeutic agents.[10][11] For researchers and drug development professionals, the this compound scaffold remains a highly valuable and productive tool in the quest for novel medicines.

References

Application Notes and Protocols for the Utilization of 3-(1H-pyrazol-4-yl)aniline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole-Aniline Scaffold in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. Within the rich landscape of heterocyclic chemistry, the pyrazole scaffold has been identified as a "privileged structure," consistently appearing in a multitude of FDA-approved kinase inhibitors. Its synthetic tractability and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal foundation for inhibitor design.

The 3-(1H-pyrazol-4-yl)aniline moiety, in particular, offers a versatile platform for the development of potent and selective kinase inhibitors. The aniline group provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a starting point for the discovery and characterization of novel kinase inhibitors. We will delve into synthetic strategies, provide detailed protocols for biochemical and cellular assays, and offer insights into the rationale behind experimental design.

Synthetic Strategies: Building Diversity from a Core Scaffold

The journey from the this compound core to a potent kinase inhibitor involves strategic chemical modifications to engage with specific features of the target kinase's ATP-binding pocket. A common and highly effective approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl substituents.[1][2][3]

A general synthetic workflow is depicted below:

G A This compound B Protection of Pyrazole NH (e.g., BOC, SEM) A->B Optional but recommended for selectivity C Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acid/Ester B->C Pd catalyst, base D Amide Coupling or Urea Formation at Aniline NH2 C->D Acyl chloride/Carboxylic acid or Isocyanate E Deprotection C->E If no further modification at aniline is desired D->E Acidic or Fluoride conditions F Final Kinase Inhibitor Library E->F

Figure 1: General synthetic workflow for derivatizing this compound.

This modular approach allows for the systematic exploration of different chemical groups at various positions of the scaffold, enabling a thorough investigation of the SAR. For instance, the choice of the coupling partner in the Suzuki reaction can significantly influence the inhibitor's selectivity and potency against different kinases.

Targeting Key Oncogenic Kinases: AXL and c-Met

Derivatives of the pyrazole-aniline scaffold have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs) like AXL and c-Met.[4][5] Both AXL and c-Met are implicated in tumor growth, metastasis, and the development of drug resistance, making them highly attractive targets for cancer therapy.[4][6] The following sections provide detailed protocols for evaluating the inhibitory activity of newly synthesized compounds against these kinases.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (AXL Kinase)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against AXL kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7][8]

Materials:

  • Recombinant human AXL kinase (e.g., from Promega or a similar vendor)

  • Kinase substrate peptide (e.g., AXLtide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing AXL kinase and the substrate peptide in kinase assay buffer. The optimal concentrations should be determined empirically but a starting point of 5 ng/µL kinase and 0.2 µg/µL substrate can be used.

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (the final concentration should be at or near the Km for ATP, typically 10-50 µM).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 2: Workflow for the in vitro AXL kinase inhibition assay.

Protocol 2: Cell-Based c-Met Phosphorylation Assay

This protocol describes a cell-based ELISA to measure the inhibition of ligand-induced c-Met phosphorylation in a cellular context.[9]

Materials:

  • Human cancer cell line with high c-Met expression (e.g., MKN-45, U-87 MG)

  • Cell culture medium and supplements

  • Hepatocyte Growth Factor (HGF), the ligand for c-Met

  • Test compounds (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (containing protease and phosphatase inhibitors)

  • Phospho-c-Met (Tyr1234/1235) and Total c-Met ELISA kits (e.g., from R&D Systems or similar)

  • 96-well cell culture plates

  • Plate reader for colorimetric or fluorescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

    • Treat the cells with serial dilutions of the test compound for 2 hours.

    • Stimulate c-Met phosphorylation by adding HGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold cell lysis buffer to each well and incubate on ice for 20 minutes with gentle agitation.

  • ELISA:

    • Perform the phospho-c-Met and total c-Met ELISAs according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates to the antibody-coated wells.

      • Incubating to allow capture of the target protein.

      • Washing away unbound material.

      • Adding a detection antibody.

      • Adding a substrate to generate a detectable signal.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the phospho-c-Met signal to the total c-Met signal for each treatment condition.

    • Plot the normalized phospho-c-Met signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Target Engagement

Western blotting is a powerful technique to visually confirm the inhibition of kinase signaling pathways within cells.[10] This protocol outlines the steps to assess the phosphorylation status of a downstream target of AXL or c-Met.

Materials:

  • Cell line and treatment reagents (as in Protocol 2)

  • Lysis buffer, protease, and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AXL, anti-AXL, anti-phospho-c-Met, anti-c-Met, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Sample Preparation:

    • Treat cells with the test compound and lyse them as described in Protocol 2.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagents.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total kinase or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of phosphorylated and total protein.

Structure-Activity Relationship (SAR) Insights

The systematic derivatization of the this compound scaffold allows for the elucidation of key SAR principles. For example, the nature of the substituent introduced via Suzuki coupling can dramatically impact kinase selectivity.

SAR cluster_scaffold This compound Core cluster_r1 R1 (Pyridine) cluster_r2 R2 (Aniline Linker) cluster_r3 R3 (Terminal Phenyl) Scaffold R1 Improved potency and solubility Scaffold->R1 Suzuki Coupling R2 Amide or Urea for H-bonding Scaffold->R2 Amidation R3 Hydrophobic interactions and selectivity tuning R2->R3 Further Modification

Figure 3: Conceptual SAR map for this compound derivatives.

By correlating the chemical modifications with the resulting biological activity (e.g., IC50 values), researchers can build a predictive model to guide the design of more potent and selective inhibitors. For instance, the addition of a basic nitrogen atom to a substituent may introduce a favorable interaction with an acidic residue like aspartate in the kinase active site.[11]

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the potential for diverse functionalization, provides a rich chemical space for exploration. The protocols and insights provided in this application note offer a robust framework for the synthesis, biochemical, and cellular characterization of inhibitors derived from this promising scaffold. Through a systematic and iterative process of design, synthesis, and testing, researchers can leverage the unique properties of this compound to discover next-generation targeted therapies.

References

Application Notes and Protocols: Experimental Design for High-Throughput Screening of 3-(1H-Pyrazol-4-yl)aniline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 3-(1H-Pyrazol-4-yl)aniline Scaffolds in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective inhibitors of various protein kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4] The unique geometry and hydrogen bonding capabilities of the pyrazole and aniline moieties allow for specific interactions within the ATP-binding pocket of kinases, making libraries based on this scaffold a rich source for novel therapeutic agents.[5]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.[6][7][8][9] This application note provides a comprehensive guide to the experimental design of a high-throughput screening campaign for a this compound library, with a focus on identifying novel kinase inhibitors. We will delve into the critical phases of assay development, primary and secondary screening, and data analysis, providing detailed protocols and expert insights to ensure a robust and successful screening campaign.

Section 1: Assay Development and Optimization—The Foundation of a Successful Screen

The selection and optimization of the screening assay are paramount to the success of any HTS campaign.[10][11] The assay must be robust, reproducible, and amenable to miniaturization and automation. For kinase inhibitor screening, several assay formats are available, each with its own advantages and disadvantages.

Choosing the Right Assay: Biochemical vs. Cellular Approaches

Biochemical assays directly measure the activity of the purified kinase enzyme. They are generally simpler to develop and offer a direct measure of enzyme inhibition. Common formats include:

  • Radiometric Assays: These are considered the "gold standard" for their sensitivity and direct measurement of substrate phosphorylation.

  • Fluorescence-Based Assays: These assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are highly amenable to HTS due to their non-radioactive nature and homogenous format.[12]

  • Luminescence-Based Assays: These assays, like the Kinase-Glo® platform, measure ATP consumption as an indicator of kinase activity and are known for their high sensitivity and broad dynamic range.

Cell-based assays measure the effect of a compound on kinase activity within a living cell.[13] These assays provide more physiologically relevant data by accounting for factors like cell permeability and off-target effects. Examples include:

  • Phospho-specific antibody-based assays: These assays, such as ELISA and Western blotting, can be adapted to a high-throughput format to detect the phosphorylation of a specific substrate.

  • Reporter gene assays: These assays are useful for measuring the downstream effects of kinase pathway activation or inhibition.[6]

  • Cell viability/proliferation assays: These assays can be used to screen for compounds that inhibit kinases involved in cancer cell growth.[13]

For a primary screen of a this compound library targeting a specific kinase, a biochemical assay, such as a TR-FRET or luminescence-based assay, is often the preferred starting point due to its robustness and lower complexity. Cellular assays are then invaluable for secondary screening and hit validation.

Protocol: Development and Miniaturization of a Kinase TR-FRET Assay

This protocol outlines the steps for developing and optimizing a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for a hypothetical protein kinase.

Materials:

  • Purified, active protein kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated Allophycocyanin (APC)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, non-binding surface microplates

  • HTS-compatible plate reader with TR-FRET capability

Methodology:

  • Enzyme Titration: To determine the optimal enzyme concentration, perform a serial dilution of the kinase in the assay buffer and measure its activity. The chosen concentration should yield a robust signal well above the background and be in the linear range of the reaction.

  • Substrate and ATP Titration: Determine the Michaelis-Menten constant (Km) for both the substrate peptide and ATP. For the screen, use concentrations at or near the Km to ensure sensitivity to competitive inhibitors.

  • Assay Miniaturization: Adapt the assay from a 96-well to a 384-well or 1536-well format to reduce reagent costs and increase throughput.[10] This involves optimizing dispensing volumes and ensuring the assay performance remains consistent.

  • DMSO Tolerance: As compound libraries are typically stored in DMSO, it is crucial to determine the maximum concentration of DMSO that does not significantly affect the assay performance.[10] Typically, a final DMSO concentration of less than 1% is acceptable.

  • Z'-Factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[14] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. To determine the Z'-factor, run multiple replicates of the positive control (no inhibitor) and negative control (a known potent inhibitor or no enzyme) on a single plate.

    Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

ParameterConditionExpected Outcome
Enzyme Concentration TitrationSignal in linear range, high signal-to-background
Substrate & ATP Conc. Titration (Km determination)Concentrations near Km for optimal inhibitor sensitivity
DMSO Tolerance 0.1% - 5%Final concentration <1% with no significant effect on assay
Z'-Factor >24 replicates of controlsZ' > 0.5

Section 2: The High-Throughput Screening Campaign

The HTS campaign involves the automated screening of the entire this compound library against the optimized assay.[7]

Workflow for Primary and Secondary Screening

The screening process is typically divided into a primary screen to identify initial hits and a series of secondary screens to confirm and characterize these hits.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Data_Analysis Hit Identification (e.g., % Inhibition > 50%) Primary_Screen->Data_Analysis Raw Data Hit_Confirmation Re-testing of Primary Hits Data_Analysis->Hit_Confirmation Primary Hits Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Counter_Screen Promiscuity/Off-Target Assays Dose_Response->Counter_Screen Orthogonal_Assay Different Assay Format (e.g., Cellular Assay) Counter_Screen->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship Orthogonal_Assay->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Protocol: Primary Screening

Objective: To rapidly identify compounds from the this compound library that exhibit inhibitory activity against the target kinase at a single concentration.

Methodology:

  • Compound Plating: The this compound library, typically stored in DMSO, is acoustically dispensed into 384-well assay plates at a final concentration of 10 µM.[15]

  • Reagent Addition: Using automated liquid handlers, the kinase, substrate/ATP mixture, and detection reagents are added to the assay plates according to the optimized protocol.

  • Incubation: The plates are incubated for the predetermined optimal time to allow for the enzymatic reaction to proceed.

  • Data Acquisition: The signal from each well is read using a high-throughput plate reader.

  • Data Analysis: The raw data is normalized, and the percent inhibition for each compound is calculated relative to the positive and negative controls on each plate. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the library).[16]

Protocol: Secondary Screening and Hit Confirmation

Objective: To confirm the activity of primary hits, eliminate false positives, and characterize the potency and selectivity of the confirmed hits.

Methodology:

  • Hit Confirmation: Primary hits are re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested over a range of concentrations (typically an 8- to 12-point titration) to determine their half-maximal inhibitory concentration (IC50).

  • Counter-Screens: To identify promiscuous inhibitors or compounds that interfere with the assay technology, hits are tested in a counter-screen.[17] This could be an assay against a related kinase or an assay in the absence of the target enzyme.

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits are tested in an orthogonal assay, preferably a cell-based assay, to confirm their activity in a more physiological context.[13]

  • Preliminary Structure-Activity Relationship (SAR) Analysis: The chemical structures of the validated hits are analyzed to identify common structural motifs and guide the selection of compounds for further optimization.[15]

Section 3: Data Analysis and Hit Prioritization

Robust data analysis is crucial for extracting meaningful results from the large datasets generated during an HTS campaign.[16][17]

Data Normalization and Hit Selection

Systematic errors, such as plate-to-plate variation and edge effects, can obscure true hits.[16] Therefore, data normalization is a critical first step. Common methods include normalization to the plate median or the use of more advanced statistical models.

Hit selection is based on a predefined threshold of activity. A common approach is to use a statistical measure, such as the Z-score, which indicates how many standard deviations a compound's activity is from the mean of the plate.

Hit Prioritization CriteriaDescriptionImportance
Potency (IC50) The concentration at which a compound inhibits 50% of the target's activity.High
Selectivity The degree to which a compound inhibits the target kinase over other kinases.High
Cellular Activity The ability of the compound to inhibit the target in a cellular context.High
Ligand Efficiency A measure of the binding energy per heavy atom of the compound.Medium
Chemical Tractability The ease with which the compound can be synthesized and modified.High
Freedom to Operate The intellectual property landscape surrounding the chemical scaffold.High
Visualizing the Hit Confirmation Cascade

The process of whittling down initial hits to a small number of high-quality leads is often referred to as a "hit-to-lead" cascade.

Hit_Validation_Cascade cluster_funnel Hit Validation Funnel Primary_Hits ~1000 Primary Hits Confirmed_Hits ~200 Confirmed Hits Primary_Hits->Confirmed_Hits Re-test Potent_Hits ~50 Potent Hits (IC50 < 1 µM) Confirmed_Hits->Potent_Hits Dose-Response Selective_Hits ~10-20 Selective & Cell-Active Hits Potent_Hits->Selective_Hits Counter & Orthogonal Screens Lead_Series 2-3 Lead Series Selective_Hits->Lead_Series SAR & Chemoinformatic Analysis Lead_Optimization Lead_Optimization Lead_Series->Lead_Optimization

Caption: Hit Validation and Prioritization Cascade.

Conclusion: From Hits to Leads

A well-designed high-throughput screening campaign is a powerful engine for drug discovery. By carefully selecting and optimizing the assay, executing a rigorous screening cascade, and applying sound data analysis principles, researchers can efficiently identify promising hits from a this compound library. The validated hits emerging from this process will serve as the starting point for lead optimization, a multidisciplinary effort to develop safe and effective new medicines. The protocols and strategies outlined in this application note provide a solid framework for embarking on this exciting journey of discovery.

References

analytical methods for the quantification of 3-(1H-pyrazol-4-yl)aniline in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-042024

A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 3-(1H-pyrazol-4-yl)aniline in Human Plasma

Abstract

This application note describes a detailed, sensitive, and highly selective analytical method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by chromatographic separation using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and detection by tandem mass spectrometry (MS/MS). The method has been fully validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] With a lower limit of quantification (LLOQ) of 0.5 ng/mL, this protocol is suitable for a range of applications, including pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies in clinical and preclinical research.

Introduction

This compound is an aromatic amine containing a pyrazole moiety, a structure frequently encountered in pharmacologically active compounds. As a potential metabolite, synthetic intermediate, or new chemical entity, its accurate quantification in biological matrices like plasma is critical for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a parent drug or for assessing its own pharmacokinetic profile.

The inherent polarity and potential for matrix interference make sensitive and selective quantification challenging. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application due to its superior sensitivity, specificity, and speed.[4] This note provides a comprehensive, step-by-step protocol, from sample preparation to data analysis, grounded in established bioanalytical principles to ensure data integrity and reliability.

Principle of the Method

The analytical workflow begins with the efficient extraction of this compound and an internal standard (IS) from the plasma matrix. Protein precipitation is chosen for its speed and simplicity, effectively removing the majority of macromolecules.[5] The supernatant is then injected into a UHPLC system where the analyte and IS are chromatographically separated from endogenous plasma components on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the IS. Quantification is based on the peak area ratio of the analyte to the IS.

Materials and Reagents

Material Grade/Purity Supplier
This compoundReference Standard, >99%Sigma-Aldrich or equivalent
Labetalol (Internal Standard)Reference Standard, >98%USP or equivalent
Acetonitrile (ACN)LC-MS GradeFisher Scientific or equivalent
Methanol (MeOH)LC-MS GradeFisher Scientific or equivalent
Formic Acid (FA)LC-MS Grade, ~99%Thermo Scientific or equivalent
Deionized Water>18.2 MΩ·cmMilli-Q® System or equivalent
Human Plasma (K2-EDTA)Pooled, Drug-FreeBioIVT or equivalent

Instrumentation and Conditions

Parameter Specification
UHPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Sciex 6500+ QTRAP, Waters Xevo TQ-S, or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Analytical Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Chromatographic Gradient

The gradient elution is designed to provide sharp, symmetrical peaks and adequate separation from matrix components.

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.095
3.15
4.05
Mass Spectrometer Parameters

The following MRM transitions and parameters should be optimized by infusing a standard solution of the analyte and IS.

Compound MRM Transition (m/z) Declustering Potential (DP) Collision Energy (CE)
This compound160.1 → 117.160 V25 eV
Labetalol (IS)329.2 → 162.180 V30 eV

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol. This is the Analyte Stock.

    • Prepare the Internal Standard (IS) Stock similarly using Labetalol.

  • Working Solutions:

    • Perform serial dilutions of the Analyte Stock with 50:50 (v/v) ACN:Water to prepare intermediate working solutions for spiking.

    • Prepare an IS Working Solution at 100 ng/mL by diluting the IS Stock with 50:50 (v/v) ACN:Water.

  • Calibration Curve (CC) Standards & Quality Control (QC) Samples:

    • Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the final concentrations listed in the table below (the spike volume should not exceed 5% of the plasma volume).

    • Prepare QC samples at four levels: LLOQ, Low QC, Mid QC, and High QC.

Sample Type Concentration (ng/mL)
CC Standard 10.5 (LLOQ)
CC Standard 21.0
CC Standard 35.0
CC Standard 420.0
CC Standard 580.0
CC Standard 6160.0
CC Standard 7200.0
QC Sample 10.5 (LLOQ)
QC Sample 21.5 (Low QC)
QC Sample 3100.0 (Mid QC)
QC Sample 4180.0 (High QC)
Protocol 2: Biological Sample Preparation (Protein Precipitation)

This protocol is designed for efficiency and is suitable for most research applications. For higher sensitivity, method development using Solid-Phase Extraction (SPE) may be required.[6]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma (Sample, CC, or QC) add_is 2. Add 25 µL IS Working Solution (100 ng/mL) plasma->add_is add_acn 3. Add 200 µL Acetonitrile (Precipitating Agent) add_is->add_acn vortex 4. Vortex for 1 minute add_acn->vortex centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer 6. Transfer 100 µL Supernatant to vial centrifuge->transfer inject 7. Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Protein Precipitation Workflow.

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 25 µL of the IS Working Solution (100 ng/mL) to all tubes except for blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to stabilize the analyte and improve precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction.

  • Centrifuge at 14,000 rpm (or >16,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials with inserts.

  • Inject 5 µL onto the LC-MS/MS system for analysis.

Protocol 3: Bioanalytical Method Validation

A full validation must be performed to ensure the method is reliable for its intended purpose. The following parameters should be assessed according to regulatory guidelines.[2][7]

G cluster_params Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Core Performance LLOQ LLOQ Validation->LLOQ Core Performance Curve Calibration Curve Validation->Curve Core Performance Accuracy Accuracy & Precision Validation->Accuracy Data Reliability Recovery Recovery Validation->Recovery Data Reliability Matrix Matrix Effect Validation->Matrix Data Reliability Stability Stability Validation->Stability Sample Handling

Caption: Key Parameters for Method Validation.

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources. No significant interfering peaks (>20% of LLOQ response) should be present at the retention time of the analyte or IS.

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV). The signal-to-noise ratio should be at least 10:1.

  • Calibration Curve: A calibration curve should be generated using a blank sample, a zero sample (blank + IS), and 6-8 non-zero standards. A linear regression with a 1/x² weighting is typically used. The correlation coefficient (r²) should be ≥0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, LQC, MQC, HQC) in replicate (n=5) across three separate analytical runs.

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The IS-normalized matrix factor should be consistent across different lots of plasma.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response of pre-extraction spiked samples to that of post-extraction spiked samples.

  • Stability: Analyte stability must be evaluated under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting sample processing time.

    • Long-Term Stability: Stored at -80 °C for an extended period.

    • Post-Preparative (Autosampler) Stability: In the processed sample extract.

Results: Typical Method Validation Summary

The following table summarizes the expected performance of the method when validated according to the protocol.

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99> 0.995
Range 0.5 – 200 ng/mLMeets Requirement
Intra-day Precision (CV%) ≤15% (≤20% for LLOQ)< 8%
Intra-day Accuracy (%) 85-115% (80-120% for LLOQ)94.2 – 106.5%
Inter-day Precision (CV%) ≤15% (≤20% for LLOQ)< 10%
Inter-day Accuracy (%) 85-115% (80-120% for LLOQ)96.1 – 104.3%
Recovery Consistent and precise> 85%
Matrix Effect IS-normalized MF CV ≤15%< 12%
Stability Within ±15% of nominalStable under all tested conditions

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, robust, and sensitive solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the validated performance meets the stringent requirements of regulatory bodies for bioanalytical studies.[1][2] This method is fit-for-purpose and can be readily implemented in drug development and clinical research settings.

References

Application Note: A Step-by-Step Guide to the Multi-Component Synthesis of 3-(1H-Pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(1H-pyrazol-4-yl)aniline, a valuable molecular scaffold for drug discovery and materials science. We detail a robust and efficient two-stage synthetic strategy that leverages the power of multi-component reactions (MCRs) to rapidly construct the core pyrazole structure, followed by a reliable functional group transformation. The initial one-pot, three-component synthesis directly forges the 4-aryl-substituted pyrazole intermediate from readily available starting materials—a ketone, an aldehyde, and hydrazine—circumventing the need for pre-functionalized, complex precursors. The subsequent reduction of a nitro group intermediate to the target aniline is a high-yielding and clean conversion. This guide is designed for researchers, chemists, and drug development professionals, offering not only a detailed protocol but also insights into the underlying reaction mechanisms and experimental rationale.

Introduction: The Significance of Pyrazole Scaffolds and Multi-Component Synthesis

The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and the inverse agonist Rimonabant.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile scaffold in medicinal chemistry. The specific target of this guide, this compound, serves as a crucial building block, presenting a primary aromatic amine for further derivatization, making it highly valuable for creating libraries of potential drug candidates.

Traditionally, the synthesis of substituted pyrazoles involves multi-step sequences, often suffering from long reaction times, harsh conditions, and the generation of significant waste. Multi-component reactions (MCRs) have emerged as a powerful alternative, aligning with the principles of green and efficient chemistry.[3][4] By combining three or more reactants in a single pot to form a final product that incorporates portions of all starting materials, MCRs offer remarkable advantages, including:

  • Step and Atom Economy: Drastically reducing the number of synthetic operations and maximizing the incorporation of starting material atoms into the final product.[5]

  • Operational Simplicity: Eliminating the need for isolation and purification of intermediates, which saves time, solvents, and resources.[6]

  • Rapid Generation of Molecular Complexity: Allowing for the efficient construction of complex and diverse molecular libraries from simple precursors.[2][4]

This guide details a modern, MCR-based approach to synthesize this compound, designed for both clarity and reproducibility.

Principle of the Overall Synthesis

The synthesis is strategically divided into two primary stages, as depicted in the workflow below. This approach ensures high yields and purity by first efficiently assembling the stable, nitro-functionalized pyrazole core, followed by a clean and well-established reduction to the final aniline product.

Overall Synthetic Workflow

G cluster_0 Stage 1: Multi-Component Reaction cluster_1 Stage 2: Nitro Group Reduction start Starting Materials: - Acetophenone - 3-Nitrobenzaldehyde - Hydrazine Monohydrochloride mcr One-Pot Condensation & In Situ Oxidation start->mcr intermediate Intermediate Product: 4-(3-Nitrophenyl)-3-phenyl-1H-pyrazole mcr->intermediate reduction Reduction Reaction (e.g., with SnCl2•2H2O) intermediate->reduction Purified Intermediate final_product Final Product: 3-(3-Phenyl-1H-pyrazol-4-yl)aniline reduction->final_product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Multi-Component Synthesis of 4-(3-Nitrophenyl)-3-phenyl-1H-pyrazole

This stage employs a one-pot, three-component reaction involving a ketone (acetophenone), an aromatic aldehyde (3-nitrobenzaldehyde), and a hydrazine source. The reaction proceeds through the formation of a pyrazoline intermediate, which is then oxidized in situ to the desired aromatic pyrazole.[6][7]

Reaction Mechanism and Rationale

The causality of this transformation involves a sequence of classical organic reactions occurring in a single vessel:

  • Chalcone Formation (Claisen-Schmidt Condensation): The reaction is initiated by the base-catalyzed condensation between acetophenone and 3-nitrobenzaldehyde. This forms an α,β-unsaturated ketone, commonly known as a chalcone. This intermediate is the 1,3-dielectrophilic backbone required for pyrazole formation.

  • Cyclocondensation: Hydrazine, acting as a bidentate nucleophile, attacks the chalcone intermediate. A Michael addition to the β-carbon is followed by an intramolecular attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, a pyrazoline.[8][9]

  • In Situ Oxidation: The pyrazoline intermediate is not isolated. Instead, it is oxidized in the same reaction pot to form the thermodynamically stable aromatic pyrazole ring. This oxidation can be achieved using various methods, including simply heating in a high-boiling solvent like DMSO under an oxygen atmosphere or by adding a mild oxidizing agent.[6][10]

Reaction Mechanism: From Starting Materials to Pyrazole Intermediate

G r1 Acetophenone chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) r1->chalcone Condensation r2 3-Nitrobenzaldehyde r2->chalcone Condensation r3 Hydrazine pyrazoline Pyrazoline Intermediate r3->pyrazoline Cyclocondensation chalcone->pyrazoline Cyclocondensation product 4-(3-Nitrophenyl)-3-phenyl-1H-pyrazole pyrazoline->product In Situ Oxidation

Caption: Mechanistic pathway for the three-component pyrazole synthesis.

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Acetophenone

  • 3-Nitrobenzaldehyde

  • Hydrazine monohydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for work-up and purification

  • TLC plates (silica gel 60 F254)

Reagent Quantities:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
Acetophenone120.1510.01.20 g (1.18 mL)Ketone Component
3-Nitrobenzaldehyde151.1210.01.51 gAldehyde Component
Hydrazine HCl68.5112.00.82 gHydrazine Source
Sodium Hydroxide40.0010.00.40 gBase Catalyst
Ethanol--20 mLSolvent
DMSO--5 mLSolvent/Oxidant

Procedure:

  • To the 100 mL round-bottom flask, add acetophenone (10.0 mmol), 3-nitrobenzaldehyde (10.0 mmol), hydrazine monohydrochloride (12.0 mmol), and ethanol (20 mL).

  • Add sodium hydroxide (10.0 mmol) to the mixture and equip the flask with a magnetic stir bar and reflux condenser.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the formation of the pyrazoline intermediate by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • After the initial reflux, add DMSO (5 mL) to the reaction mixture.

  • Increase the temperature to 120 °C and continue heating for an additional 2-3 hours. The DMSO facilitates the oxidation of the pyrazoline to the pyrazole.[6]

  • After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 20 mL).

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(3-nitrophenyl)-3-phenyl-1H-pyrazole.

Expected Characterization Data
ParameterExpected Value
Yield 75-85%
Appearance Pale yellow solid
Melting Point Approx. 190-195 °C (Varies with purity)
¹H NMR Signals corresponding to aromatic protons and the pyrazole N-H proton (>12 ppm).
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₅H₁₁N₃O₂ (m/z ≈ 266.09)

Part 2: Synthesis of 3-(3-Phenyl-1H-pyrazol-4-yl)aniline

This stage involves the chemical reduction of the nitro group on the pyrazole intermediate to a primary amine. The use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a classic, mild, and highly effective method for this transformation.

Rationale for Reduction Method

The reduction of an aromatic nitro group is one of the most fundamental and reliable transformations in organic synthesis. While various methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, or using iron in acidic media), the SnCl₂ method is particularly advantageous in a laboratory setting due to its:

  • Chemoselectivity: It selectively reduces the nitro group without affecting the pyrazole ring or other potentially sensitive functional groups.

  • Mild Conditions: The reaction proceeds efficiently at reflux in ethanol, avoiding high pressures or highly reactive reagents.

  • Simple Work-up: The resulting tin salts can be easily managed by basification and filtration.

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (100 mL) with reflux condenser and magnetic stir bar

  • Heating mantle

  • 4-(3-Nitrophenyl)-3-phenyl-1H-pyrazole (from Part 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Reagent Quantities:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
Pyrazole Intermediate265.275.01.33 gSubstrate
SnCl₂·2H₂O225.6315.0 (3 eq.)3.38 gReducing Agent
Ethanol--30 mLSolvent

Procedure:

  • In the 100 mL round-bottom flask, dissolve the 4-(3-nitrophenyl)-3-phenyl-1H-pyrazole (5.0 mmol) in absolute ethanol (30 mL).

  • Add Tin(II) chloride dihydrate (15.0 mmol) to the solution.

  • Heat the mixture to reflux (approx. 80 °C) with stirring for 3-5 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.

  • After the reaction is complete, cool the flask to room temperature and carefully pour the contents into 50 mL of ice.

  • Slowly add saturated sodium bicarbonate solution to the mixture with vigorous stirring until the pH is basic (pH ~8-9). This will precipitate tin salts as a white solid.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or flash column chromatography to yield pure 3-(3-phenyl-1H-pyrazol-4-yl)aniline.

Expected Characterization Data
ParameterExpected Value
Yield 85-95%
Appearance Off-white or light tan solid
Melting Point Approx. 145-150 °C
¹H NMR Appearance of a broad singlet for the -NH₂ protons (approx. 3.5-5.0 ppm), disappearance of nitro-aromatic signals, and upfield shift of aniline ring protons.
Mass Spec (ESI+) [M+H]⁺ corresponding to C₁₅H₁₃N₃ (m/z ≈ 236.12)

Safety Precautions

  • Hydrazine: Hydrazine and its salts are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • Acids/Bases: Handle sodium hydroxide and hydrochloric acid (if used) with care.

  • Pressurized Reactions: This protocol does not involve high pressure, but standard precautions for heating chemical reactions should always be followed.

Conclusion

This application note demonstrates an efficient and reliable multi-component strategy for the synthesis of this compound. By employing a one-pot, three-component reaction, the pyrazole core is constructed with high step economy. The subsequent reduction is a standard and high-yielding procedure. This overall approach provides a practical and scalable route for obtaining this valuable building block, enabling further exploration in drug discovery and materials science programs.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer properties.[1][2] Similarly, aniline derivatives are integral to many pharmacologically active compounds.[3] The compound 3-(1H-pyrazol-4-yl)aniline integrates both of these important pharmacophores. Consequently, evaluating its effect on cell viability and determining its cytotoxic potential is a critical first step in assessing its therapeutic or toxicological profile.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a multi-parametric approach. Standard in vitro cell-based assays are fundamental tools in toxicology and drug discovery for screening compound libraries and characterizing lead candidates.[5][6] We will detail three robust, plate-based protocols that interrogate different hallmarks of cytotoxicity: metabolic activity, membrane integrity, and apoptosis induction.

By employing multiple assays, researchers can build a more complete and reliable cytotoxicity profile, distinguishing between mechanisms such as necrosis and programmed cell death, and mitigating the risk of compound-specific assay interference.

Principle of the Assays

A thorough assessment of cytotoxicity involves probing different aspects of cellular health.[7] We will focus on three widely adopted methods:

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial reductase enzymes, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (living) cells.[10] A decrease in signal indicates reduced viability or proliferation.

  • LDH Release Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that should be retained within healthy cells possessing an intact plasma membrane.[12][13] Upon membrane rupture (a hallmark of necrosis or late-stage apoptosis), LDH leaks out and can be detected by a coupled enzymatic reaction that results in a colored formazan product, which is measured spectrophotometrically.[13][14] An increase in LDH activity in the supernatant corresponds to an increase in cell death.[11]

  • Caspase-3/7 Assay (Apoptosis Induction): This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway.[15][16] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases 3 and 7.[17][18] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[17] The intensity of the luminescent signal is proportional to the amount of caspase-3/7 activity, providing a direct measure of apoptosis.[18]

Overall Experimental Strategy

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture compound_prep Prepare this compound Stock & Dilutions seed_cells Seed Cells in 96-Well Plates cell_culture->seed_cells treat_cells Treat Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->treat_cells seed_cells->treat_cells mtt MTT Assay treat_cells->mtt Parallel Plates ldh LDH Assay treat_cells->ldh Parallel Plates caspase Caspase-3/7 Assay treat_cells->caspase Parallel Plates read_plate Measure Signal (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for cytotoxicity assessment.

Materials and Reagents

Equipment
  • Biosafety Cabinet (Class II)

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Centrifuge (for cell culture)

  • Multichannel Pipettes (8- or 12-channel)

  • 96-well Plate Reader (with absorbance and luminescence capabilities)

  • Orbital Shaker

  • Automated Cell Counter or Hemocytometer

Consumables and Reagents
  • Cell Lines:

    • Example Cancer Line: HepG2 (human liver carcinoma, ATCC HB-8065) or MCF-7 (human breast adenocarcinoma, ATCC HTB-22). The choice should be relevant to the intended application of the compound.[19]

    • Example Normal Line: BJ-1 (human foreskin fibroblast, ATCC CRL-2522) to assess selectivity.

  • Compound: this compound (e.g., Sigma-Aldrich, CAS 1170691-45-8).[20]

  • General Cell Culture:

    • Appropriate Basal Medium (e.g., Eagle's Minimum Essential Medium (EMEM) for HepG2, Dulbecco's Modified Eagle's Medium (DMEM) for BJ-1)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

    • Sterile 96-well flat-bottom cell culture plates (clear for colorimetric assays, white-walled for luminescence assays)

    • Cell culture flasks (T-25, T-75)

  • MTT Assay:

    • MTT Reagent (e.g., Sigma-Aldrich, M5655): Prepare a 5 mg/mL stock solution in sterile PBS. Filter-sterilize and store protected from light at 4°C.[9][10]

    • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[21]

  • LDH Assay:

    • Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay from Promega, G1780; or similar kits from Abcam or Thermo Fisher Scientific). These kits provide all necessary reagents, including the substrate mix and stop solution.[13]

    • Lysis Buffer (often 10X, provided in kit) to generate maximum LDH release control.

  • Caspase-3/7 Assay:

    • Commercially available Caspase-Glo® 3/7 Assay Kit (Promega, G8090). This kit includes the Caspase-Glo® 3/7 Reagent containing the substrate and luciferase.[17][18]

Experimental Protocols

Part 1: Cell Culture and Compound Preparation
1.1. Cell Line Maintenance
  • Culture cells in T-75 flasks with the appropriate complete growth medium (basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency. For adherent cells, this involves washing with PBS, detaching with Trypsin-EDTA, neutralizing with complete medium, centrifuging, and resuspending in fresh medium for seeding into new flasks.

  • Causality: It is crucial to use cells in the logarithmic growth phase for experiments, as their metabolic state is more consistent. Over-confluent or senescent cells can yield variable and unreliable results.

1.2. Preparation of this compound
  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in cell culture-grade DMSO.

  • Create serial dilutions from this stock solution in complete culture medium to achieve the final desired concentrations for the experiment. A typical range for initial screening is a log or semi-log dilution series (e.g., 0.1, 1, 10, 50, 100 µM).

  • Trustworthiness: The final concentration of DMSO in the wells should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A "vehicle control" (medium with the same final concentration of DMSO but no compound) must be included in all experiments to account for any solvent effects.[22]

Part 2: MTT Cell Viability Assay

This protocol is adapted from established methods for determining cell viability based on metabolic activity.[8][21][23]

G start Seed Cells (1x10⁴ cells/well) Incubate 24h treat Add Compound Dilutions Incubate 24-72h start->treat add_mtt Add 10 µL MTT Reagent (5 mg/mL) treat->add_mtt incubate_mtt Incubate 4h at 37°C add_mtt->incubate_mtt solubilize Add 100 µL Solubilizer (DMSO) Shake 15 min incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:
  • Cell Seeding: Trypsinize and count the cells. Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

    • Insight: The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in a log growth phase at the end of the experiment and not over-confluent in the control wells.

  • Compound Treatment: Carefully aspirate the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[8]

  • Incubate the plate for another 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]

Part 3: LDH Cytotoxicity Assay

This protocol measures the release of LDH from cells with compromised membrane integrity, a marker of necrosis.[11][14]

G start Seed & Treat Cells (as per MTT protocol) prepare_controls Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) transfer_supernatant Transfer 50 µL Supernatant to New Plate start->transfer_supernatant add_reagent Add 50 µL LDH Reaction Mix transfer_supernatant->add_reagent incubate_ldh Incubate 30 min at RT (Protected from light) add_reagent->incubate_ldh stop_reaction Add 50 µL Stop Solution incubate_ldh->stop_reaction read Read Absorbance (490 nm) stop_reaction->read

Caption: Workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:
  • Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Setup of Controls (Crucial for Data Normalization):

    • Spontaneous LDH Release: Use vehicle-treated wells.

    • Maximum LDH Release: 45 minutes before the end of the incubation, add 10 µL of the 10X Lysis Buffer provided in the kit to a set of untreated control wells.[24]

    • Background Control: Wells containing only culture medium.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate.[24]

  • Incubate for 30 minutes at room temperature, protected from light.[24]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.

  • Data Acquisition: Measure the absorbance at 490 nm within one hour. Use 680 nm as a reference wavelength to subtract background.[24]

Part 4: Caspase-Glo® 3/7 Apoptosis Assay

This "add-mix-measure" assay provides a simple and sensitive method to detect apoptosis.[17][18]

G start Seed & Treat Cells (in white-walled plate) equilibrate Equilibrate Plate & Reagent to Room Temperature start->equilibrate add_reagent Add 100 µL Caspase-Glo® 3/7 Reagent equilibrate->add_reagent mix_incubate Mix on Shaker (30s) Incubate 1-3h at RT add_reagent->mix_incubate read Read Luminescence mix_incubate->read

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Step-by-Step Protocol:
  • Cell Seeding and Treatment: Seed and treat cells as previously described, but use an opaque-walled, white 96-well plate suitable for luminescence measurements. The final volume in each well before adding the reagent should be 100 µL.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[15]

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[18]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • MTT Assay - Percent Viability:

    • First, subtract the average absorbance of the background control (medium only) from all other readings.

    • % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100

  • LDH Assay - Percent Cytotoxicity:

    • First, subtract the background absorbance (medium only) from all readings.

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

  • Caspase-3/7 Assay - Fold Induction:

    • Fold Induction = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

IC₅₀ Determination

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in a measured response, such as viability.[25][26]

  • Plot the percent viability (y-axis) against the log of the compound concentration (x-axis).

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data.

  • The IC₅₀ is the concentration at which the curve passes through 50% viability. This value is readily calculated using software like GraphPad Prism or specialized Excel add-ins.[25][27]

Interpreting the Results:

  • A low IC₅₀ value from the MTT assay indicates potent reduction in cell viability.[26]

  • A corresponding dose-dependent increase in LDH release suggests the compound induces necrotic cell death by disrupting the cell membrane.

  • A dose-dependent increase in caspase-3/7 activity indicates the compound induces apoptosis.

  • If the MTT assay shows a low IC₅₀ but the LDH and caspase assays show minimal signal, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic.[28]

Sample Data Table
Concentration (µM) of this compoundCorrected Absorbance (570 nm) MTT Assay% Viability% Cytotoxicity (LDH Assay)Fold Induction (Caspase-3/7)
0 (Vehicle Control)1.250100.0%0.0%1.0
0.11.21397.0%2.5%1.1
11.05084.0%11.2%1.8
100.63851.0%45.8%5.2
500.20016.0%88.1%6.5
1000.0887.0%95.3%6.8

References

methods for determining IC50 values of 3-(1H-pyrazol-4-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Determining IC50 Values for 3-(1H-pyrazol-4-yl)aniline Kinase Inhibitors

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust determination of half-maximal inhibitory concentration (IC50) values for this compound derivatives, a prominent scaffold in modern kinase inhibitor discovery.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The IC50 value is a cornerstone metric of a compound's potency, quantifying the concentration required to inhibit a given biological process by 50%.[3] For this compound derivatives, which often target protein kinases implicated in diseases like cancer, accurate IC50 determination is a critical step in preclinical evaluation.[4][5] This involves assessing the compound's effect on cancer cell viability (a cell-based approach) and its direct inhibitory activity against the purified target kinase (a biochemical approach).

Section 1: The Strategic Choice of Assay

Determining the IC50 value is not a one-size-fits-all process. The choice of assay fundamentally depends on the question being asked. For novel this compound derivatives, a dual-pronged approach is most informative.

  • Cell-Based Assays: These assays measure the overall effect of a compound on a cellular population. They provide a holistic view of a compound's efficacy, accounting for factors like cell membrane permeability, metabolic stability, and engagement of the target in its native environment. A common output is the inhibition of cell proliferation or viability.

  • Biochemical (Enzymatic) Assays: These are cell-free systems that directly measure the interaction between the inhibitor and its purified target enzyme (e.g., a specific kinase).[6] This approach is crucial for confirming that the compound inhibits the intended target and for determining its intrinsic potency without the confounding variables of a cellular system.[6]

A potent compound should ideally demonstrate low IC50 values in both assay types. Discrepancies between the two can provide valuable insights; for instance, a potent enzymatic inhibitor with poor cellular activity may have issues with cell permeability.

Section 2: Protocol for Cell-Based IC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[7] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living, metabolically active cells into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Causality Behind the Method

This assay is selected for its cost-effectiveness and reliability in initial screening. It provides a clear indication of a compound's cytostatic or cytotoxic effects, which is the ultimate goal of many kinase inhibitors targeting cancer.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_read Day 4/5: Assay Readout Harvest Harvest & Count Cells (Logarithmic Growth Phase) Seed Seed Cells into 96-Well Plate Harvest->Seed PrepareStock Prepare Serial Dilutions of Pyrazole Derivative Incubate1 Incubate Overnight (37°C, 5% CO2) Seed->Incubate1 AddDrug Add Compound Dilutions to Respective Wells PrepareStock->AddDrug AddMTT Add MTT Reagent (Incubate 2-4h) Incubate2 Incubate for 48-72h AddDrug->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) AddMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Workflow for determining cell viability IC50 using the MTT assay.

Detailed Protocol

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT Reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic phase of growth. b. Perform a cell count and determine viability (e.g., via Trypan Blue). c. Dilute the cells in complete medium to an optimized seeding density (typically 3,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[8] d. Rationale: Using cells in log phase ensures uniform growth and metabolic activity. The optimal seeding density prevents overgrowth or sparse cultures, both of which can skew results.[9] e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivative in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). b. Include "vehicle control" wells (medium with the same final concentration of DMSO, typically ≤ 0.5%) and "blank" wells (medium only).[7] c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. d. Incubate for a predetermined duration (e.g., 48 or 72 hours).[7] Rationale: This duration is typically sufficient for anti-proliferative effects to manifest.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT Reagent to each well.[9] b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][9]

  • Formazan Solubilization & Data Acquisition: a. Carefully remove the MTT-containing medium. b. Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the purple formazan crystals.[8] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to reduce background noise.[9]

Section 3: Protocol for Biochemical IC50 Determination via Kinase Assay

To confirm direct target engagement, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a common choice. It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction in a two-step process. The luminescence generated is proportional to kinase activity.

Causality Behind the Method

This assay directly measures the compound's ability to inhibit the catalytic function of the target kinase. It is highly sensitive and provides a quantitative measure of potency (IC50) that is independent of cellular factors, making it ideal for structure-activity relationship (SAR) studies.

Experimental Workflow: ADP-Glo™ Kinase Assay

Kinase_Workflow cluster_setup Step 1: Kinase Reaction cluster_detect1 Step 2: ADP to ATP Conversion cluster_detect2 Step 3: Luminescence Readout Mix Combine Kinase, Substrate, & Inhibitor Dilutions Initiate Initiate Reaction with ATP Mix->Initiate AddADPGlo Add ADP-Glo™ Reagent (Terminates Kinase Rxn) Incubate1 Incubate at RT (e.g., 60 min) Initiate->Incubate1 Incubate2 Incubate at RT (e.g., 40 min) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate3 Incubate at RT (e.g., 30 min) AddDetection->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for determining biochemical IC50 using the ADP-Glo™ assay.

Detailed Protocol

Materials:

  • Recombinant active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP solution (at or near the Km value for the kinase)[6]

  • This compound derivative stock solution (10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: a. Prepare a serial dilution series of the inhibitor in the appropriate kinase buffer. b. Pipette the dilutions into the wells of a white, opaque multiwell plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction: a. Prepare a master mix containing the recombinant kinase and its specific substrate in kinase buffer. b. Add the kinase/substrate mix to the wells containing the inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[6] d. Incubate the plate at room temperature for a set time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Generation and Detection: a. Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes. c. Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction.[10] d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: a. Measure the luminescence signal in each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]

Section 4: Data Analysis and IC50 Calculation

Accurate IC50 determination relies on correct data processing and curve fitting.[11] The process is generally the same for both cell-based and biochemical assays.

Data Analysis Workflow

Data_Analysis RawData Raw Data (Absorbance/Luminescence) Normalize Normalize Data (% Inhibition) RawData->Normalize Plot Plot: % Inhibition vs. log[Inhibitor] Normalize->Plot Transform Log-Transform Inhibitor Concentration Transform->Plot Fit Fit to Nonlinear Regression (Sigmoidal Dose-Response) Plot->Fit IC50 Determine IC50 Value (Concentration at 50% Inhibition) Fit->IC50

Caption: The logical steps for calculating an IC50 value from raw assay data.

Step-by-Step Analysis:

  • Data Normalization: Convert the raw data (e.g., absorbance) into a percentage of inhibition.[12]

    • The average signal from the "vehicle control" (no inhibitor) wells represents 0% inhibition.

    • The average signal from the "blank" or "no enzyme" wells represents 100% inhibition.

    • The formula for each data point is: % Inhibition = 100 * (1 - (Signal_Sample - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))[13]

  • Log Transformation: The inhibitor concentrations on the x-axis should be log-transformed (log10). This converts the sigmoidal dose-response curve into a more symmetrical shape, which is essential for accurate regression analysis.[14][15]

  • Nonlinear Regression: Plot the normalized percent inhibition (Y-axis) against the log-transformed inhibitor concentration (X-axis).

    • Fit the data using a nonlinear regression model, specifically a four-parameter logistic equation (also known as a sigmoidal dose-response curve with a variable slope).[16][17] This is the standard model for IC50 determination.[18]

    • Software packages like GraphPad Prism, Origin, or even Excel with add-ins are commonly used for this analysis.[12][14][19]

    • The equation generally takes the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Interpretation: The IC50 is one of the parameters calculated by the software. It is the concentration (X-value) that corresponds to a 50% response (Y-value) on the fitted curve.[12]

Data Presentation

Quantitative data should be summarized in a clear, structured table.

This compound DerivativeCell-Based IC50 (MTT, MCF-7 cells)Biochemical IC50 (Kinase X, ADP-Glo)
Compound A 1.2 µM85 nM
Compound B > 50 µM2.5 µM
Staurosporine (Control) 25 nM5 nM

Section 5: Trustworthiness and Self-Validation

To ensure the reliability of your IC50 values, every experiment should include internal controls:

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine for many kinases) should be run in parallel to validate that the assay system is responsive to inhibition.

  • Negative Control: The vehicle (e.g., DMSO) must be tested at the highest concentration used to ensure it has no effect on the assay readout.

  • Replicates: All concentrations and controls should be tested in triplicate to assess the variability and precision of the measurements.

  • Curve Quality: A good dose-response curve should have a high R-squared value (>0.95), a well-defined top and bottom plateau, and a sufficient number of data points spanning the transition region.[14]

By adhering to these principles and protocols, researchers can confidently and accurately determine the IC50 values of novel this compound derivatives, generating the high-quality, reproducible data necessary to advance promising compounds in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-pyrazol-4-yl)aniline. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aryl halide (4-bromo-1H-pyrazole or a protected variant) and an organoboron species (3-aminophenylboronic acid or its corresponding ester). While versatile, this reaction is sensitive to a number of parameters that can significantly impact the yield and purity of the final product.

This guide will deconstruct the common pitfalls and provide actionable solutions to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section is formatted to help you quickly identify and resolve specific issues you may be encountering in the laboratory.

Problem 1: Low to No Product Formation

Symptoms: TLC or LC-MS analysis shows predominantly unreacted starting materials (4-bromo-1H-pyrazole and/or the boronic acid derivative) with little to no formation of the desired this compound.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of reaction failure.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the reaction conditions must facilitate its reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or a more robust pre-catalyst system like a Buchwald ligand-based catalyst.

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its oxidation and subsequent deactivation.

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by employing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire experiment.

  • Inappropriate Ligand: The choice of phosphine ligand is critical, especially when dealing with heteroaromatic substrates.

    • Solution: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more electron-rich and bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), which are known to improve the efficiency of challenging Suzuki couplings.

  • Insufficiently Strong Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.

    • Solution: A weak base may not be effective. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

Problem 2: Significant Formation of Side Products

Symptoms: TLC or LC-MS analysis shows the desired product, but also significant quantities of impurities, leading to a low isolated yield.

Potential Causes & Solutions:

  • Protodeboronation of 3-Aminophenylboronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, resulting in the formation of aniline.

    • Solution:

      • Use a Boronic Ester: Convert the 3-aminophenylboronic acid to a more stable pinacol ester or MIDA boronate. These are generally more resistant to protodeboronation.

      • Anhydrous Conditions: Minimize the amount of water in the reaction. While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction.

      • Choice of Base: Milder bases such as potassium fluoride (KF) or cesium fluoride (CsF) can sometimes suppress protodeboronation.

  • Homocoupling of Boronic Acid: This results in the formation of 3,3'-diaminobiphenyl.

    • Solution: This side reaction is often promoted by the presence of oxygen. Rigorous degassing, as mentioned previously, is the most effective way to minimize homocoupling. Optimizing the stoichiometry to avoid a large excess of the boronic acid can also be beneficial.

  • Dehalogenation of 4-Bromo-1H-pyrazole: The bromo-substituent on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of pyrazole.[1]

    • Solution: This side reaction can be influenced by the catalyst system and reaction temperature. Running the reaction at the lowest effective temperature may help. Screening different palladium catalysts and ligands can also identify a system less prone to this side reaction.[1]

Problem 3: Difficulty in Product Isolation and Purification

Symptoms: The crude product is a complex mixture, and purification by column chromatography is challenging, leading to product loss.

Potential Causes & Solutions:

  • Co-elution with Aniline: If significant protodeboronation has occurred, the resulting aniline can be difficult to separate from the desired product due to similar polarities.

    • Solution: An acid wash of the crude product can effectively remove residual aniline. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl).[2][3] The aniline will form a water-soluble salt and be extracted into the aqueous layer. The desired product can then be recovered from the organic layer. Caution: Ensure your product is stable to acidic conditions.

  • Product Crystallization in the Reaction Mixture: In some cases, the product may start to crystallize out of the reaction mixture upon cooling.

    • Solution: While this can be an indication of successful product formation, it can also complicate the workup. If this occurs, it may be beneficial to filter the solid, wash it with a suitable solvent, and then analyze both the solid and the filtrate to determine the distribution of the product and any impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the synthesis of this compound?

A1: A reliable set of starting conditions would be:

  • Reactants: 4-bromo-1H-pyrazole (1.0 equiv.), 3-aminophenylboronic acid pinacol ester (1.2-1.5 equiv.).

  • Catalyst: PdCl₂(dppf) (3-5 mol%) or a Buchwald pre-catalyst like XPhos Pd G3 (2-4 mol%).

  • Base: K₃PO₄ (2.0-3.0 equiv.), finely powdered and dried.

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio).

  • Temperature: 80-100 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Q2: My 3-aminophenylboronic acid seems to be degrading. How can I handle it?

A2: Boronic acids, particularly those with electron-donating groups like an amine, can be prone to degradation. It is highly recommended to use a more stable derivative like the pinacol ester or a DABO boronate.[1] If you must use the boronic acid, ensure it is fresh and has been stored under an inert atmosphere in a desiccator.

Q3: Is it necessary to protect the N-H of the pyrazole ring?

A3: While the Suzuki-Miyaura coupling can often be performed on unprotected N-H heterocycles, protection can sometimes improve yields and prevent side reactions.[5] Common protecting groups for pyrazoles include Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). However, this adds extra steps to the synthesis (protection and deprotection). It is advisable to first attempt the reaction with the unprotected pyrazole.

Q4: What are the expected analytical data for this compound?

A4: The expected properties for this compound are:

  • Molecular Formula: C₉H₉N₃[6][7][8]

  • Molecular Weight: 159.19 g/mol [6][8][9]

  • CAS Number: 1170691-45-8[9][10] You should confirm the structure of your synthesized product using ¹H NMR, ¹³C NMR, and mass spectrometry and compare the data with literature values if available.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-bromo-1H-pyrazole, 3-aminophenylboronic acid pinacol ester, and the base (e.g., K₃PO₄).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Source PdCl₂(dppf), XPhos Pd G3Robust and effective for cross-coupling with heteroaromatic compounds.
Ligand dppf, XPhos, SPhosElectron-rich, bulky ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃Sufficiently strong to facilitate transmetalation without being overly harsh.[11]
Solvent Dioxane/Water, Toluene/WaterBiphasic solvent systems are common and effective for Suzuki couplings.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Visualizing the Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Weigh Reactants: - 4-Bromo-1H-pyrazole - 3-Aminophenylboronic acid ester - Base (K₃PO₄) setup Assemble Flask under Inert Atmosphere (Ar/N₂) reagents->setup catalyst Add Catalyst System: - Pd Source + Ligand catalyst->setup solvent Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup (Acid wash if needed) quench->extract purify Column Chromatography extract->purify product Isolated Product: This compound purify->product caption General workflow for this compound synthesis.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to help you optimize your reaction conditions and achieve your desired synthetic outcomes. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing Suzuki-Miyaura coupling reactions with pyrazole-containing substrates.

Q1: My Suzuki-Miyaura coupling reaction with a pyrazole derivative is giving a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings involving pyrazoles can stem from several factors. The most common culprits include suboptimal catalyst systems, inappropriate base or solvent selection, and the inherent electronic properties and potential for catalyst inhibition by the pyrazole ring itself, especially if it is unprotected.[1][2][3] Side reactions such as protodeboronation of the boronic acid/ester and homocoupling of the coupling partners can also significantly reduce the yield of the desired product.[4][5]

Q2: Can I perform a Suzuki-Miyaura coupling on a pyrazole with an unprotected N-H group?

Yes, it is possible to perform Suzuki-Miyaura coupling on pyrazoles with a free N-H group. However, it is a known challenge as the acidic proton of the pyrazole can react with the base or coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][6] To overcome this, carefully selected reaction conditions are crucial. Often, the use of specific palladium precatalysts and bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), in combination with a suitable base like K₃PO₄, can facilitate the coupling of unprotected pyrazoles in good to excellent yields.[1]

Q3: What are the best practices for setting up a Suzuki-Miyaura reaction for a pyrazole derivative to ensure reproducibility?

Ensuring reproducibility starts with meticulous experimental setup. Key practices include:

  • Inert Atmosphere: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to prevent oxidation of the palladium(0) catalyst and phosphine ligands.[7]

  • Reagent Quality: Use high-purity, dry solvents and reagents. The presence of water can affect the activity of the base and promote side reactions.[8] However, in some cases, a small amount of water is necessary for the reaction to proceed, particularly when using aqueous bases.

  • Precise Stoichiometry: Carefully measure the amounts of all reagents, especially the catalyst and ligand.

  • Consistent Heating and Stirring: Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture.[9]

Q4: How does steric hindrance on the pyrazole or the coupling partner affect the reaction?

Steric hindrance can significantly impact the efficiency of the Suzuki-Miyaura coupling.[10][11] Highly substituted pyrazoles or bulky coupling partners can hinder the approach of the substrates to the palladium center, slowing down the rates of oxidative addition and reductive elimination.[10][12] To overcome steric challenges, employing more active catalyst systems with bulky ligands that can create a more open coordination sphere around the palladium is often necessary.[11][13] Higher reaction temperatures and longer reaction times may also be required.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the Suzuki-Miyaura coupling of pyrazole derivatives.

Issue 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

  • Inactive Catalyst: The palladium(0) active species may not be forming or is being deactivated.

    • Troubleshooting Steps:

      • Switch to a Precatalyst: Use a well-defined palladium(II) precatalyst (e.g., XPhos Pd G2, SPhos Pd G2) which readily forms the active Pd(0) species under the reaction conditions.[14]

      • Ligand Selection: If using a simple palladium source like Pd(OAc)₂, ensure you are using an appropriate phosphine ligand. For pyrazole substrates, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are often superior to traditional ligands like PPh₃.[3]

      • Check Reagent Purity: Ensure the palladium source and ligand have not degraded.

  • Inappropriate Base: The base may be too weak to activate the boronic acid or incompatible with the substrates.

    • Troubleshooting Steps:

      • Screen Bases: Test a range of bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings, including those with unprotected pyrazoles.[1][2]

      • Ensure Base Solubility: The solubility of the base can be critical. Using a solvent system where the base has some solubility is important. For instance, using a co-solvent like THF/water or dioxane/water can be beneficial.[8]

  • Sub-optimal Solvent and Temperature: The reaction may not have enough energy to overcome the activation barrier, or the solvent may not be appropriate.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes accelerate slow reactions.[15]

      • Solvent Screening: Test different solvents. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. For some systems, toluene may be effective.[2][16]

Issue 2: Formation of Significant Side Products

A. Homocoupling of the Boronic Acid/Ester

This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors this side reaction.[5] It can also occur if the transmetalation step is slow.

  • Mitigation Strategies:

    • Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas before adding the catalyst.[5]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) precatalysts.[17]

    • Optimize Ligand: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[17]

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

B. Protodeboronation of the Boronic Acid/Ester

This involves the replacement of the boronic acid/ester group with a hydrogen atom.

  • Causality: Protodeboronation is a common side reaction for many boronic acids, especially heteroaromatic ones, and is often promoted by high temperatures and the presence of aqueous base.[4]

  • Mitigation Strategies:

    • Use Boronic Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[18][19]

    • Lower Reaction Temperature: If possible, run the reaction at a lower temperature.

    • Choice of Base: In some cases, using a non-aqueous base or a milder base like KF can reduce the rate of protodeboronation.[20]

    • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that favor protodeboronation.

C. Dehalogenation of the Pyrazole Halide

This involves the replacement of the halogen on the pyrazole with a hydrogen atom.

  • Causality: This can occur through a competing catalytic cycle, particularly with more reactive iodo- and bromo-pyrazoles.[21]

  • Mitigation Strategies:

    • Choice of Halide: Chloro- and bromo-pyrazoles are generally less prone to dehalogenation than iodo-pyrazoles.[21]

    • Catalyst and Ligand Selection: Certain catalyst systems are more prone to promoting dehalogenation. Screening different palladium sources and ligands may be necessary.

Section 3: Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrazole

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the pyrazole halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (General)Condition B (For Unprotected N-H)Condition C (Sterically Hindered)
Pd Source Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2-5 mol%)RuPhos Pd G2 (3-5 mol%)
Ligand ---
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (2.0 equiv)Cs₂CO₃ (3.0 equiv)
Solvent Dioxane/H₂O (4:1)THF/H₂O (4:1)Toluene
Temperature 90 °C100 °C110 °C

Section 4: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-Pd(II)L₂-X) Pd(0)L2->OxAdd R¹-X Transmetal Transmetalation (R¹-Pd(II)L₂-R²) OxAdd->Transmetal R²-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0)L2 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Boronate->Transmetal caption Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Conversion Check Conversion of Starting Materials Start->Check_Conversion High_Conversion High Conversion, Low Isolated Yield Check_Conversion->High_Conversion Yes Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Side_Products Significant Side Products Present? High_Conversion->Side_Products Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand) Low_Conversion->Optimize_Catalyst Homocoupling Homocoupling Side_Products->Homocoupling Yes Protodeboronation Protodeboronation Side_Products->Protodeboronation Yes Purification Optimize Purification Side_Products->Purification No Improve_Degassing Improve Degassing Use Pd(0) Source Homocoupling->Improve_Degassing Use_Boronate_Ester Use Boronate Ester Lower Temperature Protodeboronation->Use_Boronate_Ester Optimize_Base Optimize Base (K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent_Temp Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent_Temp caption Figure 2: A decision tree for troubleshooting low-yielding reactions.

Caption: A decision tree for troubleshooting low-yielding pyrazole Suzuki-Miyaura reactions.

References

Technical Support Center: Purification Strategies for 3-(1H-Pyrazol-4-yl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of 3-(1H-pyrazol-4-yl)aniline and its analogs. This class of compounds represents a vital scaffold in modern medicinal chemistry and materials science, frequently serving as a key building block for kinase inhibitors and other targeted therapeutics. However, their unique bifunctional nature—possessing both a basic aniline moiety and a weakly acidic pyrazole N-H group—presents distinct challenges for purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested strategies, troubleshooting advice, and detailed protocols in a practical question-and-answer format. Our goal is to empower you to move beyond rote procedures and understand the chemical principles that lead to successful, high-purity outcomes.

Part 1: Foundational Principles & Strategy Selection (FAQs)

This section addresses the most common high-level questions researchers face before starting a purification campaign.

Q1: What are the key chemical properties of this compound that I must consider for purification?

Answer: The purification strategy for this molecule is dictated by two primary functional groups:

  • The Aromatic Amine (Aniline): This group is basic (pKa of the anilinium ion is ~4.6). It can be readily protonated by dilute acids (e.g., 1M HCl) to form a water-soluble ammonium salt.[1][2] This property is the cornerstone of purification by acid-base extraction.

  • The Pyrazole Ring: The N-H proton of the pyrazole ring is weakly acidic (pKa ~14, but highly substituent-dependent). While not as readily manipulated as the aniline, it can be deprotonated by strong bases. More importantly, the pyrazole nitrogen atoms are also Lewis bases and can coordinate to metals, which can be a source of impurities from upstream catalytic reactions (e.g., Pd, Cu). The N-H group also acts as a hydrogen bond donor, influencing solubility and chromatographic behavior.

Your purification strategy must leverage the differential properties of your target compound against its specific impurities.

Q2: What are the most common impurities I should expect from a typical synthesis?

Answer: Impurities are route-dependent, but for common syntheses (e.g., Suzuki or Buchwald-Hartwig coupling), you should anticipate:

  • Unreacted Starting Materials: Such as the corresponding bromoaniline, pyrazole boronic acid/ester, or unreduced nitro-precursors. Nitro-aromatics are significantly less polar than the corresponding anilines.[3]

  • Homocoupled Side Products: Biphenyl or bipyrazole species arising from the coupling reaction.

  • Catalyst Residues: Trace amounts of palladium or copper, which can often impart a dark color to the crude product.

  • Isomeric Impurities: Depending on the synthesis of the pyrazole ring itself, you may have regioisomers (e.g., 3-(1H-pyrazol-5-yl)aniline). These can be the most challenging to separate.

  • Solvent Adducts and Reagents: High-boiling point solvents (like DMF, DMSO) or excess reagents from the reaction.

Q3: How do I choose the best initial purification strategy?

Answer: Your choice depends on the scale of the reaction and the nature of the impurities. A logical workflow is essential for efficiency.

Purification_Decision_Tree start Crude Product Analysis (TLC, LCMS, NMR) main_impurities What are the main impurities? start->main_impurities is_solid Is the crude product a solid? chromatography Column Chromatography is_solid->chromatography No / Oily Solid recrystallization Recrystallization is_solid->recrystallization Yes main_impurities->is_solid  Impurities have  similar polarity acid_base Acid-Base Extraction main_impurities->acid_base  Acidic, basic, or  very polar/non-polar  impurities present acid_base->is_solid  Product still impure final_purity Assess Purity (HPLC, NMR) chromatography->final_purity recrystallization->final_purity

Caption: Decision workflow for selecting a primary purification strategy.

Expert Recommendation: Always start with an acid-base extraction if possible. It is a high-capacity, low-cost method that can dramatically simplify the mixture before committing to more labor-intensive techniques like chromatography.[2]

Part 2: Troubleshooting Guides by Method

This section provides solutions to specific problems encountered during purification experiments.

Troubleshooting: Acid-Base Extraction
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Low recovery after extraction and basification. 1. Incomplete protonation of the aniline. 2. Incomplete extraction of the ammonium salt into the aqueous layer. 3. Product is partially soluble in the basic aqueous layer.1. Verify pH: Ensure the aqueous layer is truly acidic (pH 1-2) using pH paper after adding acid. This ensures complete conversion of the aniline to its highly water-soluble salt form. 2. Multiple Extractions: Perform at least 2-3 extractions with the acidic solution. Partition coefficients are never infinite, and multiple extractions are more effective than a single large one.[1] 3. Back-Extraction: After basifying the aqueous layer to precipitate your product, extract the aqueous layer again with an organic solvent (e.g., EtOAc, DCM) to recover any dissolved product.
An emulsion forms at the interface. The mixture contains surfactants, or vigorous shaking has created a stable colloid.1. Patience: Allow the separatory funnel to stand for 10-20 minutes. 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion. 3. Filtration: Pass the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.
Product "oils out" instead of precipitating upon basification. The product's melting point is low, or the concentration is too high, leading to supersaturation.1. Cooling: Place the flask in an ice bath to encourage solidification. 2. Seeding: If you have a small crystal of pure product, add it to initiate crystallization. 3. Solvent Extraction: Instead of filtration, perform a standard liquid-liquid extraction. Add an appropriate organic solvent (e.g., ethyl acetate), shake, and collect the organic layer containing your purified free amine.[4]
The product is dark even after extraction. Residual metal catalysts (e.g., Palladium) are chelated by the amine and are carried through the process.1. Charcoal Treatment: Before filtration, add a small amount of activated charcoal to the organic solution of the free amine, stir for 15-30 minutes, and then filter through Celite®. Charcoal has a high surface area and can adsorb many colored impurities. 2. Metal Scavenging: Consider washing the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide to remove metal residues.
Troubleshooting: Silica Gel Flash Chromatography
Problem Probable Cause(s) Solution(s) & Scientific Rationale
Severe tailing/streaking of the product spot on TLC/column. The basic aniline group is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface via an acid-base interaction.[5][6]1. Add a Competing Base: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system.[7] This neutralizes the acidic sites on the silica, allowing your basic compound to elute symmetrically.[6] 2. Use Ammonia in Methanol: For more polar systems (e.g., DCM/MeOH), using a pre-mixed solution of 7N ammonia in methanol as the polar component can be very effective.
Product will not elute from the column, even with polar solvents. The compound is irreversibly binding to the silica gel, or it is simply too polar for the chosen solvent system.1. Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[8][9] 2. Use Amine-Functionalized Silica: Pre-treated "NH" silica columns are commercially available and are excellent for purifying basic amines without mobile phase modifiers.[5][6] 3. Reversed-Phase Chromatography: For very polar analogs, reversed-phase (C18) chromatography using a mobile phase like water/acetonitrile with a buffer (e.g., 0.1% TFA or ammonium acetate) may be necessary.[6]
Poor separation from a similarly polar impurity. The selectivity (α) of the solvent system is low for the two compounds.1. Change Solvents: Don't just increase polarity; change the nature of the solvent. If you are using Hexanes/Ethyl Acetate, try a system with Dichloromethane or Toluene. Different solvents interact with your compounds and the stationary phase differently, which can dramatically alter selectivity. 2. Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can sharpen peaks and improve the separation of compounds with close Rf values.
Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments. Always begin with a small-scale trial before committing your entire batch.

Protocol 1: High-Capacity Purification via Acid-Base Extraction

This protocol is ideal for removing non-basic organic impurities and baseline materials after a synthesis workup.

Acid_Base_Workflow A 1. Dissolution Dissolve crude product in EtOAc or DCM. B 2. Acid Wash (Protonation) Transfer to sep. funnel. Wash 3x with 1M HCl. A->B C Combine Aqueous Layers (Contains product as salt) B->C Aqueous D Organic Layer (Contains neutral/acidic impurities). Discard. B->D Organic E 3. Basification Cool aqueous layer in ice bath. Add 6M NaOH (aq) dropwise until pH > 10. C->E F 4. Isolation Option A: Filtration If solid precipitates, collect by vacuum filtration. Wash with cold water. E->F Solid Forms G 4. Isolation Option B: Extraction Extract aqueous layer 3x with fresh EtOAc or DCM. E->G No Solid / Oily I Pure Product F->I H 5. Drying & Concentration Dry combined organic extracts (Na2SO4), filter, and concentrate in vacuo. G->H H->I

Caption: Workflow for purification using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical ratio is 1g of crude per 10-20 mL of solvent.

  • Acidification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl).

    • Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask. The protonated amine salt is now in the aqueous phase.[10][11]

    • Repeat the extraction of the organic layer two more times with fresh 1M HCl, combining all aqueous extracts.

    • The remaining organic layer contains neutral and acidic impurities and can be discarded.

  • Basification:

    • Place the flask containing the combined acidic aqueous extracts in an ice bath to dissipate heat from the neutralization.

    • Slowly add 6M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper).[1][4] Your product should precipitate as the free amine.

  • Isolation:

    • If a clean solid precipitates: Collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water to remove excess salts, followed by a small amount of cold diethyl ether to aid drying.

    • If the product oils out or no solid forms: Extract the basic aqueous solution 3 times with a fresh organic solvent (EtOAc or DCM). Combine the organic extracts.

  • Final Processing:

    • Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Optimized Flash Chromatography on Silica Gel

This method is best for separating the target compound from impurities with similar polarity, such as regioisomers.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system where the desired compound has an Rf value of approximately 0.2-0.3.[7] A good starting point is a mixture of Hexanes and Ethyl Acetate.

    • Once a suitable polarity is found, prepare the bulk mobile phase by adding 0.5% triethylamine (Et₃N) by volume (e.g., 5 mL of Et₃N in 995 mL of your chosen solvent mixture).

  • Column Packing:

    • Pack a glass column with silica gel (230-400 mesh) as a slurry in the prepared mobile phase. The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent like acetone, add a small amount of silica gel, and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution:

    • Carefully add the mobile phase and apply positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like toluene or placing the product under high vacuum.

References

improving the aqueous solubility of 3-(1H-pyrazol-4-yl)aniline for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the aqueous solubility challenges of 3-(1H-pyrazol-4-yl)aniline in in vitro assays. Our approach is rooted in first principles of physical chemistry and supported by established formulation strategies to ensure reproducible and reliable experimental outcomes.

Section 1: Understanding the Challenge - The Physicochemical Profile

Before attempting to solubilize a compound, it is crucial to understand its inherent properties. While specific experimental data for this compound is not widely published, we can infer its characteristics from its structure and related analogs.[1][2]

Question: What are the likely physicochemical properties of this compound that contribute to its poor aqueous solubility?

Answer: The structure of this compound contains both a pyrazole ring and an aniline moiety, which dictates its behavior in aqueous media.

  • Lipophilicity: The molecule possesses two aromatic rings, contributing to a degree of lipophilicity ("fat-loving") that favors dissolution in nonpolar organic solvents over water. This is a primary reason for its limited aqueous solubility.[3]

  • Crystalline Structure: Like many small molecules, this compound is likely a crystalline solid. The energy required to break the crystal lattice during dissolution can be substantial, further limiting its solubility in water.[4]

  • Ionizable Groups: The compound has two key ionizable groups:

    • The aniline group is basic (pKa of the anilinium ion is ~4.6). At pH values below its pKa, it will be protonated (NH3+), increasing its polarity and aqueous solubility.

    • The pyrazole ring is weakly basic (pKa of the pyrazolium ion is ~2.5). It can also be protonated in strongly acidic conditions.[5][6]

This pH-dependent charge state is a critical lever we can use to enhance solubility.[7]

Property Estimated Value / Characteristic Implication for Aqueous Solubility
Molecular Weight ~159.19 g/mol [1][2]Low, which is generally favorable, but outweighed by other factors.
LogP (Predicted) 1.2 - 1.5[1][8]Indicates a moderate degree of lipophilicity; prefers organic environments over water.
Ionization Weakly basic (Aniline & Pyrazole)Solubility is expected to be highly pH-dependent, increasing significantly at acidic pH.
Form Likely a crystalline solidHigh lattice energy must be overcome for dissolution, contributing to poor solubility.
Section 2: Initial Troubleshooting & Best Practices

Many solubility issues arise not from the compound's inherent properties alone, but from suboptimal preparation and handling techniques. Addressing these first can often resolve the problem without resorting to complex formulations.

Question: My compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What is happening and how do I fix it?

Answer: This phenomenon is commonly known as "crashing out" or "solvent shock."[9] It occurs when a compound dissolved at a high concentration in a good organic solvent (like DMSO) is rapidly diluted into an aqueous "anti-solvent" where it is poorly soluble. The DMSO disperses quickly, leaving the compound to agglomerate and precipitate.[3][10]

Here is a systematic workflow to mitigate this common issue:

G cluster_start Initial Observation cluster_cause Primary Cause Analysis cluster_solutions Troubleshooting Workflow cluster_details1 Technique Details cluster_details2 Solvent Control cluster_details3 Assay Validation start Precipitation observed upon diluting DMSO stock into aqueous buffer/media cause Solvent Shock & Exceeding Aqueous Solubility Limit start->cause sol1 Step 1: Optimize Dilution Technique cause->sol1 sol2 Step 2: Reduce Final Solvent Concentration sol1->sol2 If precipitation persists d1 • Use pre-warmed (37°C) media [2] • Add stock dropwise while vortexing [1] • Perform serial dilutions in media [4] sol1->d1 sol3 Step 3: Determine Max Soluble Concentration sol2->sol3 If precipitation persists d2 • Prepare higher concentration DMSO stock (e.g., 50-100 mM) [7] • Keep final DMSO concentration <0.5% (general) or <0.1% (sensitive cells) [4, 7] sol2->d2 sol4 Step 4: Proceed to Advanced Methods sol3->sol4 If concentration is too low for assay d3 • Run a kinetic solubility assay (see Protocol 2) • Never test above the solubility limit [9] sol3->d3

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Advanced Solubilization Strategies

If best practices in stock preparation are insufficient, the next step is to modify the formulation of the final aqueous solution. For this compound, the most promising strategies are pH modification and the use of co-solvents.

Question: How can I use pH to improve the solubility of my compound?

Answer: Given the basic aniline and pyrazole moieties, lowering the pH of your aqueous buffer is a highly effective strategy. By protonating these groups, you introduce a positive charge, which dramatically increases the molecule's interaction with polar water molecules and, therefore, its solubility.[7][11]

  • Mechanism: At a pH below the pKa of the aniline group (~4.6), the compound will exist predominantly in its protonated, more soluble salt form.

  • Practical Approach: Prepare your final assay buffer at a lower pH (e.g., pH 5.0-6.5). However, you must verify that this pH is compatible with your in vitro model (e.g., enzyme activity, cell viability). A vehicle control with the pH-adjusted buffer is mandatory.[12]

Question: What are co-solvents and how do they work?

Answer: Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system.[13][14] This makes the environment more hospitable to lipophilic compounds like this compound.

  • Mechanism: Co-solvents like ethanol or polyethylene glycol (PEG) work by disrupting the strong hydrogen-bonding network of water, which reduces the energy penalty of creating a cavity for the nonpolar solute.[13][15]

  • Common Choices for In Vitro Assays:

    • Ethanol/Methanol: Effective but can be cytotoxic at higher concentrations. Often used in combination with other methods.[16]

    • Polyethylene Glycol (PEG 400) & Propylene Glycol (PG): Generally less toxic than ethanol and commonly used in preclinical formulations.[7][13]

    • Surfactants (e.g., Tween-80): Form micelles that encapsulate the hydrophobic compound, but can interfere with some assays and have their own biological effects.[16][17]

Strategy Pros Cons Recommended Starting Point
pH Adjustment Highly effective for ionizable compounds; simple to implement.May affect biological system (cells, proteins); requires careful validation.Test final buffer pH of 6.0. Ensure cell/assay viability is unaffected.
Co-solvents (Ethanol, PEG 400) Generally effective at increasing solubility.[15]Can be toxic to cells; may alter protein conformation or enzyme activity.[16]Final concentration of 1-5% v/v. Always run a vehicle control.
Cyclodextrins (e.g., SBE-β-CD) Low cytotoxicity; forms inclusion complexes to shield the compound from water.[17]Can be expensive; may affect free compound concentration.[18]Start with a 1:1 or 1:2 molar ratio of compound to cyclodextrin.
Section 4: Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol details the standard procedure for creating a high-concentration primary stock solution.[10][19][20]

  • Calculation: For 1 mL of a 100 mM stock of this compound (MW: 159.19 g/mol ), weigh out 15.92 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile, appropriate vial (e.g., amber glass). Add 1 mL of anhydrous, cell-culture grade DMSO.[9]

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, use brief sonication in a water bath to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO is hygroscopic, so ensure vials are tightly sealed.[10]

Protocol 2: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)

This protocol helps you determine the practical solubility limit of your compound in the final assay buffer to avoid testing at concentrations that are not fully dissolved.[12][21]

  • Preparation: Pre-warm your complete cell culture medium or aqueous assay buffer to the experimental temperature (typically 37°C).[12]

  • Plate Setup: In a 96-well plate, add 198 µL of the pre-warmed buffer to multiple wells.

  • Spiking: Add 2 µL of your 100 mM DMSO stock solution to the first well. This creates a 1 mM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate. Transfer 100 µL from the first well to a second well containing 100 µL of buffer, mix, and repeat across the row. This creates a concentration curve (e.g., 1000 µM, 500 µM, 250 µM...).

  • Incubation & Observation: Incubate the plate under your experimental conditions (e.g., 37°C) for 1-2 hours.[21]

  • Analysis: Visually inspect each well for signs of precipitation (cloudiness, crystals). A plate reader measuring light scattering at ~620 nm can also be used for a quantitative assessment. The highest concentration that remains clear is your maximum working soluble concentration.

Caption: Workflow for the Kinetic Solubility Assay.

Section 5: Frequently Asked Questions (FAQs)

Q1: Is it necessary to include a vehicle control in my experiments? A1: Absolutely. A vehicle control consists of the assay medium containing the same final concentration of all solvents and excipients (e.g., DMSO, ethanol, pH-adjusted buffer) but without the test compound. This is critical to ensure that any observed biological effect is due to your compound and not the formulation itself.[10][22]

Q2: What is the maximum concentration of DMSO my cells can tolerate? A2: This is cell-line dependent. As a general rule, most immortalized cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[10] However, primary cells or sensitive cell lines may require the final DMSO concentration to be ≤0.1%.[23] It is best practice to perform a toxicity assay with your specific cell line to determine its tolerance limit.

Q3: My compound seems to be precipitating out of solution during a long-term (24-48h) incubation. What could be the cause? A3: Delayed precipitation can occur for several reasons:

  • Metabolic pH Shift: Cellular metabolism can acidify the culture medium, which could ironically decrease the solubility of a basic compound if the starting pH was neutral or slightly basic. Monitor the pH of your media.[9][12]

  • Evaporation: In long-term cultures, media evaporation can concentrate all components, including your compound, potentially pushing it beyond its solubility limit. Ensure proper incubator humidification.[12]

  • Interaction with Media Components: The compound may slowly interact with proteins or salts in the media, leading to the formation of insoluble complexes.[9] Consider reducing the serum percentage if applicable.

Q4: Can I use a combination of methods, like pH adjustment and a co-solvent? A4: Yes, a combination approach is often very effective.[13][16] For example, you could use a buffer at pH 6.5 that also contains 2% PEG 400. This multi-pronged strategy can achieve higher soluble concentrations than either method alone. Remember to include the appropriate complex vehicle control in your experiment.

References

identification and characterization of side products in 3-(1H-pyrazol-4-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(1H-pyrazol-4-yl)aniline Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and characterization of process-related side products. Adherence to strict impurity control is paramount, as this molecule is a critical building block in many active pharmaceutical ingredients (APIs).[1][2][3] This resource provides in-depth, experience-driven answers to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the typical side products for each?

A1: The two most prevalent strategies for synthesizing this compound are Palladium-catalyzed cross-coupling reactions and pyrazole ring formation reactions. Each has a distinct side product profile.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This is a widely used method involving the reaction of a 4-substituted pyrazole (e.g., a boronic acid or ester) with a 3-haloaniline derivative (e.g., 3-bromoaniline or 3-iodoaniline).[4][5][6][7][8]

    • Mechanism: The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

    • Common Side Products:

      • Homocoupling of Boronic Acid/Ester: Formation of a 4,4'-bipyrazole species. This occurs when the boronic acid derivative reacts with itself.

      • Homocoupling of 3-Haloaniline: Formation of 3,3'-diaminobiphenyl. This is more common with more reactive aryl halides.

      • Dehalogenation/Protodeboronation: Loss of the halide from the aniline starting material or the boronic acid group from the pyrazole, leading to aniline or pyrazole, respectively.[4]

      • Residual Starting Materials: Incomplete reaction can leave behind unreacted pyrazole or 3-haloaniline.

  • Pyrazole Ring Formation (e.g., Knorr-type condensation): This approach involves constructing the pyrazole ring onto a pre-functionalized aniline backbone. For instance, reacting a hydrazine with a 1,3-dicarbonyl compound derived from 3-nitroaniline, followed by reduction of the nitro group.[9][10][11]

    • Common Side Products:

      • Regioisomers: The condensation reaction can sometimes produce a mixture of pyrazole regioisomers (e.g., a 1,5-disubstituted pyrazole instead of the desired 1,3- or in this case, a different substitution pattern on the pyrazole ring relative to the aniline). Distinguishing these can be challenging.[12]

      • Incomplete Cyclization: The intermediate hydrazone or enamine may persist if the cyclization step is not driven to completion.

      • Side Reactions of the Aniline Moiety: The aniline nitrogen can sometimes compete in reactions intended for the pyrazole ring formation, leading to alternative heterocyclic systems.

Troubleshooting Guide: From Observation to Identification

This section addresses specific experimental observations and provides a logical workflow for identifying the underlying side product.

Q2: I see an unexpected, non-polar spot on my Thin Layer Chromatography (TLC). My LC-MS shows a peak with a mass of approximately 184 g/mol . What could it be?

A2: This observation is highly suggestive of a homocoupled aniline side product , specifically 3,3'-diaminobiphenyl .

  • Causality: During a Suzuki-Miyaura coupling, if the rate of oxidative addition to the palladium catalyst is competitive for two molecules of the aryl halide, a homocoupling side reaction can occur, especially at higher temperatures or catalyst loadings.

  • Troubleshooting Steps:

    • Confirm by High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the molecular formula C₁₂H₁₂N₂.

    • NMR Analysis: Isolate the impurity via preparative chromatography. The ¹H NMR spectrum of 3,3'-diaminobiphenyl will be distinct from your product, showing a more complex aromatic splitting pattern and lacking the characteristic pyrazole ring protons.

    • Mitigation Strategy:

      • Lower the reaction temperature.

      • Use a more efficient phosphine ligand to promote the desired cross-coupling pathway.

      • Slowly add the 3-haloaniline to the reaction mixture to maintain its low concentration relative to the pyrazole boronic ester.

Q3: My ¹H NMR spectrum shows two distinct sets of pyrazole proton signals, and my LC-MS indicates two isomers with the same mass. What is the likely issue?

A3: This is a classic sign of regioisomer formation , a common issue when synthesizing the pyrazole ring directly.[12]

  • Causality: When a non-symmetrical 1,3-dicarbonyl precursor reacts with hydrazine, the initial condensation and subsequent cyclization can occur at two different carbonyl groups, leading to structural isomers.

  • Troubleshooting & Characterization Workflow:

    • Advanced NMR Spectroscopy: Differentiating regioisomers requires 2D NMR techniques.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space correlations. For example, a NOESY experiment on a N-substituted pyrazole can show a correlation between the N-substituent and the proton at the C5 position of the pyrazole ring, confirming the regiochemistry.[12]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to definitively map the connectivity of the pyrazole ring to the aniline substituent.[12]

    • Chromatographic Separation: These isomers often have very similar polarities.

      • Optimize your HPLC method. Consider a different stationary phase (e.g., a phenyl-hexyl column instead of C18) or different mobile phase modifiers to improve resolution.

      • Supercritical Fluid Chromatography (SFC) can also be an excellent technique for separating closely related isomers.

    • Mitigation Strategy:

      • Re-evaluate the pyrazole synthesis strategy. Using a precursor with greater electronic or steric bias can favor the formation of a single regioisomer.

      • Protecting groups can be used to direct the cyclization to the desired position.

Q4: My final product yield is low, and the crude NMR shows a significant peak corresponding to unsubstituted aniline. What happened?

A4: This points to a dehalogenation side reaction of your 3-haloaniline starting material.

  • Causality: In palladium-catalyzed reactions, various species in the reaction mixture (e.g., solvent, base, or even the boronic acid) can act as a hydride source, leading to the reduction of the aryl-halide bond and formation of the corresponding arene. This side reaction is often competitive with the desired cross-coupling.[4]

  • Troubleshooting Steps:

    • Analyze Reaction Intermediates: Take aliquots from the reaction mixture over time and analyze by LC-MS to determine when the dehalogenation is occurring.

    • Screen Reaction Conditions:

      • Base: Some bases are more prone to promoting dehalogenation. Try switching from an inorganic base like K₂CO₃ to an organic base like triethylamine, or a fluoride source like CsF.

      • Solvent: Protic solvents can sometimes be a source of protons. Ensure you are using high-purity, anhydrous solvents.

      • Catalyst/Ligand: Some palladium catalysts and ligands are more susceptible to this side reaction. Experiment with different ligand systems.

Data & Protocols

Table 1: Common Side Products and Their Identifying Characteristics
Potential Side ProductCommon RouteExpected Mass (Monoisotopic)Key Analytical Signature
3,3'-DiaminobiphenylSuzuki Coupling184.1000 g/mol Non-polar by TLC; complex aromatic region in ¹H NMR; absence of pyrazole signals.
4,4'-Bi(1H-pyrazole)Suzuki Coupling134.0585 g/mol More polar than product; two distinct pyrazole proton signals in ¹H NMR; absence of aniline signals.
AnilineSuzuki Coupling93.0578 g/mol Volatile; characteristic ¹H NMR signals (~6.7-7.2 ppm); confirmed by GC-MS.
Regioisomeric ProductRing Formation159.0796 g/mol Same mass as the desired product; distinct set of pyrazole signals in ¹H NMR; requires 2D NMR for confirmation.
Protocol 1: General Workflow for Side Product Identification

This protocol outlines a systematic approach to identifying an unknown impurity observed during synthesis.

  • Initial Assessment (TLC/LC-MS):

    • Run a TLC of the crude reaction mixture against the starting materials. Note the relative polarity (Rf value) of the new spot.

    • Inject the crude mixture into an LC-MS to obtain the mass of the impurity. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination and molecular formula prediction.[13][14]

  • Isolation:

    • If the impurity is present in sufficient quantity (>5%), isolate it using preparative HPLC or column chromatography.[15] Collect fractions and analyze by TLC/LC-MS to confirm purity.

  • Structural Elucidation (NMR):

    • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a standard ¹H NMR spectrum to identify proton environments and coupling patterns.[16][17]

    • Acquire a ¹³C NMR and DEPT-135 spectrum to determine the number and type of carbon atoms.

    • If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for unambiguous structure assignment.[12][13]

  • Confirmation & Mitigation:

    • Based on the elucidated structure, deduce the likely side reaction that formed the impurity.

    • Consult the literature for similar side reactions and adjust your synthetic protocol accordingly (e.g., change temperature, solvent, base, or catalyst).[18]

Visualizations

Workflow for Side Product Troubleshooting

G General Workflow for Side Product Troubleshooting A Unexpected Spot/Peak Observed (TLC, LC-MS) B Determine Mass (LC-MS/HRMS) A->B C Isolate Impurity (Prep HPLC/Column Chrom.) B->C I Hypothesize Structure (Based on mass & reactants) B->I D Structural Elucidation (NMR) C->D E 1D NMR (¹H, ¹³C) D->E F 2D NMR (COSY, HMBC, NOESY) D->F G Identify Side Reaction Mechanism E->G F->G H Optimize Reaction Conditions (Temp, Solvent, Reagents) G->H I->C G Suzuki-Miyaura Main Reaction vs. Side Reactions cluster_main Desired Cross-Coupling cluster_side Side Reactions PzB Pyrazole-B(OR)₂ Product This compound PzB->Product + Pd(0) cat. ArX Aniline-X ArX->Product PzB2 Pyrazole-B(OR)₂ HomoPz Bi-pyrazole PzB2->HomoPz Homocoupling ArX2 Aniline-X HomoAr Bi-aniline ArX2->HomoAr Homocoupling Dehalo Aniline ArX2->Dehalo Dehalogenation (+ H⁻ source)

References

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the common challenges encountered when transitioning pyrazole-based compound synthesis from the laboratory bench to larger-scale production. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, ensuring a safe, efficient, and successful scale-up process.

Troubleshooting Guide: From Theory to Practice

This section provides in-depth answers to specific problems you may encounter during your scale-up experiments. We delve into the root causes of these challenges and offer practical, step-by-step solutions.

Q1: We are experiencing a significant drop in yield and an increase in by-products during the scale-up of our Knorr-type pyrazole synthesis. What are the likely causes and how can we mitigate this?

This is a classic challenge when moving from a small to a large-scale reaction. The primary culprits are often related to mass and heat transfer limitations that are less apparent at the bench scale.[1]

Underlying Causes:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas with high concentrations of reactants, which can promote the formation of side products.[1]

  • Poor Temperature Control: The condensation reaction to form pyrazoles is often exothermic.[1] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.[1]

  • Reagent Addition Rate: The rate of addition of reagents, particularly hydrazine derivatives, becomes critical at a larger scale to manage the exotherm. Rapid addition can cause localized temperature increases that favor the formation of unwanted by-products.[1]

  • Solvent Effects: A solvent that performs well on a small scale may not be optimal for a larger batch, especially concerning the solubility of intermediates and the precipitation of the final product.[1]

Troubleshooting Protocol:

  • Characterize Mixing Efficiency:

    • Evaluate the impact of stirring speed on the reaction outcome.

    • Consider the use of baffles or different impeller designs to improve mixing in the reactor.

  • Optimize Temperature Monitoring and Control:

    • Utilize multiple temperature probes to accurately monitor the internal reaction temperature.

    • Ensure your cooling system is adequate for the scale of the reaction.

  • Control Reagent Addition:

    • Implement a slow, controlled addition of the hydrazine reagent. A dropwise addition is generally recommended for large-scale reactions.[1]

  • Conduct a Solvent Screen:

    • Investigate alternative solvents that may offer better solubility for intermediates and promote clean precipitation of the final product.[1] Consider green and safer solvent alternatives where possible.[2]

Q2: Our primary challenge is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound. How can we favor the formation of the desired pyrazole regioisomer on a larger scale?

Controlling regioselectivity is a common hurdle in the synthesis of substituted pyrazoles.[3] The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can theoretically yield two different regioisomers.[4]

Key Influencing Factors:

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all influence the regiochemical outcome.[3]

  • Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role in determining which nitrogen atom of the hydrazine attacks which carbonyl group.

  • pH of the Reaction Medium: The pH can affect the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.

Strategies for Improving Regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[4]

  • Temperature Optimization: Lowering the reaction temperature may improve the selectivity of the reaction.[3]

  • Catalyst Screening: Explore different acid or base catalysts to see how they influence the formation of the desired isomer.

  • Alternative Synthetic Routes: If optimizing reaction conditions does not provide the desired selectivity, consider alternative synthetic pathways that offer better regiochemical control.[3]

Q3: We are observing the formation of a new, significant impurity during the scale-up of a pyrazole synthesis involving a diazotization step. What could be the cause and how can we address it?

The formation of new impurities upon scale-up is often a result of changes in reaction kinetics and conditions. In the case of diazotization reactions, a common side reaction is the coupling of the diazonium species with another aniline molecule, which may not have been observed at the lab scale.[5]

Plausible Explanation:

  • Change in Reaction Conditions: The diazotization reaction is typically run under acidic conditions to stabilize the diazonium salt. If the acidity is not maintained during scale-up, the aniline starting material can become nucleophilic and react with the diazonium intermediate.[5]

Recommended Actions:

  • Maintain Acidic Conditions: Ensure that the reaction medium remains sufficiently acidic throughout the addition of the diazotizing agent.

  • Consider Flow Chemistry: For potentially hazardous steps like diazotization, transitioning to a continuous flow process can offer significant advantages in terms of safety and impurity profile. Flow chemistry allows for better control over reaction parameters and minimizes the accumulation of unstable intermediates.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of scaling up pyrazole synthesis.

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole-based compounds?

Safety is paramount during scale-up. Key concerns include:

  • Use of Hazardous Reagents:

    • Hydrazine and its derivatives: These are often toxic and can be explosive, especially at elevated temperatures or in the presence of certain metals.[3]

    • Diazonium salts: These intermediates can be unstable and decompose explosively if not handled correctly.[5] Low temperatures (<5 °C) are crucial for their stability.[5]

  • Thermal Runaway: Many pyrazole syntheses are exothermic. Without proper cooling and controlled reagent addition, the reaction can lead to a dangerous, uncontrolled increase in temperature and pressure.[3]

  • Potentially Explosive Products: Pyrazole-based compounds with a high nitrogen-to-carbon ratio may be potentially explosive and require careful handling and stability testing.[5]

Q2: How can we manage the exothermic nature of the hydrazine condensation reaction during scale-up?

Managing the exotherm is critical for a safe and successful scale-up.[3] Key strategies include:

  • Slow and Controlled Addition: Add the hydrazine hydrate slowly to the reaction mixture to allow the heat to dissipate.[3]

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to handle the heat generated by the reaction.[3]

  • Dilution: Using an adequate amount of an appropriate solvent can help absorb the heat of the reaction.[3]

Q3: What are the best practices for the purification and isolation of pyrazole products on a large scale?

Effective purification is crucial for obtaining a high-purity product.

  • Crystallization: This is a common and effective method for purifying pyrazole derivatives.

    • Solvent Selection: A thorough solvent screen is essential to find a solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures, leading to high recovery of the pure product.

    • Controlled Cooling: Gradual cooling of the solution is important to promote the formation of well-defined crystals and minimize the inclusion of impurities.[7]

    • Initiating Crystallization: If crystals do not form spontaneously, scratching the inside of the flask with a glass rod can help initiate crystallization.[7]

  • Filtration and Drying: Use appropriate filtration techniques, such as suction filtration, to isolate the crystals. Ensure the product is thoroughly dried to remove residual solvent.

  • Alternative Purification Methods: For challenging separations, column chromatography may be necessary, although it is less ideal for very large scales due to cost and solvent consumption.[3]

Data Presentation

Table 1: Solvent Selection Guide for Pyrazole Synthesis and Crystallization

Solvent ClassSuitability for ReactionSuitability for CrystallizationKey Considerations
Alcohols (e.g., Ethanol, Methanol) Commonly used, good for many reactions.Can be effective, but solubility may be high at room temperature, leading to lower recovery.Flammable, may require inert atmosphere.
Aprotic Polar (e.g., DMF, DMSO) Good for dissolving a wide range of starting materials.Often not ideal as the primary crystallization solvent due to high boiling points and high solubility of products. Can be used as part of an anti-solvent system.High boiling points can make removal difficult.
Ethers (e.g., Diethyl ether, THF) Can be suitable for certain reactions.Good for precipitating products, especially when used as an anti-solvent.Highly flammable, low boiling points. Diethyl ether was found to be a good solvent for the ring closure step in one large-scale synthesis.[5]
Hydrocarbons (e.g., Hexanes, Toluene) Generally used for non-polar starting materials.Excellent as anti-solvents or for recrystallizing non-polar pyrazole derivatives.Flammable.
Water A green solvent option, suitable for some reactions.Can be used for crystallizing water-soluble pyrazoles or as an anti-solvent.Environmentally friendly.
Fluorinated Alcohols (e.g., TFE, HFIP) Can improve regioselectivity in certain cases.[4]May offer unique solubility properties.Higher cost.

Experimental Protocols & Visualizations

Experimental Workflow for Pyrazole Synthesis Scale-Up

This generalized workflow outlines the key stages in scaling up a pyrazole synthesis.

G cluster_0 Phase 1: Process Development & Safety Assessment cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Work-up & Purification cluster_3 Phase 4: Product Analysis A Lab-Scale Synthesis Optimization B Safety Assessment (DSC, RC1) A->B C Identify Critical Process Parameters B->C D Reactor Setup & Pre-run Checks C->D E Controlled Reagent Addition & Temperature Monitoring D->E F In-Process Controls (IPC) E->F G Quenching & Extraction F->G H Crystallization & Solvent Screening G->H I Filtration & Drying H->I J Purity Analysis (HPLC, GC) I->J K Structural Confirmation (NMR, MS) J->K L Final Product Specification K->L

Caption: A generalized workflow for the scale-up of pyrazole synthesis.

Troubleshooting Logic for Reduced Yield in Scale-Up

This diagram illustrates a logical approach to diagnosing and resolving issues of low yield during scale-up.

G Start Low Yield at Scale Q1 Was the reaction incomplete? Start->Q1 A1 Increase reaction time or temperature. Check starting material quality. Q1->A1 Yes Q2 Were significant by-products formed? Q1->Q2 No End Yield Improved A1->End A2 Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity. Q2->A2 Yes Q3 Was there product loss during work-up? Q2->Q3 No A2->End A3 Optimize extraction and crystallization procedures. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting flowchart for addressing low yield in scale-up.

References

refining crystallization techniques for obtaining high-quality crystals of 3-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the crystallization of 3-(1H-pyrazol-4-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and aim to obtain high-quality crystals suitable for downstream applications such as X-ray crystallography, formulation studies, and purity enhancement.

This compound is a versatile building block in medicinal chemistry, valued for its unique structural motifs. The quality of its crystalline form is paramount for accurate structural elucidation and ensuring the reproducibility of experimental results. This document provides a comprehensive resource, structured in a question-and-answer format, to address specific challenges you may encounter during the crystallization process. Our goal is to blend theoretical principles with practical, field-proven insights to empower you to refine your crystallization techniques and achieve optimal outcomes.

Understanding the Molecule: Physicochemical Properties and Their Impact on Crystallization

Before delving into specific protocols and troubleshooting, it's crucial to understand the physicochemical properties of this compound that govern its crystallization behavior.

PropertyValue/CharacteristicImplication for Crystallization
Molecular Formula C₉H₉N₃-
Molecular Weight 159.19 g/mol Influences dissolution and diffusion rates.
Key Functional Groups Aniline (-NH₂), PyrazoleBoth groups are capable of hydrogen bonding (both donor and acceptor), which will strongly influence solvent selection and crystal packing.[1][2]
Polarity PolarSuggests solubility in polar solvents. The principle of "like dissolves like" is a fundamental starting point for solvent selection.[3][4]
Structure Aromatic ringsThe presence of two aromatic rings (phenyl and pyrazole) suggests that π-π stacking interactions may play a role in crystal lattice formation.
Why do these properties matter?

The presence of both hydrogen bond donors (the -NH₂ group and the pyrazole N-H) and acceptors (the pyrazole nitrogens) means that intermolecular hydrogen bonding will be a dominant force in the crystal lattice.[1] Solvents that can compete with these interactions (i.e., other hydrogen-bonding solvents) will be necessary for dissolution. The aromatic nature of the molecule also suggests that solvents like toluene could be effective, as they can interact favorably with the aryl rings.[3]

G Molecule Molecule Aniline Aniline Pyrazole Pyrazole HBond HBond Aniline->HBond Donor PiStack PiStack Aniline->PiStack Pyrazole->HBond Donor & Acceptor Pyrazole->PiStack Packing Packing HBond->Packing PiStack->Packing Solvent Solvent Solvent->Packing

Caption: Intermolecular forces influencing the crystallization of this compound.

Troubleshooting Guide & FAQs

This section is formatted to directly address common issues and questions that arise during the crystallization of this compound and similar small molecules.

Solvent Selection & Solubility

Q1: I'm starting from scratch. Which solvents should I screen first for crystallizing this compound?

A1: A systematic approach to solvent screening is critical. Given the molecule's polar nature, you should test a range of solvents with varying polarities.[5] An effective strategy is to assess the compound's solubility at both room temperature and the solvent's boiling point.[6]

Recommended Starting Solvents:

SolventPolarityBoiling Point (°C)Rationale & Comments
Ethanol/Methanol Polar Protic78 / 65Good starting point for moderately polar compounds.[5] Often effective for molecules with hydrogen bonding capabilities.
Ethyl Acetate Polar Aprotic77An excellent, versatile solvent with a moderate boiling point.[3][7]
Acetone Polar Aprotic56A strong solvent, but its low boiling point can sometimes lead to rapid crystallization and smaller crystals.[3][4]
Toluene Nonpolar111Excellent for aryl compounds, but its high boiling point can make it difficult to remove from the final crystals.[3][7]
Water Polar Protic100Due to the amine and pyrazole groups, solubility in hot water is possible.[5] However, its high boiling point can be a drawback.[3]
Acetic Acid Polar Protic118Can be effective for amines, but may form salts and is difficult to remove.[3][8]

Screening Protocol:

  • Place a few milligrams of your compound into several small test tubes.

  • Add a few drops of a single solvent to each tube at room temperature.

  • If the compound dissolves immediately, the solvent is likely too good for single-solvent crystallization.[3]

  • If it doesn't dissolve, gently heat the mixture. The ideal solvent will dissolve the compound when hot but not when cold.[6]

Q2: My compound is either insoluble in everything or soluble in everything. What should I do?

A2: This is a common challenge that points towards the need for a binary solvent system (a "solvent/anti-solvent" or "solvent-pair" system).[3]

  • If too soluble: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (an "anti-solvent," in which it is insoluble) until the solution becomes slightly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to slowly cool or evaporate.[9]

  • If too insoluble: Dissolve your compound in a minimal amount of a "good" solvent at its boiling point. Then, while still hot, add a "poor" solvent dropwise until turbidity appears. Re-heat to clarify and then cool slowly.[10]

Common Solvent Pairs:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane

  • Toluene-Hexane or Toluene-Heptane

  • Dichloromethane-Hexane[10]

Crystallization Methods & Crystal Quality

Q3: I'm not getting any crystals, just an oil. What causes "oiling out" and how can I prevent it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[10] This often happens if the solution is too concentrated or cools too quickly, or if the boiling point of the solvent is too close to the melting point of the compound.[7][10]

Solutions to Oiling Out:

  • Add more solvent: Re-heat the solution and add more of the "good" solvent to make the solution more dilute, then cool again.[11]

  • Cool more slowly: A slower cooling rate can prevent the solution from becoming supersaturated at a temperature above the compound's melting point. Insulate the flask to slow down cooling.[12]

  • Change solvents: Select a solvent with a lower boiling point.

  • Use a seed crystal: If you have any solid material, adding a seed crystal can encourage crystallization at a lower temperature.[11]

Q4: My crystallization yields very fine needles or a powder, not the blocky crystals I need for X-ray diffraction. How can I improve crystal quality?

A4: The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth.[13] The key to obtaining larger, higher-quality crystals is to slow down the entire process.[12][14]

Strategies for Better Crystal Quality:

  • Slow Evaporation: This is one of the simplest and most effective methods.[1][12] Dissolve your compound in a suitable solvent to create a near-saturated solution. Place this in a vial covered with parafilm, and pierce a few small holes in the parafilm with a needle. The slow evaporation of the solvent will gradually increase the concentration, leading to slow crystal growth.[15]

  • Vapor Diffusion: This technique is excellent for small quantities of material.[16][17] Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed container (like a jar) that contains a small amount of a volatile "anti-solvent." The vapor from the anti-solvent will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystallization.[18]

  • Slow Cooling: If using cooling crystallization, ensure the cooling is as slow as possible. A hot solution can be placed in a Dewar flask filled with warm water to insulate it and allow for very gradual cooling over several hours or days.[12][14]

G Start Start Solvent Solvent Start->Solvent Dissolve Dissolve Solvent->Dissolve Cool Cool Dissolve->Cool Result Result Cool->Result NoCrystals NoCrystals Result->NoCrystals Clear Solution OilingOut OilingOut Result->OilingOut Liquid Layer Forms PoorQuality PoorQuality Result->PoorQuality Fine Solid Precipitates GoodCrystals GoodCrystals Result->GoodCrystals Well-formed Crystals Sol_NoCrystals Sol_NoCrystals NoCrystals->Sol_NoCrystals Sol_OilingOut Sol_OilingOut OilingOut->Sol_OilingOut Sol_PoorQuality Sol_PoorQuality PoorQuality->Sol_PoorQuality Sol_NoCrystals->Cool Retry Sol_OilingOut->Cool Retry Sol_PoorQuality->Solvent Redesign Experiment

Caption: A troubleshooting flowchart for common crystallization issues.

Purity and Post-Crystallization

Q5: How can I be sure my crystals are pure?

A5: Visual inspection is the first step; pure crystals should be uniform in appearance. However, analytical techniques are necessary for confirmation:

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is a good indicator of purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Spot your dissolved crystals against the crude starting material. A single spot for the crystallized product indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This will provide a detailed structural confirmation and reveal the presence of any solvent or other impurities in the crystal lattice.

Q6: My crystals are beautiful, but they lose their shape and turn to powder when I take them out of the solvent. What is happening?

A6: This is a classic sign of desolvation. The crystals incorporate solvent molecules into their lattice structure. When removed from the mother liquor, these solvent molecules evaporate, causing the crystal lattice to collapse.[19]

What to do:

  • Do not fully dry the crystals in air or under high vacuum.

  • If intended for X-ray diffraction, mount the crystal on the diffractometer directly from the mother liquor or by quickly coating it in a cryo-protectant oil (like Paratone-N).

  • For bulk material, try to find a different solvent system that does not get incorporated into the crystal lattice. This often requires experimentation with various solvents.[20]

Core Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate). Use a hot plate and stir bar to facilitate dissolution.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, undisturbed. To slow the cooling further, the flask can be placed in an insulated container.[12]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator for at least an hour to maximize crystal formation.[21]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.[21]

  • Drying: Dry the crystals. Be mindful of potential desolvation. A gentle stream of inert gas or a vacuum desiccator at room temperature is often sufficient.

Protocol 2: Slow Evaporation
  • Dissolution: Dissolve the compound in a solvent in which it is moderately soluble at room temperature (e.g., acetone or a mixture like ethyl acetate/hexane). The goal is to create a solution that is near, but not at, saturation.[12]

  • Setup: Transfer the solution to a clean vial or test tube. The vessel should be narrow to minimize the surface area for evaporation.[15]

  • Evaporation: Cover the vial with parafilm and pierce 1-3 small holes with a needle. The number and size of the holes can be adjusted to control the rate of evaporation.[12]

  • Incubation: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[14]

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with forceps or by decanting the remaining solvent.

Protocol 3: Vapor Diffusion
  • Inner Vial Preparation: Dissolve the compound in a minimal amount of a good, relatively less volatile solvent (e.g., toluene, THF) in a small, open vial (e.g., a 1-dram vial).[18]

  • Outer Chamber Preparation: In a larger vessel (e.g., a 20 mL scintillation vial or a small jar), add a layer (a few mL) of a volatile anti-solvent in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether).[18]

  • Assembly: Carefully place the inner vial containing the compound solution inside the larger vessel, ensuring the solvent levels are such that the liquids cannot mix directly. Seal the outer vessel tightly.[17][18]

  • Diffusion: Allow the setup to stand undisturbed. The volatile anti-solvent will slowly diffuse via the vapor phase into the inner vial, causing the compound to slowly precipitate and form crystals.[17]

  • Isolation: Once crystals have formed, carefully open the container and isolate the crystals.

References

Technical Support Center: Overcoming Resistance to 3-(1H-Pyrazol-4-yl)aniline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(1H-pyrazol-4-yl)aniline-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to navigate the complexities of acquired resistance and optimize your experimental outcomes. As kinase inhibitors are a cornerstone of targeted therapy, understanding and overcoming resistance is paramount to advancing your research.

I. Foundational Knowledge: Understanding the Landscape of Resistance

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] However, as with many targeted therapies, the emergence of resistance is a significant clinical and experimental challenge.[4][5][6] Resistance can be broadly categorized into two main types: intrinsic (pre-existing) and acquired (developing during treatment).[7][8] This guide will focus on troubleshooting acquired resistance.

The primary mechanisms of acquired resistance to kinase inhibitors, including those based on the this compound scaffold, typically fall into two categories:

  • On-Target Alterations: These are genetic changes within the kinase target itself that prevent the inhibitor from binding effectively.[4][9] This can include point mutations in the kinase domain.

  • Bypass Signaling Pathway Activation: Cancer cells can develop alternative signaling pathways to circumvent the effects of the inhibited kinase, often leading to the reactivation of downstream signaling.[4][10][11][12]

II. Troubleshooting Guides: A Problem-Oriented Approach

This section is structured to address common issues encountered in the lab, providing a logical workflow for diagnosing and overcoming resistance.

Problem 1: Decreased or Complete Loss of Inhibitor Potency in Cellular Assays Over Time.

You've successfully been using a this compound-based inhibitor to treat a cancer cell line, but you now observe that the compound is less effective or completely inactive, as evidenced by a rightward shift in the IC50 curve.

dot graph TD { A[Start: Decreased Inhibitor Potency] --> B{Initial Checks}; B --> C{Compound Integrity}; B --> D{Assay Conditions}; B --> E{Cell Line Authenticity}; A --> F{Hypothesis: Acquired Resistance}; F --> G{Investigate On-Target Resistance}; G --> H[Sequence Kinase Domain]; F --> I{Investigate Bypass Pathways}; I --> J[Phospho-Proteomic/Western Blot Analysis]; subgraph "Experimental Actions" C; D; E; H; J; end }

Caption: Workflow for troubleshooting decreased inhibitor potency.

  • Compound Integrity and Assay Validation (Initial Checks):

    • Verify Compound Integrity: Before assuming biological resistance, confirm the integrity and concentration of your inhibitor stock. Perform analytical chemistry techniques like LC-MS to check for degradation. Prepare a fresh stock from a new lot of the compound if possible.

    • Review Assay Protocol: Ensure consistency in your experimental setup. Pay close attention to cell density, incubation times, and reagent concentrations.[13] High concentrations of ATP in your assay can compete with ATP-competitive inhibitors, leading to an apparent decrease in potency.[14][15] Consider titrating the ATP concentration in your kinase assay to be near the Km for the target kinase.[14]

    • Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.

  • Developing a Resistant Cell Line Model (If Resistance is Suspected):

    • If you suspect acquired resistance, you can formally develop a resistant cell line model. This involves chronically exposing the parental (sensitive) cell line to increasing concentrations of your this compound-based inhibitor over several weeks to months.[16][17]

    • Once a resistant population is established, you can perform comparative studies between the parental and resistant lines.

  • Investigating On-Target Resistance: Kinase Domain Sequencing:

    • Rationale: A common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the kinase domain that interfere with drug binding.[4][9]

    • Protocol:

      • Isolate genomic DNA or mRNA from both the parental (sensitive) and the suspected resistant cell lines.

      • If using mRNA, perform reverse transcription to generate cDNA.

      • Amplify the kinase domain of the target gene using PCR with specific primers.

      • Sequence the PCR products (Sanger or Next-Generation Sequencing) and compare the sequences from the resistant and parental cells to identify any mutations.

  • Investigating Bypass Pathway Activation: Phospho-Proteomic Analysis:

    • Rationale: Cancer cells can overcome the inhibition of a primary signaling pathway by upregulating parallel or downstream pathways.[10][11] Examples include the activation of MET or IGF1R in response to EGFR inhibition.[4][6]

    • Protocol:

      • Culture both parental and resistant cells.

      • Treat both cell lines with your this compound-based inhibitor at a concentration that effectively inhibits the target in the parental line.

      • Lyse the cells and perform a phospho-proteomic analysis (e.g., using mass spectrometry-based approaches or antibody arrays) to identify differentially phosphorylated proteins between the two cell lines.

      • Alternatively, perform Western blots for key phosphorylated proteins in known bypass pathways (e.g., p-AKT, p-ERK, p-MET).

Problem 2: My this compound-based inhibitor shows good biochemical activity but poor cellular activity.

You've confirmed your inhibitor is potent against the purified kinase in a biochemical assay, but it shows significantly weaker activity when tested on cancer cell lines.

dot graph TD { A[Start: Poor Cellular Activity] --> B{Initial Considerations}; B --> C[Cell Permeability]; B --> D[Drug Efflux]; B --> E[Intracellular ATP Concentration]; B --> F[Off-Target Effects]; subgraph "Troubleshooting Steps" C --> G[Perform PAMPA Assay]; D --> H[Co-administer Efflux Pump Inhibitor]; E --> I[Increase Inhibitor Concentration]; end }

Caption: Troubleshooting poor cellular activity of a potent biochemical inhibitor.

  • Assess Cell Permeability:

    • Rationale: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.[14]

    • Experiment: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound.

  • Investigate Drug Efflux:

    • Rationale: Cancer cells can upregulate ATP-binding cassette (ABC) transporters and other efflux pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration.[7][18][19]

    • Experiment: Co-administer your this compound-based inhibitor with a known efflux pump inhibitor (e.g., verapamil or cyclosporin A) and see if this restores cellular potency. An increase in activity suggests that drug efflux is a contributing factor.

  • Consider Intracellular ATP Concentrations:

    • Rationale: Intracellular ATP concentrations are in the millimolar range, which is often much higher than the ATP concentrations used in biochemical kinase assays.[14] This high level of the natural substrate can outcompete your inhibitor for the kinase's active site.

    • Action: While you cannot easily change intracellular ATP levels, this knowledge helps to explain the discrepancy. Higher concentrations of the inhibitor are often required in cellular assays compared to biochemical assays.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common bypass signaling pathways I should investigate for resistance to a novel this compound-based inhibitor?

A1: While the specific bypass pathways can be context-dependent (i.e., dependent on the cancer type and the primary target of your inhibitor), some common culprits to investigate first include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[10] Additionally, receptor tyrosine kinases like MET, AXL, and IGF1R are frequently implicated in resistance to various kinase inhibitors.[4][12] A broad phospho-proteomic screen is the most unbiased approach to identify the relevant bypass pathway in your specific model system.

Q2: How can I overcome resistance once I have identified the mechanism?

A2: The strategy for overcoming resistance depends on the identified mechanism:

  • On-Target Mutations: If a specific mutation is identified, the ideal solution is to use a next-generation inhibitor that is designed to be effective against the mutated kinase.[10][20]

  • Bypass Pathway Activation: The most common strategy is combination therapy.[4][10][20][21][22] You would continue to treat with your primary this compound-based inhibitor to keep the primary target suppressed, while simultaneously using a second inhibitor that targets a key node in the activated bypass pathway.[4] For example, if you find that the PI3K/AKT pathway is activated, you could combine your inhibitor with a PI3K or AKT inhibitor.

Q3: Are there any known off-target effects of this compound-based inhibitors that I should be aware of?

A3: The selectivity of any inhibitor is dependent on the specific substitutions on the core scaffold. While the this compound core is found in many selective inhibitors, it is also a component of some more promiscuous inhibitors.[1] It is crucial to profile your specific compound against a panel of kinases to understand its selectivity profile. This will help you to distinguish between on-target effects and potential off-target effects that might confound your results.

Q4: What is the best way to design a combination therapy experiment?

A4: To design a combination therapy experiment, you should first determine the IC50 of each inhibitor individually in your cell line of interest. Then, you can test the two inhibitors in combination across a range of concentrations. A checkerboard (matrix) format is often used for this. To determine if the combination is synergistic, additive, or antagonistic, you can calculate a Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

IV. Data Presentation

Table 1: Example Data for a Combination Study

Inhibitor A (nM)Inhibitor B (nM)Cell Viability (%)Combination Index (CI)
10052-
02065-
1020150.45 (Synergistic)
510350.60 (Synergistic)

V. References

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  • Ali, A., et al. (2007). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3354-3358. --INVALID-LINK--

  • Jasiński, R., & Mirosław, B. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(24), 5969. --INVALID-LINK--

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. --INVALID-LINK--

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  • Fioravanti, R., et al. (2015). N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. Bioorganic & Medicinal Chemistry Letters, 25(11), 2329-2332. --INVALID-LINK--

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References

Validation & Comparative

A Comparative Analysis of the 3-(1H-Pyrazol-4-yl)aniline Scaffold in Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of kinase inhibitors built around the 3-(1H-pyrazol-4-yl)aniline scaffold. We will explore its chemical significance and compare its derivatives to other prominent heterocyclic kinase inhibitors, supported by experimental data and protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships and therapeutic potential of pyrazole-based compounds.

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them prime targets for therapeutic intervention. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets with high affinity.[1][2] Numerous FDA-approved drugs, such as Crizotinib and Ruxolitinib, incorporate this heterocyclic core, highlighting its importance.[2]

The this compound structure, specifically, serves as a versatile foundation for developing kinase inhibitors. The pyrazole moiety often acts as a hinge-binder, forming critical hydrogen bonds with the kinase's ATP-binding pocket, while the aniline group provides a vector for chemical modifications to enhance potency and selectivity. This guide will dissect the properties of this scaffold by comparing it with well-characterized inhibitors that share this or related heterocyclic cores.

Comparative Analysis of Key Heterocyclic Kinase Inhibitors

We will analyze four prominent kinase inhibitors to understand the therapeutic applications of the pyrazole and related heterocyclic scaffolds: Danusertib (PHA-739358) , Tozasertib (VX-680/MK-0457) , AT7519 , and TG-02 (Zotiraciclib) . These compounds target key cell cycle and signaling kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).

The selected inhibitors showcase the chemical diversity that can be built around a core heterocyclic framework to achieve distinct target profiles.

  • This compound Scaffold: A foundational structure featuring a pyrazole ring linked to an aniline. This core is present in various forms in many advanced inhibitors.

  • Danusertib (PHA-739358): A 3-aminopyrazole derivative that also incorporates a pyrrole ring, forming a pyrrolo-pyrazole structure.[3][4] This modification influences its binding and selectivity profile.

  • Tozasertib (VX-680/MK-0457): Features an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core.[5] It demonstrates how the pyrazole can be linked to other heterocyclic systems like pyrimidine to modulate activity.

  • AT7519: A multi-CDK inhibitor with a pyrazole core, demonstrating the scaffold's utility beyond Aurora kinases.[6]

  • TG-02 (Zotiraciclib): A pyrimidine-based multi-kinase inhibitor that, while not a direct pyrazole derivative, represents a related class of heterocyclic compounds targeting similar pathways, providing a valuable comparison.[7]

The potency of these inhibitors against their target kinases is a critical measure of their efficacy. The data below, summarized from various cell-free assays, highlights their distinct selectivity profiles.

InhibitorPrimary TargetsIC50 / Ki Values (nM)Key References
Danusertib (PHA-739358) Aurora A, B, C; AblAurora A: 13 nMAurora B: 79 nMAurora C: 61 nMAbl: 25 nM[3][8][9]
Tozasertib (VX-680/MK-0457) Aurora A, B, CAurora A: 0.6 nM (Ki)Aurora B: 18 nM (Ki)Aurora C: 4.6 nM (Ki)Flt3: 30 nM (Ki)Bcr-Abl: 30 nM (Ki)[10][11][12]
AT7519 CDKsMulti-CDK inhibitor, specific IC50 values vary across CDK subtypes.[6][13]
TG-02 (Zotiraciclib) CDK9, CDK2, FLT3, JAK2CDK9: 3 nMCDK2: 5 nMFLT3: 19 nMJAK2: 19 nM[14][15]

Table 1: Comparative Kinase Inhibitory Potency. IC50 and Ki values represent the concentration required for 50% inhibition or the inhibition constant, respectively, in cell-free kinase assays.

Causality Behind Experimental Choices: The selection of targets for these inhibitors is rooted in their known roles in cancer. Aurora kinases are essential for mitosis, and their overexpression is common in tumors.[9] Similarly, CDKs are master regulators of the cell cycle, while JAK2 and FLT3 are critical in hematological malignancies.[7][16] The development of inhibitors against these targets is a rational approach to arresting cancer cell proliferation.

Translating enzymatic inhibition into cellular effects is the cornerstone of drug development. The following table summarizes the anti-proliferative activity of these compounds in various cancer cell lines.

InhibitorCell Line(s)Anti-proliferative IC50Key Cellular EffectsKey References
Danusertib C13, A2780cp (Ovarian)1.83 - 19.89 µMG2/M cell cycle arrest, induction of polyploidy and autophagy.[3]
Leukemic cell lines0.05 - 3.06 µMInhibition of CrkL phosphorylation.[3]
Tozasertib HL-60 (AML)~300 nMG2/M arrest, endoreduplication, apoptosis.[17]
Various solid tumors<10 µMInhibition of histone H3 phosphorylation.[12]
AT7519 Solid tumors, LymphomaDose-dependent activityReduction in markers of CDK activity.[6][13]
TG-02 (Zotiraciclib) HCT-116 (Colon)33 nMG1 cell cycle arrest, apoptosis.[14]
DU145 (Prostate)140 nMInhibition of pRb phosphorylation.[14]

Table 2: Comparative Cellular Activity of Kinase Inhibitors. IC50 values represent the concentration required to inhibit cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the data.

Aurora kinases are central to cell division. Tozasertib and Danusertib disrupt this pathway, leading to mitotic arrest and apoptosis.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Tozasertib Tozasertib (VX-680) Danusertib Tozasertib->Aurora_A Inhibits Tozasertib->Aurora_B Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of inhibitor (e.g., Tozasertib) Incubation 3. Mix inhibitor with reaction mix and incubate at 37°C Compound_Prep->Incubation Reagent_Prep 2. Prepare kinase, substrate, and ATP reaction mix Reagent_Prep->Incubation Detection 4. Add detection reagent (e.g., luminescence-based) Incubation->Detection Measurement 5. Measure signal (e.g., luminescence) Detection->Measurement Analysis 6. Plot dose-response curve and calculate IC50 Measurement->Analysis

References

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment of 3-(1H-pyrazol-4-yl)aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The 3-(1H-pyrazol-4-yl)aniline moiety represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of numerous kinase inhibitors and other targeted therapeutics.[1][2][3][4] However, this same versatility presents a critical challenge: the potential for unintended off-target interactions. Off-target binding is a primary driver of drug toxicity and clinical trial failure, making a rigorous and early assessment of a compound's selectivity profile not just a regulatory hurdle, but a fundamental component of rational drug design.[5][6]

This guide provides an in-depth, technically-grounded comparison of methodologies to comprehensively profile the selectivity of novel compounds built around the this compound core. We will move beyond simple checklists, explaining the causality behind experimental choices and presenting a self-validating workflow from predictive modeling to proteome-wide cellular analysis. For illustrative purposes, we will use hypothetical data for a candidate molecule, "PZA-47," and compare its profile against established drugs like Crizotinib and AT13387 (Onalespib) to provide a real-world context for data interpretation.

Part 1: The Integrated Workflow for Selectivity Profiling

A robust selectivity assessment is not a single experiment but a multi-tiered strategy. Each stage provides a different level of resolution, building a comprehensive picture of the compound's interaction landscape. The goal is to identify liabilities early and make informed decisions, saving significant time and resources.[6]

G cluster_0 Tier 1: In Silico & Predictive Analysis cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular Target Validation cluster_3 Tier 4: Unbiased Proteome-Wide Assessment a Compound Structure (e.g., PZA-47) b In Silico Off-Target Prediction (Ligand-based, Structure-based) a->b Initial Hypothesis Generation c Broad Kinase Panel Screen (e.g., KINOMEscan®) b->c Guide Panel Selection d Dose-Response (IC50/Kd) for Primary Hits c->d Confirm Potency e Cellular Thermal Shift Assay (CETSA®) (Target Engagement) d->e Validate in Cellular Context f Phospho-protein Western Blot (Pathway Modulation) e->f Confirm Functional Effect g Chemical Proteomics (Affinity Chromatography-MS) f->g Discover Novel Off-Targets h Phenotypic Screening (Identify Unexpected Effects) g->h Correlate Targets with Phenotype i Comprehensive Selectivity Profile (Informed Decision-Making) h->i

Figure 1: A tiered workflow for comprehensive selectivity profiling.

Part 2: Foundational In Vitro Profiling: The Kinome Scan

For any compound derived from a kinase inhibitor scaffold, the initial and most critical step is a broad biochemical screen against a panel of kinases. The most widely used method is a competitive binding assay, such as DiscoverX's KINOMEscan®, which measures the ability of a test compound to displace a reference ligand from the ATP-binding site of a large number of kinases.[7][8]

Causality Behind the Choice: Why a binding assay over an enzymatic assay for the initial screen?

  • Breadth: It is technically more feasible to run hundreds of binding assays in parallel than functional enzymatic assays.[9]

  • Universality: The assay format is independent of the kinase's specific substrate or mechanism of action, allowing for a standardized comparison across the entire kinome.

  • Data Purity: The readout is directly coupled to target interaction, avoiding potential artifacts from assay components that can plague enzymatic assays.[9]

Experimental Protocol: Large-Panel Kinase Screen
  • Compound Preparation: Solubilize PZA-47 in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) to capture even weak interactions. This concentration is chosen to be significantly above the expected on-target potency to maximize the discovery of potential off-targets.

  • Assay Principle:

    • Kinases are tagged with DNA and immobilized on a solid support (e.g., beads).

    • An ATP-site directed reference ligand (probe) is added, which binds to the immobilized kinases.

    • The test compound (PZA-47) is introduced. If it binds to a kinase, it will prevent the probe from binding.

    • The amount of bound probe is quantified (e.g., via qPCR of the DNA tag). The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 10% or < 35%.

G cluster_0 Competitive Binding Assay Principle cluster_1 Scenario A: No Inhibition cluster_2 Scenario B: Inhibition p1 Immobilized Kinase p2 Tagged Ligand p3 Test Compound (PZA-47) A_Kinase Kinase A_Ligand Ligand A_Complex Kinase-Ligand Complex (High Signal) A_Kinase->A_Complex A_Ligand->A_Complex A_Compound PZA-47 A_Compound->A_Complex No Binding B_Kinase Kinase B_Compound PZA-47 B_Complex Kinase-Compound Complex (Low Signal) B_Kinase->B_Complex B_Ligand Ligand B_Ligand->B_Complex Displaced B_Compound->B_Complex

Figure 2: Workflow for a competitive binding kinase assay.

Data Presentation and Interpretation

The initial screen identifies a list of potential targets. The next crucial step is to determine the potency (Kd or IC50) for these hits to differentiate potent off-targets from insignificant interactions.

Table 1: Hypothetical Kinome Scan Results (% Inhibition at 1 µM)

Target KinasePZA-47 (Hypothetical)Crizotinib (Reference)[10]AT13387 (Reference)[11]Kinase Family
ALK 99.8% 98.5% 5%Tyrosine Kinase
MET 15%99.2% 8%Tyrosine Kinase
ROS1 65%97.0% 3%Tyrosine Kinase
HSP90α 5%2%99.9% Chaperone
ABL185%45%10%Tyrosine Kinase
SRC78%30%12%Tyrosine Kinase
CDK245%15%6%Ser/Thr Kinase
ROCK292%60%4%Ser/Thr Kinase
PIM13%5%2%Ser/Thr Kinase

Data for reference compounds are illustrative and based on their known primary targets.

From this primary screen, PZA-47 shows high potency against its intended target (ALK) but also significant inhibition of ABL1, SRC, and ROCK2, which now require full dose-response analysis.

Part 3: Cellular Target Engagement & Selectivity

Biochemical assays with purified proteins are essential but can be misleading. A compound's activity in the complex, crowded environment of a living cell is the true test. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm direct target engagement in situ.[12][13]

Causality Behind the Choice: Why use CETSA?

  • Label-Free: It requires no modification of the compound, avoiding potential changes to its binding properties.[12]

  • Physiological Context: It measures target binding in intact cells or even tissues, accounting for factors like cell permeability and intracellular ATP concentrations that can affect a compound's potency.

  • Universal Applicability: It can be applied to virtually any protein target, not just enzymes.

Experimental Protocol: CETSA Workflow
  • Cell Treatment: Treat intact cells (e.g., an ALK-driven cancer cell line) with PZA-47 across a range of concentrations. A vehicle control (DMSO) is essential.

  • Thermal Challenge: Heat the cell lysates at various temperatures (e.g., 40°C to 70°C). The principle is that a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures compared to its unbound state.[13]

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble, stabilized proteins remain in the supernatant.

  • Quantification: Analyze the amount of the target protein (e.g., ALK) remaining in the supernatant using methods like Western Blot or, for proteome-wide analysis, Mass Spectrometry (MS).

  • Data Analysis: Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of PZA-47 confirms direct binding and engagement.

G a Treat Intact Cells (Vehicle vs. PZA-47) b Lyse Cells a->b c Heat Lysates (Temperature Gradient) b->c d Separate Soluble & Aggregated Proteins c->d e Quantify Soluble Target Protein (Western Blot or MS) d->e f Plot Melting Curve (Shift Indicates Engagement) e->f

Figure 3: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).

By performing CETSA coupled with MS (termed Thermal Proteome Profiling), one can simultaneously assess the thermal stability of thousands of proteins, providing a proteome-wide, unbiased view of a compound's cellular off-targets.[14]

Part 4: Comparative Selectivity Analysis

The ultimate goal is to integrate data from all tiers to build a comprehensive selectivity profile. This allows for an objective comparison against alternative compounds. A selectivity score can be a useful metric, but a qualitative and quantitative comparison table is often more insightful for decision-making.

Table 2: Comparative Selectivity and Off-Target Profile

ParameterPZA-47 (Hypothetical Data)Crizotinib (ALK/MET Inhibitor)AT13387 (HSP90 Inhibitor)
Primary On-Target(s) ALKALK, MET, ROS1HSP90
On-Target Potency (Kd) 1.2 nMALK: ~20 nM; MET: ~5 nM[10]0.71 nM[15]
Key Biochemical Off-Targets (>80% Inh. @ 1µM) ABL1, SRC, ROCK2Multiple kinases, varies by panelMinimal kinase off-targets
Confirmed Cellular Off-Targets (via CETSA) ABL1, ROCK2To be determined experimentallyHSP90 client proteins (e.g., EGFR, AKT)[11][16]
Known Clinical Side Effects Linked to Off-Targets Predicted: Vascular effects (ROCK2), Myelosuppression (ABL1)Visual disturbances, GI issues, edema.[10][17][18] Some may be off-target related.Diarrhea, fatigue, ocular toxicities.[15][19]
Overall Selectivity Profile Potent but polypharmacological, with significant off-targets in related kinase families.Spectrum-selective, targeting a defined set of kinases.Highly selective for its target class, with effects driven by client protein degradation.[20]

Expert Interpretation:

  • PZA-47: The hypothetical data suggest PZA-47 is a potent ALK inhibitor but its "selectivity" is low, exhibiting polypharmacology. The inhibition of ABL and SRC, common off-targets for ATP-competitive inhibitors, would need careful monitoring for related toxicities (e.g., those seen with early-generation BCR-ABL inhibitors). The potent ROCK2 inhibition is a significant finding that could predict cardiovascular side effects and warrants specific follow-up safety studies.

  • Crizotinib: Serves as a benchmark for a "spectrum-selective" drug. It was designed to hit ALK and MET and is highly effective, but its known side effects illustrate that even planned polypharmacology must be carefully managed.[10][21]

  • AT13387 (Onalespib): Represents a highly selective compound. Its therapeutic and toxicity profiles are primarily driven by the consequences of inhibiting its single target, HSP90, which in turn affects numerous "client" proteins.[11][19][20] This highlights a different aspect of selectivity: a selective drug can still have widespread biological effects if its target is a key cellular hub.

Conclusion

The off-target profiling of a promising scaffold like this compound is a critical, multi-faceted process that forms the bedrock of translational success. This guide outlines an integrated strategy that progresses logically from broad, predictive screening to high-resolution, unbiased cellular validation. By employing a combination of large-scale biochemical assays, cellular target engagement methods like CETSA, and proteome-wide approaches, researchers can build a comprehensive and reliable selectivity profile. Comparing this profile against well-characterized drugs provides the necessary context to understand potential liabilities, predict clinical side effects, and ultimately design safer, more effective medicines. Every protocol described herein is designed as part of a self-validating system, ensuring that each finding is confirmed with orthogonal methods, thereby upholding the highest standards of scientific integrity.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(1H-Pyrazol-4-yl)aniline Analogs as CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Among these, CDK2 has emerged as a significant target due to its critical role in cell cycle progression and its dysregulation in numerous cancers. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of inhibitors: 3-(1H-pyrazol-4-yl)aniline analogs, with a specific focus on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives. We will delve into the structure-activity relationships (SAR), in vitro potency against CDK2 and cancer cell lines, and the translational potential to in vivo applications, drawing upon key experimental data from the scientific literature.

Introduction: The Rationale for Targeting CDK2 with Pyrazole-Based Inhibitors

The cell division cycle is a tightly regulated process, and its deregulation is a hallmark of cancer. Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners cyclin E and cyclin A, governs the G1/S and S phases of the cell cycle. Overexpression or aberrant activation of the CDK2/cyclin E/A pathway is frequently observed in various malignancies, making it an attractive target for therapeutic intervention.

The pyrazole scaffold has proven to be a versatile core in medicinal chemistry, offering a unique combination of hydrogen bonding capabilities and structural rigidity. This has led to the development of numerous kinase inhibitors. The this compound framework, in particular, provides a key structural motif for interaction with the ATP-binding pocket of kinases like CDK2.

In Vitro Efficacy: A Head-to-Head Comparison of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Analogs

A significant body of research has focused on the synthesis and in vitro evaluation of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents and CDK2 inhibitors. A pivotal study by Huang et al. provides a detailed investigation into the structure-activity relationships of this series.[1][2]

Enzymatic Inhibition of CDK2/Cyclin E

The primary measure of in vitro efficacy for this series is the direct inhibition of the CDK2/cyclin E kinase complex. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of potency.

Compound IDAniline Substitution (R)CDK2/cyclin E IC50 (µM)[1][2]
5a H0.98 ± 0.06
5b 4-CH31.25 ± 0.09
5c 4-F1.13 ± 0.08
5d 4-Cl1.05 ± 0.07
5e 4-OCH31.31 ± 0.10
6a 2-F2.54 ± 0.18
6b 2-Cl2.17 ± 0.15
7a 3-F1.88 ± 0.13
7b 3-Cl1.65 ± 0.11
8a 2,4-diF1.42 ± 0.10
8b 3,4-diCl1.28 ± 0.09

Key Insights from In Vitro Enzymatic Assays:

  • Unsubstituted Aniline (5a) as a Potent Scaffold: The parent compound with an unsubstituted aniline ring (5a) demonstrated the most potent inhibition of CDK2/cyclin E with an IC50 of 0.98 µM.[1][2]

  • Impact of Substituents on the Aniline Ring:

    • Substitutions at the para-position (4-position) of the aniline ring were generally well-tolerated, with electron-donating (CH3, OCH3) and electron-withdrawing (F, Cl) groups resulting in only a slight decrease in potency compared to the unsubstituted analog.[1][2]

    • Substitutions at the ortho- (2-position) and meta- (3-position) positions led to a noticeable decrease in inhibitory activity. This suggests that steric hindrance or altered electronic properties at these positions may disrupt optimal binding within the CDK2 active site.[1][2]

    • Disubstituted analogs showed intermediate potency, suggesting a complex interplay of electronic and steric factors.

Antiproliferative Activity in Cancer Cell Lines

To assess the translation of enzymatic inhibition to cellular effects, the antiproliferative activity of these analogs was evaluated against human breast cancer (MCF-7) and mouse melanoma (B16-F10) cell lines.

Compound IDAniline Substitution (R)MCF-7 IC50 (µM)[1][2]B16-F10 IC50 (µM)[1][2]
5a H1.88 ± 0.112.12 ± 0.15
5b 4-CH32.35 ± 0.172.87 ± 0.21
5c 4-F2.11 ± 0.152.54 ± 0.19
5d 4-Cl1.96 ± 0.142.28 ± 0.17
5e 4-OCH32.58 ± 0.193.11 ± 0.23

Key Insights from Antiproliferative Assays:

  • Correlation with Enzymatic Activity: The antiproliferative activity against both MCF-7 and B16-F10 cell lines generally correlated with the CDK2 inhibitory potency. Compound 5a again emerged as the most active in this series, with IC50 values of 1.88 µM and 2.12 µM against MCF-7 and B16-F10 cells, respectively.[1][2]

  • Cellular Permeability and Target Engagement: The observed cellular activity indicates that these compounds are capable of crossing the cell membrane and engaging with their intracellular target, CDK2.

Experimental Protocol: In Vitro CDK2 Kinase Assay

To ensure scientific integrity, a typical protocol for determining the in vitro inhibitory activity of these compounds against CDK2 is outlined below.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare assay buffer: (e.g., Tris-HCl, MgCl2, DTT) prep2 Dilute recombinant human CDK2/cyclin E enzyme prep3 Prepare serial dilutions of test compounds in DMSO prep4 Prepare substrate solution: (e.g., Histone H1) and ATP reaction1 Add enzyme, compound, and buffer to a 96-well plate prep4->reaction1 Components Added reaction2 Initiate reaction by adding ATP and substrate mixture reaction3 Incubate at 30°C for a specified time (e.g., 30 min) detection1 Terminate the reaction (e.g., add stop solution) reaction3->detection1 Reaction Stopped detection2 Quantify substrate phosphorylation (e.g., using ADP-Glo™ Kinase Assay) detection3 Measure luminescence or radioactivity analysis1 Plot % inhibition vs. compound concentration detection3->analysis1 Data Input analysis2 Calculate IC50 values using non-linear regression

Caption: Workflow for a typical in vitro CDK2 kinase inhibition assay.

Molecular Interactions: A Look into the Binding Mode

Molecular docking studies have provided valuable insights into how these N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives interact with the ATP-binding site of CDK2.[1][2]

G cluster_cdk2 CDK2 ATP-Binding Pocket cluster_inhibitor Inhibitor Moiety hinge Hinge Region (e.g., Leu83) hydrophobic_pocket1 Hydrophobic Pocket I (e.g., Ile10, Val18) hydrophobic_pocket2 Hydrophobic Pocket II (e.g., Ala31, Leu134) gatekeeper Gatekeeper Residue (e.g., Phe80) pyrazole Pyrazole Core pyrazole->hinge H-bonds aniline Aniline Ring aniline->hydrophobic_pocket1 Hydrophobic Interactions phenyl1 N1-Phenyl Ring phenyl1->hydrophobic_pocket2 Hydrophobic Interactions phenyl2 C3-Phenyl Ring phenyl2->gatekeeper π-π Stacking

Caption: Key interactions of pyrazole-aniline inhibitors with the CDK2 active site.

The pyrazole core typically forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The aniline and phenyl substituents occupy various hydrophobic pockets, contributing to the overall binding affinity. The specific orientation and interactions of these groups, as influenced by the substitution pattern, dictate the inhibitory potency.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While comprehensive in vivo efficacy data for the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline series is not extensively published in a single comparative study, the in vivo potential of pyrazole-based CDK2 inhibitors has been demonstrated in other studies. For instance, another class of 3-aminopyrazole CDK2 inhibitors has shown significant in vivo antitumor activity.[3] A lead compound from this series, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, exhibited greater than 50% tumor growth inhibition in a mouse xenograft model at a non-toxic dose.[3]

This provides a strong rationale for the further preclinical development of potent this compound analogs. Key considerations for advancing these compounds to in vivo studies include:

  • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) profiles are critical for achieving and maintaining therapeutic concentrations in vivo.

  • Toxicity: In vivo toxicity studies are essential to determine the safety profile and therapeutic window of the compounds.

  • Target Engagement in Vivo: Demonstrating that the compound inhibits CDK2 activity within the tumor tissue is a crucial step in validating its mechanism of action in a living system.

Experimental Protocol: Murine Xenograft Model for In Vivo Efficacy

A standard experimental workflow to evaluate the in vivo antitumor efficacy of a lead candidate from this series would involve a murine xenograft model.

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_evaluation Efficacy Evaluation setup1 Implant human tumor cells (e.g., MCF-7) subcutaneously into immunodeficient mice setup2 Allow tumors to grow to a palpable size (e.g., 100-200 mm³) setup3 Randomize mice into treatment and control groups treatment1 Administer test compound (e.g., orally or intraperitoneally) at various doses setup3->treatment1 Dosing Starts treatment2 Administer vehicle to the control group treatment3 Monitor tumor volume and body weight regularly endpoint1 Sacrifice mice at the end of the study treatment3->endpoint1 Study Conclusion endpoint2 Excise tumors and weigh them endpoint3 Perform pharmacodynamic analysis (e.g., Western blot for p-Rb) evaluation1 Calculate Tumor Growth Inhibition (TGI) endpoint3->evaluation1 Data for Analysis evaluation2 Assess statistical significance of the results

Caption: Workflow for a typical in vivo xenograft study.

Conclusion and Future Directions

The N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline scaffold represents a promising starting point for the development of novel CDK2 inhibitors. In vitro studies have identified compound 5a as a lead candidate with sub-micromolar inhibitory activity against CDK2 and low micromolar antiproliferative effects against cancer cell lines.

The path forward necessitates a comprehensive in vivo evaluation of the most potent analogs. This should include pharmacokinetic profiling and efficacy studies in relevant cancer models. Furthermore, medicinal chemistry efforts could focus on optimizing the scaffold to enhance potency, selectivity, and drug-like properties. The demonstrated in vivo efficacy of other pyrazole-based CDK inhibitors provides a strong impetus for the continued investigation of this compound class as a potential cancer therapeutic.

References

A Senior Application Scientist's Guide to Benchmarking 3-(1H-pyrazol-4-yl)aniline Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and prevalence in a multitude of clinically successful therapeutic agents.[1][2] Its unique electronic and steric properties make it an ideal framework for designing potent and selective enzyme inhibitors. Within the vast landscape of drug discovery, the inhibition of protein kinases has emerged as a particularly fruitful strategy, especially in oncology.[1][2] Protein kinases, often dysregulated in cancer, are critical nodes in the signaling pathways that govern cell proliferation, survival, and differentiation. The pyrazole core is a key feature in several FDA-approved kinase inhibitors, underscoring its significance in this therapeutic area.[1]

This guide provides a comprehensive framework for benchmarking the performance of a novel pyrazole-containing compound, 3-(1H-pyrazol-4-yl)aniline. Our objective is to delineate a rigorous, multi-tiered experimental strategy to characterize its biological activity, identify its most probable kinase targets, and objectively compare its efficacy against established, clinically relevant drugs. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Based on extensive structure-activity relationship (SAR) data for pyrazole derivatives, we hypothesize that this compound functions as a competitive inhibitor of protein kinases. The 3-aminopyrazole moiety is a well-established hinge-binding motif in numerous kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs).[3][4] Furthermore, the 4-substituted aniline portion of the molecule can be readily modified to achieve selectivity and potency against various kinase targets, including vascular endothelial growth factor receptors (VEGFRs).[5][6]

Therefore, our benchmarking strategy will focus on evaluating this compound against key kinases implicated in cancer progression, namely CDK2 and VEGFR2 . As comparators, we have selected the following established drugs:

  • For CDK2: Roscovitine , a well-characterized experimental CDK inhibitor.

  • For VEGFR2: Sunitinib and Sorafenib , both FDA-approved multi-kinase inhibitors with potent activity against VEGFR2.[5][6]

  • Broad-Spectrum Pyrazole-Based Kinase Inhibitors: Crizotinib (an ALK/MET/ROS1 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor) will be included in initial screens to assess the broader selectivity profile of our test compound.[7][8]

This guide will detail the necessary in vitro and in vivo assays to build a comprehensive performance profile of this compound, providing the critical data needed for further preclinical and clinical development.

Part 1: In Vitro Characterization: Potency, Selectivity, and Target Engagement

The initial phase of our investigation focuses on the direct interaction between this compound and its putative kinase targets. We will determine its inhibitory potency, assess its selectivity across a panel of kinases, and confirm its engagement with the target protein in a cellular context.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust and high-throughput method for determining the IC50 values of kinase inhibitors.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of This compound and comparator drugs (DMSO) dispense_compounds Dispense compounds/ controls into 384-well plate compound_prep->dispense_compounds reagent_prep Prepare kinase, substrate, and ATP solutions add_kinase Add kinase enzyme to wells reagent_prep->add_kinase dispense_compounds->add_kinase initiate_reaction Initiate reaction with ATP/substrate mix add_kinase->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation->stop_reaction add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP stop_reaction->add_detection_reagent measure_luminescence Measure luminescence add_detection_reagent->measure_luminescence calculate_inhibition Calculate percent inhibition measure_luminescence->calculate_inhibition determine_ic50 Determine IC50 values using dose-response curve fitting calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound and comparator drugs (Roscovitine, Sunitinib, Sorafenib, Crizotinib, Ruxolitinib) in 100% DMSO.

  • Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well white plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction:

    • Add 5 µL of kinase solution (CDK2/Cyclin E, VEGFR2, ALK, JAK2) to each well.

    • Add 5 µL of a mixture of the respective substrate and ATP (at the Km concentration for each kinase) to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[9]

Expected Outcome: This assay will provide the IC50 values of this compound against CDK2 and VEGFR2, allowing for a direct comparison of its potency with the established inhibitors. The results will also indicate its selectivity against other kinases like ALK and JAK2.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This allows for the confirmation that the compound not only inhibits the kinase in a purified system but also binds to it within intact cells.

Experimental Workflow:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture relevant cell lines (e.g., MCF-7 for CDK2, HepG2 for VEGFR2) treat_cells Treat cells with this compound or vehicle (DMSO) cell_culture->treat_cells aliquot_cells Aliquot cell suspensions treat_cells->aliquot_cells heat_samples Heat aliquots at different temperatures (e.g., 40-70°C) aliquot_cells->heat_samples cell_lysis Lyse cells and separate soluble and aggregated proteins heat_samples->cell_lysis western_blot Analyze soluble fraction by Western Blot for target protein cell_lysis->western_blot quantify_bands Quantify band intensity western_blot->quantify_bands plot_curve Plot melting curve to determine thermal shift quantify_bands->plot_curve G cluster_prep Preparation cluster_incubation Incubation and Reaction cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed cancer cell lines in 96-well plates treat_cells Treat cells with serial dilutions of compounds after 24h seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours to allow formazan crystal formation add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_gi50 Determine GI50 values calculate_viability->determine_gi50 G cluster_cdk2 CDK2 Signaling Pathway cluster_vegfr2 VEGFR2 Signaling Pathway CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Progression E2F->S_Phase promotes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Endothelial Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis cell_injection Subcutaneously inject cancer cells (e.g., HCT116 or PC-3) into immunodeficient mice tumor_growth Monitor tumor growth cell_injection->tumor_growth randomization Randomize mice into treatment groups when tumors reach a specific size tumor_growth->randomization dosing Administer this compound, comparator drugs, or vehicle daily randomization->dosing measure_tumor Measure tumor volume and body weight regularly dosing->measure_tumor endpoint Continue treatment until tumors reach a predetermined endpoint measure_tumor->endpoint plot_growth_curves Plot tumor growth curves endpoint->plot_growth_curves calculate_tgi Calculate Tumor Growth Inhibition (TGI) plot_growth_curves->calculate_tgi

References

A Senior Application Scientist’s Guide to Enhancing Reproducibility in c-Met Kinase Assays: A Comparative Analysis Featuring a 3-(1H-pyrazol-4-yl)aniline-based Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Reproducibility Imperative in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of drug targets.[1] The dysregulation of kinase signaling is a hallmark of many cancers, making the development of small molecule inhibitors a cornerstone of targeted therapy.[2] The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-established driver of cell proliferation, survival, and invasion, and its overexpression is implicated in numerous malignancies.[3][4] Consequently, inhibitors targeting c-Met, often built around scaffolds like 3-(1H-pyrazol-4-yl)aniline, are of significant therapeutic interest.[5]

However, the path from a promising chemical scaffold to a validated clinical candidate is fraught with challenges, chief among them being the "reproducibility crisis".[6] The inability to consistently reproduce experimental results not only undermines scientific integrity but also leads to a tremendous waste of resources.[7] This guide, written from the perspective of a senior application scientist, eschews a simple recitation of protocols. Instead, it provides a deep, comparative analysis of two common assay formats used to characterize a model c-Met inhibitor, which we will call "Pyrazol-Metinib," a potent inhibitor derived from the this compound scaffold.

Our objective is to dissect the variables that govern experimental success and to build a framework for a self-validating system. We will explore a complex, biologically-rich cell-based assay and contrast it with a controlled, reductionist biochemical assay, providing the logic behind experimental choices and the data to support them.

Part 1: The Cell-Based Approach — Quantifying Cellular Potency and Navigating Biological Complexity

The ultimate test of a drug candidate is its effect within a living system. Cell-based assays are indispensable as they provide a biologically relevant context, accounting for critical factors like cell membrane permeability, efflux pump activity, and potential off-target effects that are invisible in a purified system.[8] Here, we detail a common method for determining the half-maximal inhibitory concentration (IC50) of Pyrazol-Metinib in a cancer cell line known to be addicted to c-Met signaling.

Core Methodology: Cell Viability IC50 Determination in Hs746T Gastric Cancer Cells

The Hs746T cell line harbors a c-Met gene amplification, making its proliferation and survival highly dependent on c-Met kinase activity.[9] This provides a robust biological system where inhibition of c-Met should directly translate to a measurable decrease in cell viability. We will utilize a luminescence-based assay (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active, viable cells.

  • Cell Line Authentication & Culture:

    • Causality: The identity and purity of your cell line are the bedrock of reproducibility. Misidentified or cross-contaminated cell lines are a primary source of spurious data.[10][11] Genetic drift from high passage numbers can alter the very characteristics, such as c-Met dependency, that make the model relevant.[12]

    • Protocol:

      • Obtain Hs746T cells from a reputable repository (e.g., ATCC).

      • Upon receipt, perform Short Tandem Repeat (STR) profiling to confirm the cell line's identity against established databases.[13]

      • Culture cells in the recommended medium (e.g., RPMI-1640 + 10% FBS) for no more than 15-20 passages.[12] Maintain a frozen stock of low-passage cells.

      • Routinely test for mycoplasma contamination.

  • Cell Seeding:

    • Causality: Inconsistent cell numbers lead directly to variability in the final signal. Over- or under-confluency at the time of treatment can alter cellular metabolism and drug response.[8][14] An "edge effect," where wells at the perimeter of a plate evaporate faster, can concentrate media components and affect cell growth, skewing results.[15]

    • Protocol:

      • Harvest cells during the logarithmic growth phase.

      • Perform an accurate cell count using a hemocytometer or automated cell counter.

      • Dilute cells to a pre-optimized density (e.g., 5,000 cells/well) in a 96-well, white-walled, clear-bottom plate.

      • To mitigate edge effects, do not use the outermost wells for experimental data; instead, fill them with sterile PBS or media.[15]

      • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Causality: The accuracy of the dose-response curve depends entirely on the accuracy of the serial dilutions. The solubility of the compound in the final assay medium is also critical.

    • Protocol:

      • Prepare a 10 mM stock solution of Pyrazol-Metinib in 100% DMSO.

      • Perform a serial dilution series in DMSO to create 1000X stocks of the desired final concentrations.

      • Further dilute these stocks in culture medium to create 2X working solutions. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%) across all wells, including the vehicle control.

      • Remove the seeding medium from the cell plate and add 100 µL of the appropriate 2X compound solution to each well.

      • Incubate for 72 hours.

  • Viability Measurement & Data Analysis:

    • Causality: The choice of data analysis method significantly impacts the calculated IC50 value. A non-linear regression provides a more accurate fit for dose-response data than a simple linear interpolation.[16][17]

    • Protocol:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read luminescence on a plate reader.

      • Normalize the data: Set the vehicle control (0.1% DMSO) as 100% viability and a "no cells" or high-concentration inhibitor well as 0% viability.

      • Plot the normalized response against the log of the inhibitor concentration and fit the data using a four-parameter logistic (4PL) curve to determine the IC50.[17]

Cell_Based_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Auth Cell Line Authentication (STR) Culture Culture Low Passage Cells Auth->Culture Seed Seed 96-Well Plate (5,000 cells/well) Culture->Seed Adhere Adhere (24h) Seed->Adhere Treat Treat with Pyrazol-Metinib Dilution Series (72h) Adhere->Treat Lyse Add Viability Reagent (Lysis & ATP measurement) Treat->Lyse Read Read Luminescence Lyse->Read Analyze Normalize & Plot 4PL Curve Fit Read->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Workflow for cell-based IC50 determination.

Assessing Reproducibility: A Data-Driven Perspective

Even with a robust protocol, biological systems introduce inherent variability. Tracking key metrics across experiments is crucial for assessing reproducibility.

Parameter Experiment 1 Experiment 2 Experiment 3 Summary
Cell Passage #p+5p+8p+6Low & Consistent
Seeding Density5,000/well5,100/well4,900/well< 5% Variance
IC50 (nM) 15.2 21.5 17.1 Mean: 17.9 nM
Std. Dev. 3.2
%CV 17.9%

A coefficient of variation (%CV) approaching 20% is not uncommon in cell-based assays but highlights the need for stringent controls. The primary drivers of this variability are often the biological factors discussed: subtle differences in cell health, metabolic state, and the precise number of doublings during the 72-hour incubation.

Part 2: The Biochemical Approach — Isolating the Target for Precise Measurement

To complement the cell-based data, a biochemical assay is essential. This approach removes all cellular complexity to measure the direct interaction between Pyrazol-Metinib and the isolated c-Met kinase domain. It is the cleanest way to confirm on-target activity and is invaluable for structure-activity relationship (SAR) studies during lead optimization.

Core Methodology: Cell-Free c-Met Kinase Inhibition Assay

We will use a luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP and a lower luminescent signal.

  • Reagent Preparation:

    • Causality: The purity and activity of the recombinant kinase are paramount. The concentration of ATP relative to its Michaelis-Menten constant (Km) is also a critical variable; using an ATP concentration near the Km value makes the assay more sensitive to competitive inhibitors.[18]

    • Protocol:

      • Obtain high-purity, active recombinant c-Met kinase domain (e.g., amino acids 956-1390).[3]

      • Use a validated, universal kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

      • Prepare Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

      • Prepare an ATP solution at 2X the final desired concentration (e.g., 20 µM, which is near the reported Km for c-Met).

  • Assay Execution:

    • Causality: Precise liquid handling and consistent incubation times are key to minimizing technical variability in a high-throughput format.

    • Protocol:

      • Prepare a serial dilution of Pyrazol-Metinib in kinase buffer with a constant, low percentage of DMSO (e.g., ≤ 1%).

      • In a 384-well plate, add 5 µL of the inhibitor solution (or vehicle control).

      • Add 10 µL of a 2X enzyme/substrate mix (containing c-Met and peptide substrate in kinase buffer).

      • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

      • Incubate at 30°C for a pre-determined time (e.g., 60 minutes) within the linear range of the reaction.

  • Signal Detection & Data Analysis:

    • Causality: The detection steps involve enzymatic reactions that must go to completion for a stable and accurate signal.

    • Protocol:

      • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.

      • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

      • Read luminescence on a plate reader.

      • Normalize data: Set the vehicle control (no inhibitor) as 100% activity and a "no enzyme" control as 0% activity.

      • Plot normalized activity against the log of inhibitor concentration and fit with a 4PL curve to determine the IC50.

Biochemical_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinase Reaction cluster_detection Phase 3: Signal Detection Inhibitor Prepare Pyrazol-Metinib Dilution Series Mix Combine Inhibitor & Enzyme Mix Inhibitor->Mix Enzyme Prepare Enzyme/Substrate Master Mix Enzyme->Mix ATP Prepare ATP Solution Initiate Initiate with ATP Incubate (60 min) ATP->Initiate Mix->Initiate Stop Stop Reaction (Add ADP-Glo Reagent) Initiate->Stop Detect Add Detection Reagent (Converts ADP to Signal) Stop->Detect Read Read Luminescence Detect->Read Analyze Normalize & Determine IC50 Read->Analyze

Caption: Workflow for biochemical c-Met kinase assay.

Assessing Reproducibility: Precision and Control

The controlled nature of the biochemical assay typically yields much lower variability.

Parameter Experiment 1 Experiment 2 Experiment 3 Summary
Enzyme Lot #Lot ALot ALot AConsistent
ATP Conc. (µM)101010Consistent
IC50 (nM) 4.1 4.5 4.3 Mean: 4.3 nM
Std. Dev. 0.2
%CV 4.7%

A %CV of less than 10% is achievable and expected for a well-optimized biochemical assay. The significantly lower variability compared to the cell-based assay underscores the impact of removing biological complexity. Note the difference in absolute potency: the biochemical IC50 (4.3 nM) is lower than the cellular IC50 (17.9 nM). This is common and reflects the "extra work" the compound must do in a cell (e.g., cross membranes, avoid efflux, compete with high intracellular ATP concentrations).

Part 3: A Unified Framework for Reproducible Data

Neither assay is "better"; they are complementary tools that answer different questions. The key to reproducibility is understanding their respective strengths and weaknesses and integrating them into a self-validating workflow.

Comparative Guide: Cell-Based vs. Biochemical Assays
Metric Cell-Based Assay (Viability) Biochemical Assay (ADP-Glo) Rationale & Insights
Biological Relevance HighLowThe cell-based assay integrates multiple biological processes, providing a better proxy for in vivo efficacy.
Primary Question What is the compound's effect on cell proliferation/survival?Does the compound directly inhibit the target kinase?Answers distinct but related questions: cellular potency vs. enzymatic potency.
Typical Variability Moderate to High (15-30% CV)Low (<10% CV)Biological complexity is the main driver of variability.
Key Reproducibility Factors Cell line identity, passage number, cell health, seeding density.[8][10][12]Enzyme quality, ATP concentration, buffer components.[18]Requires attention to different sets of critical variables.
Throughput ModerateHighBiochemical assays are generally faster and more amenable to automation.
Interference Potential Cytotoxicity unrelated to the target can create false positives.Compound fluorescence/quenching, luciferase inhibition.[19]Each format has its own specific potential artifacts.
Building a Self-Validating System

A trustworthy drug discovery cascade relies on orthogonal validation. The biochemical and cellular assays should be used in concert to build confidence in a compound's mechanism of action.

  • Primary Screen (Biochemical): Use the highly reproducible, high-throughput biochemical assay to screen compound libraries and perform initial SAR.

  • Secondary Validation (Cellular): Confirm that potent hits from the primary screen are active in a relevant cellular context using the c-Met dependent cell line.

  • Orthogonal Target Engagement: To bridge the two, a direct measure of target engagement in cells (e.g., a Western blot to measure the reduction of phosphorylated c-Met) can confirm the compound is hitting its intended target in the cellular environment.[20]

This multi-pronged approach ensures that a compound's activity is not an artifact of a single assay format and that its cellular effects are directly attributable to the inhibition of the intended target. By meticulously controlling the distinct variables of each system—from authenticating the cell line to controlling the ATP concentration—we can generate a robust, reproducible, and ultimately more predictive dataset.

References

A Senior Application Scientist's Guide to Computational Modeling of 3-(1H-pyrazol-4-yl)aniline Binding to Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of computational methodologies for predicting and analyzing the binding of 3-(1H-pyrazol-4-yl)aniline to various protein targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in field-proven insights, explaining the rationale behind experimental choices and providing a framework for self-validating computational workflows.

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its inherent structural features allow for versatile interactions within the ATP-binding pockets of numerous kinases, making it a privileged fragment in drug discovery.[1] Understanding and accurately predicting these interactions at a molecular level is paramount for designing potent and selective therapeutics. This guide will compare and contrast key in silico techniques to achieve this understanding.

The Strategic Imperative of Computational Modeling

In the landscape of drug discovery, computational modeling serves as a critical compass, guiding synthetic efforts and mitigating late-stage failures. For a scaffold like this compound, which can be decorated with various substituents to modulate its binding profile, in silico methods are indispensable for navigating the vast chemical space. These approaches allow for the rapid assessment of binding affinity, selectivity, and the elucidation of key molecular interactions, thereby prioritizing the most promising candidates for synthesis and experimental validation.[3][4][5]

Comparative Analysis of Core Computational Techniques

The selection of a computational method is a strategic decision dictated by the research question, available computational resources, and the desired level of accuracy. Here, we compare three workhorse techniques in computational drug discovery: Molecular Docking, Molecular Dynamics (MD) Simulations, and Free Energy Calculations.

Molecular Docking: A Rapid Triage for Binding Pose Prediction

Molecular docking is a high-throughput computational method that predicts the preferred orientation of a ligand when bound to a receptor.[6][7] It is an invaluable tool for initial screening of large compound libraries and for generating initial hypotheses about binding modes.

For a novel project involving this compound, molecular docking is the logical first step. Its primary utility lies in its speed, allowing for the rapid evaluation of hundreds or thousands of virtual compounds against a protein target. This "quick look" helps to prioritize a smaller, more manageable set of compounds for more rigorous computational or experimental analysis. The pyrazole scaffold, known for its hydrogen bonding capabilities, and the aniline moiety, which can be readily modified, make this initial screening crucial for exploring a wide range of potential interactions.[8][9][10]

This protocol outlines a typical workflow using AutoDock Vina, a widely used open-source docking program.

  • Receptor Preparation:

    • Obtain the crystal structure of CDK2 (e.g., PDB ID: 2VTO) from the Protein Data Bank.[6]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Define the binding site (the "grid box") around the known ATP-binding pocket.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor and ligand files, and the grid box parameters.

    • The program will generate a series of binding poses, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein.

docking_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain PDB Structure (e.g., 2VTO) Clean Remove Water & Ligands PDB->Clean Hydrogens_Prot Add Polar Hydrogens Clean->Hydrogens_Prot Charges_Prot Assign Charges Hydrogens_Prot->Charges_Prot Grid Define Binding Site Charges_Prot->Grid Docking Execute Docking (AutoDock Vina) Grid->Docking Ligand_3D Generate 3D Structure Charges_Lig Assign Charges Ligand_3D->Charges_Lig Bonds Define Rotatable Bonds Charges_Lig->Bonds Bonds->Docking Analysis Analyze Results (Binding Poses & Interactions) Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamics of Binding

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time. This technique simulates the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the protein.

Following the identification of promising binding poses from docking, MD simulations are employed to validate their stability. A high-ranking docked pose that is unstable in an MD simulation is likely a false positive. For a flexible molecule like this compound, understanding how it and the protein adapt to each other is crucial for a more accurate assessment of binding. Recent studies have successfully used MD simulations to analyze the stability of pyrazole-carboxamide derivatives in the active sites of enzymes like carbonic anhydrase.[11]

This protocol provides a generalized workflow using GROMACS, a popular MD simulation package.

  • System Preparation:

    • Use the top-ranked docked complex from the previous step.

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the box with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or inappropriate geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a simulation at constant pressure to ensure the correct density.

  • Production MD:

    • Run the main simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.

md_workflow Start Start with Docked Complex Setup System Preparation (Solvation & Ionization) Start->Setup Minimization Energy Minimization Setup->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: A generalized workflow for molecular dynamics simulations.

Free Energy Calculations: Towards Quantitative Binding Affinity Prediction

Free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP), aim to provide a more quantitative prediction of binding affinity. These methods are computationally intensive but offer a higher level of accuracy than docking scores.

When the goal is to differentiate between closely related analogs of this compound with subtle differences in binding affinity, free energy calculations are the preferred method. For instance, if synthetic efforts are focused on optimizing a particular substituent on the aniline ring, FEP can provide valuable guidance on which modifications are most likely to improve potency.

MM/PBSA is a popular end-state method that calculates the free energy of binding by analyzing snapshots from an MD trajectory.

  • Run MD Simulations:

    • Perform separate MD simulations for the complex, the free protein, and the free ligand.

  • Extract Snapshots:

    • Extract a number of snapshots (e.g., 100) from the equilibrated portion of each trajectory.

  • Calculate Energy Components:

    • For each snapshot, calculate:

      • The molecular mechanics energy in the gas phase.

      • The polar solvation energy (using the Poisson-Boltzmann equation).

      • The nonpolar solvation energy (often estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy:

    • ΔG_binding = G_complex - (G_receptor + G_ligand)

Data Summary and Comparison

Computational MethodPrimary OutputComputational CostTypical ApplicationKey AdvantageKey Limitation
Molecular Docking Binding pose, Scoring function (e.g., kcal/mol)Low (seconds to minutes per ligand)Virtual screening, Hypothesis generationHigh throughputScoring functions are often inaccurate for ranking
MD Simulations Trajectory of atomic motionModerate (hours to days)Stability assessment of docked poses, Conformational analysisProvides dynamic insights into bindingDoes not directly provide binding affinity
Free Energy Calculations Binding free energy (ΔG)High (days to weeks)Lead optimization, Ranking of congeneric seriesMore accurate prediction of binding affinityComputationally very expensive

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating systems. For instance, the stability of a docked pose in an MD simulation serves as a validation of the initial docking result. Furthermore, the convergence of free energy calculations over the simulation time provides an internal check on the reliability of the prediction. It is also crucial to compare computational predictions with experimental data whenever possible. For example, a good correlation between calculated binding affinities and experimentally determined IC50 or Ki values for a set of this compound analogs would validate the computational model.[12][13]

Conclusion

The computational modeling of this compound binding to protein targets is a multi-faceted endeavor that requires a strategic application of various in silico techniques. By starting with rapid and efficient methods like molecular docking and progressing to more rigorous and predictive approaches such as MD simulations and free energy calculations, researchers can build a comprehensive and reliable understanding of the molecular interactions driving binding. This tiered approach, grounded in the principles of scientific integrity and self-validation, is essential for accelerating the discovery and development of novel therapeutics based on this versatile chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1H-pyrazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(1H-pyrazol-4-yl)aniline, a compound often utilized in medicinal chemistry and materials science. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical causality and regulatory compliance to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data from structurally similar compounds, the anticipated hazard profile for this compound is summarized below.

Hazard ClassificationDescriptionSupporting Evidence for Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.GHS classifications for similar pyrazolyl aniline compounds indicate oral toxicity.[4][5][6]
Skin Corrosion/Irritation Causes skin irritation.The majority of related compounds are classified as skin irritants.[4][5][7]
Serious Eye Damage/Irritation Causes serious eye irritation.Consistently listed as a hazard for this class of compounds.[4][5][7]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or vapors can lead to respiratory tract irritation.[4][7][8]
Aquatic Toxicity Potentially toxic to aquatic life.Aniline, the parent compound, is very toxic to aquatic life with long-lasting effects.[2][3]

Given these potential hazards, direct disposal into sanitary sewer systems or general waste is strictly prohibited.[9][10] Such actions can lead to the contamination of waterways and harm aquatic organisms.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound, from the point of generation to final collection by a licensed waste management service.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling this compound for disposal, ensure the following are worn:

  • Safety Goggles or Face Shield: To protect against splashes and airborne particles.[11]

  • Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use.[11][12]

  • Laboratory Coat: To protect skin and clothing from contamination.[12]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[13][14]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.[13] For instance, avoid mixing with strong oxidizing agents or acids, as aniline derivatives can react violently with these substances.[15]

Container Management

The integrity and labeling of waste containers are mandated by regulatory bodies like OSHA and the EPA.[9][16]

  • Container Type: Use a container that is chemically compatible with aniline compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[13][17] Ensure the container has a secure, leak-proof screw-top cap.[17]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[18] The accumulation start date must also be clearly marked on the label.[18]

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas for temporary storage.[17]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Closure: Keep the waste container closed at all times except when adding waste.[19] This is a common point of regulatory violation and is crucial for preventing the release of vapors and ensuring safety.[19]

Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal company.[11]

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with certified waste management vendors.

  • Documentation: Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal.[18] This documentation is essential for regulatory compliance.[18]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa ehs Contact EHS for Waste Pickup saa->ehs disposal Licensed Vendor Disposal ehs->disposal

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.[12]

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.[12]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[15]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.[12]

  • Reporting: Report the spill to your institution's EHS department.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility.

References

Navigating the Safe Handling of 3-(1H-pyrazol-4-yl)aniline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Hazard Profile

3-(1H-pyrazol-4-yl)aniline belongs to a class of compounds that requires careful handling due to potential health risks. Based on the hazard profiles of analogous compounds, researchers should assume that this substance may be harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2][3][4] It is also likely to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5][6][7] For instance, related aniline and pyrazole compounds are known to be toxic and irritants.[2][3][5][8]

Given the structure, which combines an aromatic amine with a pyrazole ring, it is prudent to handle this compound with the caution afforded to substances with potential for more significant health effects. Aniline itself is suspected of causing genetic defects and cancer.[8] Therefore, minimizing exposure is the primary goal.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound. The following table summarizes the recommended PPE, followed by a detailed explanation of the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness)Provides a barrier against skin contact. Nitrile is a common and effective choice for protection against a range of chemicals, including aromatic amines.[9][10]
Eye Protection Chemical safety goggles or a face shieldProtects the eyes from splashes, dust, and aerosols. Standard safety glasses may not provide a sufficient seal.[9][10][11]
Body Protection A buttoned lab coatPrevents contamination of personal clothing and skin.[12]
Respiratory Protection NIOSH-approved respirator (if ventilation is inadequate)Protects against the inhalation of dust or aerosols, which can cause respiratory irritation.[1][3][4][5][6][13]
Experimental Workflow for Donning and Doffing PPE

To ensure the effectiveness of your PPE, a strict protocol for putting it on (donning) and taking it off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 End Wash Hands Thoroughly Doff3->End Start Prepare for Lab Work Start->Don1

PPE Donning and Doffing Sequence

Operational Plan: Safe Handling and Engineering Controls

Safe handling of this compound extends beyond personal protective equipment and into your laboratory practices and engineering controls.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure that a chemical fume hood is available and functioning correctly. Have all necessary equipment and reagents within the hood to minimize movement in and out.

  • Weighing : If working with a solid, weigh the compound in the fume hood to prevent the dispersion of dust.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions : Conduct all reactions involving this compound within the fume hood.

  • Post-Handling : After handling, decontaminate the work area thoroughly.

Handling_Protocol Prep Preparation: - Verify fume hood function - Assemble materials in hood Weigh Weighing: - Perform within the fume hood Prep->Weigh Dissolve Dissolving: - Add solid to solvent slowly Weigh->Dissolve React Reactions: - Conduct all steps in the fume hood Dissolve->React Decon Decontamination: - Clean work area thoroughly React->Decon Dispose Disposal: - Segregate waste properly Decon->Dispose

Safe Handling Workflow

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical final step in the safety protocol.

Waste Management Protocol:

  • Segregation : All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.[9]

  • Containerization : Use a dedicated, sealed container for this waste stream. Do not mix with other chemical waste unless compatibility is confirmed.[9]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Disposal Request : Follow your institution's procedures for the disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[6][9][14]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][3][14]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][7][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][7][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2][14]

By adhering to these detailed safety protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself and your colleagues, and maintaining the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.